molecular formula C10H6Cl2N2O2 B587897 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid CAS No. 1391054-51-5

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Katalognummer: B587897
CAS-Nummer: 1391054-51-5
Molekulargewicht: 257.07
InChI-Schlüssel: MMNDBBKJLHPLAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is a functionalized quinolinecarboxylic acid derivative proposed for research and development applications. This compound is an amino-substituted analog of quinclorac (3,7-dichloro-8-quinolinecarboxylic acid), a known auxin-type herbicide . The introduction of an amino group at the 6-position is expected to alter its electronic properties, solubility, and biological activity compared to the parent molecule. Researchers can explore this compound as a key intermediate in synthetic chemistry or as a candidate for developing new agrochemicals and pharmaceuticals. Potential areas of investigation include structure-activity relationship (SAR) studies of quinoline-based herbicides and the design of novel NMDA receptor antagonists based on structurally related kynurenic acid derivatives . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

6-amino-3,7-dichloroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-5-1-4-2-6(13)8(12)7(10(15)16)9(4)14-3-5/h1-3H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNDBBKJLHPLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=C(C2=NC=C1Cl)C(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3,7-Dichloro-8-Quinolinecarboxylic Acid and its Theoretical 6-Amino Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 3,7-dichloro-8-quinolinecarboxylic acid, a compound widely known as the herbicide quinclorac. Recognizing the interest in novel derivatives for research and development, this document also presents a theoretical exploration of a related, yet uncharacterized molecule: 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. By examining the established data for the parent compound and integrating principles of physical organic chemistry, this guide offers insights into the predicted properties and potential synthetic pathways for this amino-substituted analog. This dual approach aims to equip researchers with a thorough understanding of a well-documented molecule while fostering innovation in the exploration of new chemical entities.

Introduction to the Quinolinecarboxylic Acid Scaffold

Quinolinecarboxylic acids represent a significant class of heterocyclic compounds with a broad spectrum of biological activities and applications, ranging from pharmaceuticals to agrochemicals.[1] The fusion of a quinoline ring system with a carboxylic acid moiety gives rise to a scaffold that can be functionalized at various positions to modulate its physicochemical and biological properties. 3,7-dichloro-8-quinolinecarboxylic acid, or quinclorac, is a prominent example, utilized as a selective herbicide.[2] Its mechanism of action is linked to its activity as a synthetic auxin, leading to uncontrolled growth and subsequent death of susceptible plant species.[3]

The focus of this guide is to provide a detailed examination of the physicochemical characteristics of quinclorac as a foundational molecule. Building upon this, we will venture into a theoretical analysis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. The introduction of an amino group at the 6-position is anticipated to significantly alter the electronic and steric properties of the molecule, thereby influencing its solubility, acidity, and potential biological interactions. This exploration is intended to serve as a predictive resource for researchers interested in the synthesis and evaluation of novel quinolinecarboxylic acid derivatives.

Physicochemical Properties of 3,7-Dichloro-8-Quinolinecarboxylic Acid (Quinclorac)

A thorough understanding of the physicochemical properties of a compound is fundamental to its application and development. The following sections detail the key characteristics of quinclorac.

Chemical Structure and Identifiers

The molecular structure of quinclorac is characterized by a quinoline ring substituted with two chlorine atoms at positions 3 and 7, and a carboxylic acid group at position 8.

graph "Chemical_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=91739&t=l", imagescale=true, labelloc=b, label="3,7-Dichloro-8-Quinolinecarboxylic Acid"]; }
Figure 1: Chemical Structure of 3,7-Dichloro-8-Quinolinecarboxylic Acid

Table 1: Chemical Identifiers for 3,7-Dichloro-8-Quinolinecarboxylic Acid

IdentifierValue
IUPAC Name 3,7-dichloroquinoline-8-carboxylic acid[2]
CAS Number 84087-01-4[2]
Molecular Formula C₁₀H₅Cl₂NO₂[2]
Molecular Weight 242.06 g/mol [2]
SMILES C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl[2]
InChIKey FFSSWMQPCJRCRV-UHFFFAOYSA-N[2]
Quantitative Physicochemical Data

The physicochemical properties of quinclorac are summarized in the table below. These parameters are crucial for predicting its behavior in various environmental and biological systems.

Table 2: Physicochemical Properties of 3,7-Dichloro-8-Quinolinecarboxylic Acid

PropertyValueSource
Melting Point 274 °C[2]
Water Solubility 65 mg/L (at 20 °C)[3]
pKa 4.34[2]
LogP (octanol-water) -1.15[3]
Vapor Pressure < 1 x 10⁻⁷ mmHg (at 20°C)[4]
Density 1.75 g/cm³[2]
  • Expert Interpretation: The low water solubility and moderate pKa of quinclorac indicate that its solubility is pH-dependent. In more alkaline conditions, where the carboxylic acid is deprotonated, its solubility is expected to increase. The negative LogP value suggests a preference for the aqueous phase over the lipid phase, which has implications for its environmental mobility and biological uptake. Its high melting point and low vapor pressure are indicative of a stable, non-volatile solid at room temperature.

Spectral Analysis of 3,7-Dichloro-8-Quinolinecarboxylic Acid

Spectroscopic data are essential for the identification and characterization of chemical compounds. The following sections provide an overview of the key spectral features of quinclorac.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry of quinclorac typically shows a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group and potentially chlorine atoms, providing valuable structural information.[2]

Infrared (IR) Spectroscopy

The IR spectrum of quinclorac would display characteristic absorption bands for the functional groups present. Key expected absorptions include:

  • O-H stretch of the carboxylic acid, appearing as a broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch of the carboxylic acid, a strong, sharp peak around 1700-1725 cm⁻¹.

  • C=C and C=N stretches of the quinoline ring, in the 1450-1600 cm⁻¹ region.

  • C-Cl stretches , typically found in the fingerprint region below 800 cm⁻¹.

Synthesis and Analytical Methods for 3,7-Dichloro-8-Quinolinecarboxylic Acid

Synthetic Pathway

The commercial synthesis of quinclorac is a multi-step process that generally starts from 3,5-dichloroaniline.[3]

graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="3,5-Dichloroaniline"]; B [label="7-Chloroquinoline"]; C [label="3,7-Dichloroquinoline"]; D [label="3,7-Dichloro-8-quinolinecarboxylic Acid"];

A -> B [label="Skraup Reaction"]; B -> C [label="Chlorination"]; C -> D [label="Carboxylation"]; }

Figure 2: Generalized Synthetic Workflow for Quinclorac
  • Step 1: Skraup Quinoline Synthesis: 3,5-dichloroaniline undergoes a cyclization reaction with glycerol, typically in the presence of an oxidizing agent and sulfuric acid, to form 7-chloroquinoline.[3] The choice of the Skraup reaction is a classic and robust method for constructing the quinoline ring system.

  • Step 2: Chlorination: The resulting 7-chloroquinoline is then chlorinated at the 3-position to yield 3,7-dichloroquinoline.[3] This step introduces the second chlorine atom, a key feature of the final molecule.

  • Step 3: Carboxylation: Finally, a carboxylic acid group is introduced at the 8-position, often via a lithiation reaction followed by quenching with carbon dioxide, to produce 3,7-dichloro-8-quinolinecarboxylic acid.[3] This final step completes the synthesis of the target molecule.

Analytical Methodologies

The determination of quinclorac in various matrices, such as environmental samples and agricultural products, is crucial for regulatory and research purposes. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed analytical technique.

Experimental Protocol: HPLC-MS/MS Analysis of Quinclorac

  • Sample Preparation:

    • Solid samples (e.g., soil, plant tissue) are extracted with a suitable organic solvent, such as acetonitrile or methanol, often with acidification to ensure the protonation of the carboxylic acid.

    • Liquid samples (e.g., water) may be subjected to solid-phase extraction (SPE) for pre-concentration and cleanup.

  • Chromatographic Separation:

    • A C18 reversed-phase HPLC column is typically used.

    • The mobile phase usually consists of a gradient of water and acetonitrile or methanol, with a small amount of an acid (e.g., formic acid) to maintain the analyte in its protonated form.

  • Mass Spectrometric Detection:

    • Electrospray ionization (ESI) in negative ion mode is often preferred for the detection of the deprotonated molecule [M-H]⁻.

    • Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification by monitoring specific precursor-to-product ion transitions.

  • Rationale for Method Selection: This method provides high selectivity and sensitivity, allowing for the detection and quantification of quinclorac at low concentrations in complex matrices. The use of MS/MS minimizes interferences from other components in the sample.

Theoretical Exploration of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

As the direct synthesis and characterization of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid have not been reported in the available literature, this section provides a theoretical analysis of its potential physicochemical properties based on the known data of its parent compound, quinclorac, and the general effects of an amino substituent on the quinoline ring.

Predicted Physicochemical Properties

The introduction of an amino group at the 6-position is expected to have a significant impact on the molecule's properties.

Table 3: Predicted Physicochemical Properties of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

PropertyPredicted Effect of 6-Amino GroupRationale
Solubility Increased in acidic aqueous solutionsThe amino group can be protonated to form a water-soluble ammonium salt. Overall polarity is increased.[7]
pKa Two pKa values expectedThe carboxylic acid will have a pKa, and the amino group will have its own pKa for its conjugate acid. The pKa of the carboxylic acid may be slightly altered due to the electronic effect of the amino group. The pKa of 6-aminoquinoline is approximately 5.63.[7]
Melting Point Likely to be different from quincloracThe introduction of the amino group allows for intermolecular hydrogen bonding, which could lead to a higher melting point.
Spectral Properties Significant changes in NMR, IR, and UV-Vis spectraThe amino group will introduce new signals in the NMR and IR spectra and will act as a chromophore, shifting the UV-Vis absorption maxima.
  • Expert Insight: The presence of both an acidic (carboxylic acid) and a basic (amino) group will make the molecule zwitterionic at a certain pH range. This will have a profound effect on its solubility, which is expected to be lowest at its isoelectric point and higher in both acidic and basic solutions.

Hypothetical Synthetic Approach

A plausible synthetic route to 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid could involve the nitration of a suitable quinoline precursor followed by reduction of the nitro group.

graph "Hypothetical_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="3,7-Dichloro-8-quinolinecarboxylic Acid"]; B [label="3,7-Dichloro-6-nitro-8-quinolinecarboxylic Acid"]; C [label="6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid"];

A -> B [label="Nitration"]; B -> C [label="Reduction"]; }

Figure 3: Hypothetical Synthetic Pathway to the 6-Amino Derivative
  • Nitration: Electrophilic nitration of 3,7-dichloro-8-quinolinecarboxylic acid would likely introduce a nitro group onto the benzene ring of the quinoline system. The directing effects of the existing substituents would need to be carefully considered to achieve substitution at the 6-position.

  • Reduction: The nitro group can then be reduced to an amino group using standard methods, such as catalytic hydrogenation or reduction with metals in acidic media.[8]

  • Causality Behind Experimental Choices: The nitration-reduction sequence is a well-established and reliable method for introducing an amino group onto an aromatic ring. The choice of reducing agent would be critical to avoid any unwanted side reactions with the chloro and carboxylic acid functionalities.

Predicted Spectral Characteristics
  • ¹H NMR: The introduction of the amino group at the 6-position would lead to a significant upfield shift of the protons on the benzene ring, particularly the proton at the 5-position, due to the electron-donating nature of the amino group.[6]

  • ¹³C NMR: The carbon atoms of the benzene ring, especially C5, C7, and the ipso-carbon C6, would also experience shifts in their resonance frequencies.[6]

  • IR Spectroscopy: The IR spectrum would be expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹ for the primary amine, in addition to the characteristic bands of the carboxylic acid and the quinoline ring.

  • Mass Spectrometry: The molecular ion peak would increase by 15 mass units (the difference between an amino group and a hydrogen atom). The fragmentation pattern might show the loss of the amino group or related fragments.

Safety and Toxicological Profile

3,7-Dichloro-8-Quinolinecarboxylic Acid (Quinclorac)

Quinclorac is classified as having low acute toxicity via oral, dermal, and inhalation routes.[2] It can cause skin and eye irritation.[2] Chronic toxicity studies have been conducted, and regulatory agencies have established acceptable daily intake levels.

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid (Theoretical)

The toxicological profile of the 6-amino derivative is unknown. However, amino-substituted aromatic compounds can sometimes exhibit different toxicological properties compared to their parent compounds. For instance, 6-aminoquinoline is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Therefore, any handling of this hypothetical compound should be done with appropriate safety precautions in a laboratory setting.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of 3,7-dichloro-8-quinolinecarboxylic acid (quinclorac), a compound of significant interest in the agrochemical industry. By presenting its structural, spectral, synthetic, and analytical data in a structured and accessible format, this guide serves as a valuable resource for researchers working with this molecule.

Furthermore, the theoretical exploration of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid offers a predictive framework for the design and synthesis of novel quinolinecarboxylic acid derivatives. The anticipated changes in solubility, pKa, and spectral properties due to the introduction of the 6-amino group provide a starting point for further experimental investigation. It is our hope that this guide will not only serve as a comprehensive reference for a known compound but also inspire the exploration of new chemical space within this important class of heterocyclic molecules.

References

  • PubChem. (n.d.). Quinclorac. National Center for Biotechnology Information. Retrieved from [Link]

  • AERU. (2025, October 29). Quinclorac (Ref: BAS 514H). University of Hertfordshire. Retrieved from [Link]

  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2). Retrieved from [Link]

  • Li, G., Jia, C., Sun, K., Lv, Y., Zhao, F., Zhou, K., & Wu, H. (2015). Copper(ii)-catalyzed electrophilic amination of quinoline N-oxides with O-benzoyl hydroxylamines. Organic & Biomolecular Chemistry, 13(10), 2964–2968. Retrieved from [Link]

  • Newsom Seed. (n.d.). SAFETY DATA SHEET Quinclorac 1.5L. Retrieved from [Link]

  • (2025, August 7). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ChemInform. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for the preparation of 6-aminoisoquinoline.
  • PubMed Central (PMC). (n.d.). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. National Institutes of Health. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6523-6543. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2025, October 30). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Molecules, 26(21), 6592. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3,7-Dichloro-8-Quinolinecarboxylic Acid (Quinclorac)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This technical guide addresses the chemical compound 3,7-dichloro-8-quinolinecarboxylic acid . Extensive searches for "6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid" did not yield publicly available scientific data, including a specific CAS number or molecular weight. This suggests the compound is either novel, proprietary, or not widely documented. The following information pertains to the well-researched, structurally related compound, 3,7-dichloro-8-quinolinecarboxylic acid, which lacks the 6-amino functional group.

Introduction

3,7-Dichloro-8-quinolinecarboxylic acid, widely known by its common name quinclorac, is a synthetic auxin herbicide.[1][2] As a member of the quinolinecarboxylic acid class of compounds, it is recognized for its selective efficacy in controlling a variety of weeds, particularly in rice cultivation and turfgrass management.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action, and applications for researchers, scientists, and professionals in drug development and agrochemical science.

Physicochemical Properties

Quinclorac is a colorless to white/yellow solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 84087-01-4[1][2][3][4][5]
Molecular Formula C₁₀H₅Cl₂NO₂[1][2][3][4][6]
Molecular Weight 242.05 g/mol [1][2][6][7]
Melting Point 274 °C[1][5]
Solubility in Water 0.065 mg/kg (pH 7, 20 °C)[1]
IUPAC Name 3,7-dichloroquinoline-8-carboxylic acid[2][4]

Synthesis and Formulation

While specific, detailed synthesis protocols are often proprietary, the general synthesis of quinolinecarboxylic acids involves multi-step chemical reactions. For laboratory purposes, quinclorac is commercially available from various chemical suppliers.[5] It is often formulated as a dimethylamine salt to improve its solubility and efficacy for agricultural applications.[1]

Mechanism of Action: A Synthetic Auxin

Quinclorac's herbicidal activity stems from its function as a synthetic auxin.[1][2] Auxins are a class of plant hormones that regulate various growth and developmental processes. At the concentrations applied for weed control, quinclorac disrupts these normal hormonal pathways, leading to uncontrolled growth and eventual plant death in susceptible species.

The precise molecular targets can vary between plant species. In some grasses, resistance to quinclorac has been linked to the activity of specific cytochrome P450 enzymes, such as CYP81A6 in rice, which are capable of metabolizing the herbicide.[2]

Experimental Protocols: Crystallization for Structural Analysis

The structural elucidation of quinclorac has been achieved through single-crystal X-ray diffraction. A representative experimental protocol for obtaining suitable crystals is described below.[6]

Objective: To grow single crystals of 3,7-dichloro-8-quinolinecarboxylic acid suitable for X-ray crystallographic analysis.

Materials:

  • 3,7-dichloro-8-quinolinecarboxylic acid (quinclorac)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

Procedure:

  • Dissolve a known quantity of quinclorac (e.g., 0.121 g, 0.5 mmol) in a minimal amount of DMSO (e.g., 10 mL) to achieve saturation or near-saturation.[6]

  • Place the resulting solution in a small, clean beaker or vial.

  • Place this container within a larger, sealed chamber containing a reservoir of diethyl ether.

  • Allow the ether vapor to slowly diffuse into the DMSO solution at room temperature over several days.[6]

  • Colorless, prism-like crystals suitable for crystallographic analysis will form as the solubility of quinclorac decreases.[6]

Causality of Experimental Choices:

  • DMSO as Solvent: DMSO is an effective solvent for quinclorac, allowing for the preparation of a concentrated solution.

  • Vapor Diffusion with Diethyl Ether: Diethyl ether acts as an anti-solvent. Its slow vapor diffusion into the DMSO solution gradually reduces the solubility of quinclorac, promoting the slow and orderly formation of high-quality crystals rather than rapid precipitation.

Structural Insights from Crystallography

X-ray diffraction studies reveal that in its solid state, quinclorac molecules are organized primarily through two types of intermolecular interactions:

  • π-π Stacking: Neighboring quinoline ring systems stack on top of each other.[3][6]

  • Hydrogen Bonding: The carboxylic acid group of one molecule forms a hydrogen bond with the nitrogen atom of an adjacent molecule.[3][6]

These interactions contribute to the formation of a stable, triclinic crystal lattice.[3][6]

Applications in Research and Development

Beyond its primary use as a herbicide, the quinoline scaffold is of significant interest in medicinal chemistry and drug discovery. Quinolone derivatives, a related class of compounds, are known for their antibacterial properties.[1]

Potential Research Directions:

  • Antimicrobial Drug Development: The core quinoline structure can be modified to explore potential antibacterial or antifungal agents.[8]

  • Enzyme Inhibition Studies: Dichloro-quinolinedione derivatives have been investigated as substrates for enzymes like DT-diaphorase (NQO1), suggesting that quinoline-based compounds can be designed to interact with specific biological targets.[9]

  • Antioxidant and Neuroprotective Agents: 8-aminoquinoline derivatives have been synthesized and evaluated for their antioxidant and copper-chelating properties, with potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.[8]

Logical Workflow for Investigating Novel Quinolone Derivatives

The development of new quinoline-based compounds for pharmaceutical or agrochemical applications typically follows a structured workflow.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization A Computational Modeling (In Silico Design) B Chemical Synthesis of Novel Derivatives A->B C Structural Characterization (NMR, MS, X-ray) B->C D In Vitro Screening (e.g., Enzyme Assays, Cell Cultures) C->D E Mechanism of Action Studies D->E F In Vivo Testing (Model Organisms) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Optimization G->H H->A Iterative Redesign

Caption: A typical workflow for the discovery and optimization of novel quinoline derivatives.

Conclusion

3,7-Dichloro-8-quinolinecarboxylic acid (quinclorac) is a well-characterized herbicide with a clear mechanism of action as a synthetic auxin. While the specific compound 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid is not documented in readily accessible scientific literature, the broader family of quinoline derivatives represents a versatile scaffold. This structural motif continues to be a valuable starting point for the development of new therapeutic agents and agrochemicals, with ongoing research exploring their potential in areas ranging from antimicrobial treatment to neuroprotection. The synthesis and evaluation of novel derivatives, guided by established workflows, will undoubtedly lead to the discovery of new compounds with significant biological activity.

References

  • Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E64(9), o1786. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91739, Quinclorac. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 1). Quinclorac. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Filippi, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals, 15(6), 688. Available at: [Link]

  • Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 9), o1786. Available at: [Link]

  • Szymański, P., et al. (2021). Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. Molecules, 26(11), 3335. Available at: [Link]

  • Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. ResearchGate. Available at: [Link]

  • Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 9), o1786. Available at: [Link]

  • Filippi, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubMed. Available at: [Link]

  • Birley, A. J., & Evans, R. H. (1990). Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord. British Journal of Pharmacology, 101(1), 29–33. Available at: [Link]

  • Krishna, V. S., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(11), 2975. Available at: [Link]

  • Deshmukh, R., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. Available at: [Link]

  • alanwood.net. (n.d.). quinclorac data sheet. Compendium of Pesticide Common Names. Retrieved from [Link]

  • Fang, Y., et al. (2011). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ChemInform, 42(42). Available at: [Link]

Sources

Spectroscopic Analysis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Amino-3,7-dichloro-8-quinolinecarboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a fused heterocyclic system with amino, chloro, and carboxylic acid functionalities, necessitates a thorough characterization to ensure its identity, purity, and to understand its chemical behavior. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation of such molecules. This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid and outlines the methodologies for their acquisition and interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the structural characterization of this compound.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid dictates the spectroscopic signatures that are anticipated. The quinoline core, with its aromatic protons, will be evident in the ¹H NMR spectrum. The presence of the carboxylic acid and amino groups will give rise to characteristic signals in both NMR and IR spectra. The overall molecular weight and fragmentation patterns, influenced by the two chlorine atoms, will be determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, both ¹H and ¹³C NMR would be essential.

¹H NMR (Proton NMR)

Expected Chemical Shifts (δ) in DMSO-d₆:

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz)
H₂~8.9 - 9.1dJ ≈ 4.0
H₄~7.8 - 8.0dJ ≈ 4.0
H₅~7.5 - 7.7s-
-NH₂~5.0 - 6.0br s-
-COOH~13.0 - 14.0br s-

Note: The chemical shifts are predictions and can vary based on solvent and concentration. The broad signals for the -NH₂ and -COOH protons are due to exchange with residual water in the solvent.

Experimental Protocol:

A sample of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous due to its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (from -NH₂ and -COOH), allowing for their observation. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

Causality in Experimental Choices:

  • Solvent: DMSO-d₆ is chosen for its excellent dissolving power and its ability to reveal labile protons.

  • Field Strength: A higher magnetic field strength (≥ 400 MHz) provides better signal dispersion and resolution, which is crucial for the unambiguous assignment of protons in a complex aromatic system.

¹³C NMR (Carbon-13 NMR)

Expected Chemical Shifts (δ) in DMSO-d₆:

Carbon Expected Chemical Shift (ppm)
C=O (Carboxylic Acid)~165 - 170
Aromatic Carbons~110 - 150
C-Cl~120 - 135
C-NH₂~140 - 150

Note: Specific assignments of the aromatic carbons would require advanced 2D NMR techniques such as HSQC and HMBC.

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR. Due to the low natural abundance of ¹³C, a greater number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Vibrational Frequencies (cm⁻¹):

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Broad
N-H stretch (Amine)3500 - 3300Medium (two bands)
C=O stretch (Carboxylic Acid)1710 - 1680Strong
C=C and C=N stretch (Aromatic)1620 - 1450Medium to Strong
C-Cl stretch800 - 600Strong

Experimental Protocol:

The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This method requires minimal sample preparation.

Causality in Experimental Choices:

  • ATR Technique: ATR is a modern and convenient method for obtaining IR spectra of solid samples, eliminating the need for preparing KBr pellets.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular formula for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is C₁₀H₆Cl₂N₂O₂.

Expected Molecular Ion Peaks:

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The two main isotopes of chlorine are ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).

  • [M]⁺ (with two ³⁵Cl): m/z = 256

  • [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl): m/z = 258

  • [M+4]⁺ (with two ³⁷Cl): m/z = 260

The expected ratio of the intensities of these peaks will be approximately 9:6:1.

Experimental Protocol:

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method. A dilute solution of the sample is introduced into the mass spectrometer. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion.

Causality in Experimental Choices:

  • HRMS: Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • ESI: A soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and simplifying the spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Analysis Structural Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework NMR->NMR_info Provides IR IR Spectroscopy IR_info Functional Groups IR->IR_info Identifies MS Mass Spectrometry (HRMS-ESI) MS_info Molecular Weight and Elemental Composition MS->MS_info Determines Structure Final Structure of 6-Amino-3,7-dichloro-8- quinolinecarboxylic Acid NMR_info->Structure Combined Analysis Leads to IR_info->Structure Combined Analysis Leads to MS_info->Structure Combined Analysis Leads to

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. Each technique offers a unique and complementary piece of information that, when combined, leads to an unambiguous assignment of the molecule's structure. This guide provides the foundational knowledge and expected data for researchers working with this important chemical entity, ensuring scientific integrity and facilitating its application in drug discovery and development.

References

Due to the lack of specific experimental data for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid in the public domain, this section provides general references to authoritative sources on spectroscopic techniques.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]

A Technical Guide to the Potential Biological Activity of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of therapeutic applications.[1][2] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles to achieve desired biological effects, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][2] This guide focuses on a specific, under-explored derivative, 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, and its potential biological significance.

The Primary Analog: 3,7-dichloro-8-quinolinecarboxylic Acid (Quinclorac)

The most direct structural comparison to our target compound is 3,7-dichloro-8-quinolinecarboxylic acid, commonly known as quinclorac.[3][4][5] This compound is a well-established herbicide used for the post-emergence control of weeds, particularly in rice cultivation.[3][6]

Mechanism of Action as a Herbicide

Quinclorac functions as a synthetic auxin.[3][6] It mimics the activity of the natural plant hormone indole-3-acetic acid (IAA), leading to an overstimulation of growth in susceptible plants.[6] This hormonal imbalance disrupts normal cellular processes, ultimately causing cell membrane rupture and plant death.[6] The primary modes of action are thought to involve:

  • Auxinic Effects: Quinclorac is believed to be recognized by auxin receptors, such as the TIR1 protein, which triggers a signaling cascade leading to the degradation of transcriptional repressors.[7] This, in turn, activates auxin-responsive genes, leading to an accumulation of ethylene and cyanide, which are phytotoxic.[7]

  • Cell Wall Biosynthesis Inhibition: Some studies suggest that quinclorac may interfere with the incorporation of glucose into the cell wall, particularly cellulose.[7] However, this is a point of some debate, with other research indicating it may be a secondary effect of the primary auxinic action.[7]

Pharmacokinetics in Mammalian Systems

In studies conducted on rats, quinclorac was found to be rapidly absorbed and eliminated, primarily through the urine.[3] The majority of the excreted compound was unchanged, though a glucuronide conjugate was identified in the bile.[3] This suggests that while it is absorbed, it does not undergo extensive metabolism in this model.[3]

The Impact of the 6-Amino Group: A Predictive Analysis

The key structural difference between quinclorac and our target compound is the addition of an amino group at the 6-position. This seemingly small modification can have profound effects on the molecule's physicochemical properties and, consequently, its biological activity.

  • Increased Polarity and Hydrogen Bonding Potential: The amino group introduces a site for hydrogen bond donation and acceptance, which can alter the molecule's solubility and its ability to interact with biological targets such as proteins and nucleic acids.

  • Altered Electronic Properties: The electron-donating nature of the amino group can influence the electron distribution within the quinoline ring system, potentially affecting its reactivity and binding affinity for various enzymes and receptors.

  • Potential for New Metabolic Pathways: The amino group provides a new site for metabolic modification, such as acetylation or oxidation, which could lead to different pharmacokinetic and pharmacodynamic profiles compared to quinclorac.

Broader Context: Biological Activities of Quinolone Carboxylic Acid Derivatives

Beyond the herbicidal activity of quinclorac, the broader family of quinoline carboxylic acids exhibits a rich and diverse range of biological effects. This provides a fertile ground for hypothesizing the potential activities of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

  • Antimicrobial Activity: The quinolone class of antimicrobials, which includes well-known drugs like ciprofloxacin and levofloxacin, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[8] The core quinoline scaffold is central to this activity.

  • Anticancer Properties: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms.[2][9] Some have been shown to inhibit enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs), while others disrupt tubulin polymerization, a critical process in cell division.[2] Certain quinoline-2-carboxylic and quinoline-4-carboxylic acids have shown significant growth inhibition against breast and cervical cancer cell lines.[9]

  • Anti-inflammatory Effects: Some quinoline-4-carboxylic and quinoline-3-carboxylic acids have displayed impressive anti-inflammatory properties in cellular models, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[9]

  • Enzyme Inhibition: Quinoline-based compounds have been developed as potent inhibitors of various enzymes, including dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, and diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.[10][11]

Proposed Research Workflow for Investigating Biological Activity

Given the lack of direct data, a systematic investigation is required to elucidate the potential biological activities of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. The following is a proposed experimental workflow:

Initial Screening for Broad Biological Activity

A logical first step is to perform a battery of in vitro screens to identify potential areas of biological activity. This could include:

  • Antimicrobial Assays: Test the compound against a panel of gram-positive and gram-negative bacteria, as well as fungal strains, to determine its minimum inhibitory concentration (MIC).

  • Cytotoxicity Assays: Evaluate the compound's effect on the viability of various human cancer cell lines (e.g., breast, colon, lung, prostate) to identify any potential anticancer activity. The sulforhodamine B (SRB) colorimetric assay is a common method for this.[9]

  • Anti-inflammatory Assays: Use a cell-based model, such as lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, to assess the compound's ability to reduce the production of inflammatory mediators.[9]

  • Antioxidant Assays: Determine the compound's radical scavenging capacity using methods like the DPPH assay.[9]

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Lead Identification Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Verification Structural_Verification Purification->Structural_Verification Antimicrobial_Assays Antimicrobial_Assays Structural_Verification->Antimicrobial_Assays Test Compound Cytotoxicity_Assays Cytotoxicity_Assays Structural_Verification->Cytotoxicity_Assays Anti-inflammatory_Assays Anti-inflammatory_Assays Structural_Verification->Anti-inflammatory_Assays Antioxidant_Assays Antioxidant_Assays Structural_Verification->Antioxidant_Assays Hit_Identification Hit_Identification Antimicrobial_Assays->Hit_Identification Cytotoxicity_Assays->Hit_Identification Anti-inflammatory_Assays->Hit_Identification Antioxidant_Assays->Hit_Identification

Caption: Proposed initial workflow for screening the biological activity of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Mechanistic Studies for Identified "Hits"

If the initial screening yields a positive "hit" in any of the assays, the next step is to investigate the underlying mechanism of action.

  • For Antimicrobial Activity: If the compound shows antimicrobial properties, experiments could be designed to determine if it inhibits DNA gyrase or topoisomerase IV, characteristic of the quinolone class of antibiotics.

  • For Anticancer Activity: If cytotoxicity is observed, further studies could explore the mechanism of cell death (apoptosis vs. necrosis), its effect on the cell cycle, and its potential to inhibit specific cancer-related enzymes or signaling pathways.

  • For Anti-inflammatory Activity: For anti-inflammatory hits, the effect on the expression of pro-inflammatory genes and proteins (e.g., TNF-α, IL-6, COX-2) could be quantified using techniques like qPCR and Western blotting.

G cluster_antimicrobial Antimicrobial Hit cluster_anticancer Anticancer Hit cluster_antiinflammatory Anti-inflammatory Hit Hit_Identified Hit_Identified DNA_Gyrase_Assay DNA_Gyrase_Assay Hit_Identified->DNA_Gyrase_Assay If Antimicrobial Topoisomerase_IV_Assay Topoisomerase_IV_Assay Hit_Identified->Topoisomerase_IV_Assay If Antimicrobial Apoptosis_Assay Apoptosis_Assay Hit_Identified->Apoptosis_Assay If Anticancer Cell_Cycle_Analysis Cell_Cycle_Analysis Hit_Identified->Cell_Cycle_Analysis If Anticancer Enzyme_Inhibition_Assay Enzyme_Inhibition_Assay Hit_Identified->Enzyme_Inhibition_Assay If Anticancer qPCR_for_Cytokines qPCR_for_Cytokines Hit_Identified->qPCR_for_Cytokines If Anti-inflammatory Western_Blot_for_Proteins Western_Blot_for_Proteins Hit_Identified->Western_Blot_for_Proteins If Anti-inflammatory

Caption: Proposed mechanistic studies following initial hit identification.

Summary and Future Directions

While direct experimental evidence is currently lacking, a comprehensive analysis of its structural analogs suggests that 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is a compound of significant interest for biological investigation. The addition of a 6-amino group to the quinclorac backbone has the potential to shift its biological activity away from herbicidal and towards therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The proposed research workflow provides a clear and logical path forward for elucidating the true biological potential of this novel compound. Further synthesis and in-depth biological evaluation are warranted to explore its therapeutic promise.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91739, Quinclorac. Retrieved from [Link].

  • Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 64(9), o1786. Available at: [Link]

  • Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E, E64(9), o1786. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (2015). Quinclorac. In Pesticide residues in food 2015. Retrieved from [Link]

  • Fipke, M. V., & Vidal, R. A. (2016). Integrative Theory of the Mode of Action of Quinclorac: Literature Review. Planta Daninha, 34. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(23), 7159. Available at: [Link]

  • Kpokiri, E. E., et al. (2020). Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms. PLOS ONE, 15(7), e0236445. Available at: [Link]

  • Kubanik, M., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5583–5593. Available at: [Link]

  • Le, T., & Laponogov, I. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. International Journal of Molecular Sciences, 22(21), 11563. Available at: [Link]

  • Lindsley, C. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4486–4495. Available at: [Link]

  • Kumar, A., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(11), 3465. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1). Available at: [Link]

  • Reichert, W., et al. (2024). Quinclorac (QCR) Herbicide Induces Hepatotoxicity, Cytotoxicity, and Oxidative Stress in Zebrafish. Journal of Sustainable Development, 17(6), 95. Available at: [Link]

  • ResearchGate. (n.d.). Examples of biologically active compounds and natural products featuring (halo)-quinoline motifs. Retrieved from [Link]

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • Sabat, M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1081. Available at: [Link]

  • Tran, D. N., et al. (2021). Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. Plants, 10(4), 711. Available at: [Link]

  • Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1782–1787. Available at: [Link]

Sources

An In-Depth Technical Guide to the Discovery of Novel Quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline ring system is a quintessential scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide provides an in-depth exploration of the discovery process for novel quinolinecarboxylic acid derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will delve into modern synthetic strategies, elucidate the critical role of structure-activity relationship (SAR) studies, and present detailed, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, providing a framework for rational drug design and optimization.

The Quinolinecarboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The fusion of a benzene ring to a pyridine ring creates the quinoline heterocycle, a structure that has proven to be a versatile template for interacting with a wide array of biological targets.[3] Derivatives of this core are integral to drugs with applications ranging from antimalarial (e.g., Chloroquine) and antibacterial (e.g., Ciprofloxacin) to anticancer and anti-inflammatory agents.[2][4] The carboxylic acid moiety, in particular, often serves as a critical pharmacophore, capable of forming key hydrogen bonds or salt bridges with biological receptors, or acting as a metal chelator.[4] The ongoing exploration of this scaffold continues to yield compounds with significant therapeutic potential, including kinase inhibitors for oncology and novel antimicrobial agents.[5]

The general workflow for discovering novel derivatives is a systematic process that integrates synthesis, purification, characterization, and biological evaluation in a cyclical manner to refine and optimize lead compounds.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Optimization Target_Identification Target Identification & Hypothesis Library_Design Library Design (e.g., SAR, Bioisosteres) Target_Identification->Library_Design Synthesis Chemical Synthesis (e.g., Doebner Reaction) Library_Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (In Vitro) Purification->Primary_Screening Compound Library SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Screening->SAR_Analysis SAR_Analysis->Library_Design Feedback Loop Lead_Optimization Lead Optimization (ADME/Tox Prediction) SAR_Analysis->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Safety Testing Lead_Optimization->In_Vivo_Testing Candidate Candidate In_Vivo_Testing->Candidate Preclinical Candidate

Caption: High-level workflow for the discovery of novel therapeutic agents.

Modern Synthetic Strategies: The Doebner Reaction Case Study

The synthesis of the quinoline-4-carboxylic acid core can be achieved through several named reactions, including the Pfitzinger and Doebner reactions.[1] While effective, classical methods like the conventional Doebner reaction often provide low yields when utilized with electron-deficient anilines, limiting the chemical space available for exploration.[1] Recent advancements have focused on overcoming these limitations.

A notable development is the Doebner hydrogen-transfer reaction, which has been optimized for the synthesis of substituted quinolines from a wider range of anilines, including those with electron-withdrawing groups.[1] This three-component reaction involves an aniline, an aldehyde, and pyruvic acid.

Mechanistic Rationale and Optimization

The reaction proceeds via the formation of an imine from the aniline and aldehyde. This imine then reacts with pyruvic acid to form a dihydroquinoline intermediate. The crucial insight in the hydrogen-transfer modification is that a second equivalent of the imine acts as an oxidant, accepting hydrogen from the dihydroquinoline to yield the final aromatic quinoline product.[1] This understanding directly informs the optimization strategy: using an excess of the aniline and aldehyde reactants can drive the reaction towards higher yields.[1]

G cluster_reactants Reactants Aniline Aniline Imine_Formation Imine Formation (Step 1) Aniline->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation PyruvicAcid Pyruvic Acid Reaction_with_Pyruvic Reaction with Pyruvic Acid (Step 2) PyruvicAcid->Reaction_with_Pyruvic Imine Imine Intermediate (i) Imine_Formation->Imine Imine->Reaction_with_Pyruvic Oxidation Hydrogen Transfer (Oxidation) (Step 3) Imine->Oxidation Acts as Oxidant Dihydroquinoline Dihydroquinoline Intermediate (iii) Reaction_with_Pyruvic->Dihydroquinoline Dihydroquinoline->Oxidation Quinoline Quinoline-4-carboxylic Acid (Final Product) Oxidation->Quinoline Byproduct Reduced Imine (Byproduct) Oxidation->Byproduct

Caption: Simplified mechanism of the Doebner hydrogen-transfer reaction.

Experimental validation has shown that for electron-deficient anilines, traditional conditions like refluxing in ethanol are inefficient.[1] A systematic screening of acid catalysts and solvents revealed that a combination of BF₃·THF in acetonitrile (MeCN) at elevated temperatures provides significantly improved yields.[1] The choice of MeCN is not arbitrary; while THF gave similar yields, MeCN was selected for its superior post-treatment characteristics, simplifying product isolation.[1]

EntryCatalyst (equiv.)SolventTemp (°C)Yield (%)Rationale for Change
1H₂NSO₃HEtOHRefluxLowBaseline conventional Doebner conditions.[1]
2BF₃·THF (1.0)EtOH65LowTesting Lewis acid catalyst; solvent is suboptimal.[1]
3BF₃·THF (1.0)Toluene65LowNon-polar aprotic solvent is ineffective.[1]
4BF₃·THF (1.0)MeCN 65ModeratePolar aprotic solvent shows significant improvement.[1]
5BF₃·THF (0.5)MeCN 80High Optimized catalyst loading and temperature.[1]
Detailed Experimental Protocol: Synthesis of a Substituted Quinoline-4-carboxylic Acid

This protocol is adapted from an optimized Doebner hydrogen-transfer reaction.[1]

Materials:

  • Substituted Aniline (e.g., 6-(trifluoromethoxy)aniline) (1.0 equiv)

  • Substituted Benzaldehyde (e.g., benzaldehyde) (2.0 equiv)

  • Pyruvic Acid (1.0 equiv)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted aniline (1.0 equiv) and anhydrous acetonitrile.

  • Reagent Addition: Add the substituted benzaldehyde (2.0 equiv) followed by the BF₃·THF catalyst (0.5 equiv) to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to 80 °C.

  • Slow Addition: Add a solution of pyruvic acid (1.0 equiv) in acetonitrile dropwise to the heated reaction mixture over 30 minutes. This slow addition is crucial to suppress decomposition and impurity formation at high temperatures.[1]

  • Reaction Monitoring: Maintain the reaction at 80 °C for 24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous NaHCO₃.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography on silica gel, to yield the pure quinoline-4-carboxylic acid derivative.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are the cornerstone of medicinal chemistry, providing critical insights into how specific structural modifications influence biological activity. For quinolinecarboxylic acids, SAR analysis has identified several key regions of the molecule where substitutions are critical for potency and selectivity.

A study on quinoline-4-carboxylic acid analogs as inhibitors of L1210 dihydroorotate dehydrogenase, an anticancer target, identified three critical regions for activity[6]:

  • C2 Position: Requires bulky, hydrophobic substituents for potent inhibition.

  • C4 Position: A strict requirement for the carboxylic acid group (or its salt) is observed, highlighting its role in target binding.

  • Benzo Portion (C5-C8): Appropriate substitutions on the fused benzene ring are necessary to optimize activity.

Further studies on antiproliferative quinoline derivatives have revealed additional SAR insights[7]:

  • C7 Position: A large, bulky alkoxy substituent (e.g., a benzyloxy group) is beneficial for antiproliferative activity.

  • C4 Position: An amino side chain at this position enhances activity. The length of this side chain is also critical, with a two-carbon (ethyl) linker being optimal.

G cluster_sar Key SAR Insights for Quinolinecarboxylic Acid Core cluster_key Legend SAR_Image Key1 C2: Bulky, hydrophobic groups enhance activity [5] Key2 C4: Carboxylic acid essential for binding [5] Amino side chain enhances activity [18] Key3 C7: Large alkoxy groups beneficial [18] Key4 Benzo Ring: Substitutions modulate activity [5]

Caption: Key structure-activity relationship points on the quinoline scaffold.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful lead optimization strategy where one atom or group is exchanged for another with similar physical or chemical properties to improve the compound's overall profile.[8][9] This can be used to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity.[8] For example, a labile benzanilide core in a series of quinoline carboxamide-type ABCG2 modulators was successfully replaced with a more stable N-biphenylyl system to prevent rapid enzymatic cleavage in plasma.[10] Another common strategy involves replacing hydrogen atoms with fluorine to block sites of metabolic oxidation or to modulate the pKa of nearby basic centers.[8]

Therapeutic Applications and Biological Evaluation

Novel quinolinecarboxylic acid derivatives are being investigated for a wide range of diseases, with promising results in oncology, infectious diseases, and inflammation.[4][11]

Derivative ClassTherapeutic AreaKey FindingsIC₅₀ / ActivityReference(s)
2-Biphenyl-quinoline-4-carboxylic acidsAnticancerInhibition of dihydroorotate dehydrogenase.Varies by analog[6]
7-Benzyloxy-quinolin-4-amine derivativesAnticancerInduction of p53/Bax-dependent apoptosis.< 1.0 µM[7]
1-Alkoxy-4-oxo-3-quinolinecarboxylic acidsAntimicrobialPotent activity against Gram-negative bacteria and S. aureus.Comparable to N-ethyl derivatives[11]
Quinolines (general)Anti-inflammatoryInhibition of LPS-induced inflammation in macrophages.Appreciable vs. indomethacin[4]
Protocol: In Vitro Antiproliferation Sulforhodamine B (SRB) Assay

This protocol, based on methods described for evaluating novel anticancer agents, provides a reliable system for assessing the cytotoxicity of newly synthesized compounds.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well microtiter plates

  • Multichannel pipette, microplate reader (510 nm)

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (e.g., Cisplatin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA, medium, and dead cells. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plates on a gyratory shaker for 5-10 minutes.

  • Measurement: Read the absorbance (optical density) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage inhibition versus log concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The discovery of novel quinolinecarboxylic acid derivatives remains a vibrant and highly productive field of research. By leveraging modern, robust synthetic methodologies like the optimized Doebner reaction, chemists can efficiently access a wide diversity of structures. A deep understanding of the causality behind experimental choices, coupled with systematic SAR analysis and validated biological screening protocols, provides a powerful engine for the rational design of next-generation therapeutic agents. The insights and protocols detailed in this guide offer a practical framework for researchers and drug development professionals to navigate the challenges and seize the opportunities inherent in this exciting area of medicinal chemistry.

References

  • Nakagawa, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Li, J., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

  • Al-Ostath, O., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. Available at: [Link]

  • Roman, K., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][11][12]triazino[2,3-c]quinazolines. PubMed Central. Available at: [Link]

  • Al-Harthy, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Kamal, A., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]

  • Wetsch, A. M., et al. (2012). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. PubMed Central. Available at: [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link]

  • Castillo-Ríos, D., et al. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society. Available at: [Link]

  • Tighadouini, S., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Available at: [Link]

  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. (2025). Semantic Scholar. Available at: [Link]

  • Li, W., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. PubMed. Available at: [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link]

Sources

The Emergence of Substituted Quinolines: A Technical Primer on 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid as a Putative Synthetic Auxin Analog

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug and herbicide development, this guide provides an in-depth exploration of 6-amino-3,7-dichloro-8-quinolinecarboxylic acid. While direct experimental data on this specific molecule is not extensively published, this document synthesizes knowledge from its parent compound, quinclorac, and the broader class of synthetic auxins to present a technical framework for its synthesis, potential mechanism of action, and bioactivity evaluation.

Introduction: The Quest for Novel Auxin Analogs

Auxins represent a class of phytohormones that orchestrate a multitude of physiological and developmental processes in plants, from cell elongation and division to root initiation and tropic responses.[1][2] The discovery of natural auxins, most notably indole-3-acetic acid (IAA), has paved the way for the development of synthetic auxin analogs. These synthetic compounds often exhibit enhanced stability and selective activity, making them invaluable tools in agriculture and horticulture as herbicides and plant growth regulators.[1][3]

Among the various classes of synthetic auxins, quinolinecarboxylic acids have emerged as a significant group.[4] A prominent member of this family is quinclorac (3,7-dichloro-8-quinolinecarboxylic acid), a selective herbicide widely used in rice cultivation.[5] This guide focuses on a close structural derivative, 6-amino-3,7-dichloro-8-quinolinecarboxylic acid, postulating its potential as a novel synthetic auxin analog and providing a scientific basis for its investigation. The introduction of an amino group at the 6-position of the quinoline ring is a key structural modification that could modulate its biological activity, selectivity, and metabolic fate.

Physicochemical Properties and Structural Considerations

The core structure of 6-amino-3,7-dichloro-8-quinolinecarboxylic acid is based on the quinoline heterocycle, substituted with two chlorine atoms, a carboxylic acid group, and an amino group.

PropertyDescription
IUPAC Name 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid
Molecular Formula C₁₀H₆Cl₂N₂O₂
Parent Compound Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid)
Key Functional Groups Carboxylic acid (-COOH), Amino (-NH₂), Chlorine (-Cl)

The presence of the carboxylic acid group is a hallmark of auxin and auxin-like compounds, as it is crucial for interaction with the auxin receptor complex.[1] The chlorine substituents on the aromatic ring are known to enhance the herbicidal activity of many synthetic auxins. The novel addition of the amino group at the 6-position could influence the molecule's polarity, solubility, and its binding affinity to the auxin co-receptor complex, potentially altering its efficacy and selectivity.

Proposed Mechanism of Action: A Derivative's Potential Pathway

Synthetic auxins typically exert their effects by mimicking and overwhelming the natural auxin signaling pathway.[6] At the molecular level, auxins bind to a co-receptor complex consisting of an F-box protein (like TIR1/AFB) and an Aux/IAA transcriptional repressor.[7] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the repressor allows for the expression of auxin-responsive genes, which, when overstimulated, leads to uncontrolled growth and ultimately, plant death.[3]

For quinclorac, the mechanism is known to involve the stimulation of ethylene biosynthesis and, in susceptible dicotyledonous plants, the accumulation of abscisic acid (ABA), a plant hormone involved in stress responses and senescence.[5][8] It is hypothesized that 6-amino-3,7-dichloro-8-quinolinecarboxylic acid would follow a similar mechanism of action, with the amino group potentially modulating the strength of interaction with the TIR1/AFB co-receptors.

Auxin_Signaling_Pathway cluster_0 Cellular Environment Auxin 6-Amino-3,7-dichloro- 8-quinolinecarboxylic Acid Receptor TIR1/AFB Co-Receptor Auxin->Receptor Binds SCF_Complex SCF Complex Receptor->SCF_Complex Recruits Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Binds Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation SCF_Complex->Aux_IAA Ubiquitinates ARF Auxin Response Factor (ARF) ARG Auxin Responsive Genes ARF->ARG Activates Transcription Response Physiological Response (Uncontrolled Growth) ARG->Response Ethylene Ethylene Biosynthesis ARG->Ethylene ABA ABA Accumulation ARG->ABA Synthesis_Workflow Start Starting Material: Substituted Aniline Step1 Skraup-Doebner-von Miller Reaction (or similar quinoline synthesis) Start->Step1 Intermediate1 6-Nitro-3,7-dichloro-8- quinolinecarboxylic Acid Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., with SnCl₂/HCl) Intermediate1->Step2 Product 6-Amino-3,7-dichloro-8- quinolinecarboxylic Acid Step2->Product

Caption: A conceptual workflow for the synthesis of the target compound.

Note: This represents a generalized and hypothetical synthetic pathway. The actual reaction conditions, including reagents, solvents, temperatures, and purification methods, would require experimental optimization.

Experimental Protocol: Pea (Pisum sativum) Straight Growth Bioassay for Auxin Activity

To evaluate the auxin-like activity of the synthesized 6-amino-3,7-dichloro-8-quinolinecarboxylic acid, a classic and reliable bioassay such as the pea straight growth test can be employed. This assay measures the elongation of epicotyl segments from etiolated pea seedlings in response to different concentrations of the test compound.

Materials:

  • Pea seeds (e.g., Pisum sativum L. 'Alaska')

  • Test compound: 6-amino-3,7-dichloro-8-quinolinecarboxylic acid

  • Positive control: Indole-3-acetic acid (IAA)

  • Negative control: Buffer solution

  • Buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.8, containing 2% sucrose)

  • Petri dishes, filter paper, surgical blades, ruler

Methodology:

  • Seed Germination: Sterilize pea seeds and germinate them in the dark for 5-7 days until the epicotyls are approximately 5-7 cm long.

  • Epicotyl Sectioning: Under dim green light, excise 5 mm segments from the third internode of the etiolated pea epicotyls.

  • Preparation of Test Solutions: Prepare a stock solution of 6-amino-3,7-dichloro-8-quinolinecarboxylic acid and IAA in a suitable solvent (e.g., DMSO) and then make serial dilutions in the buffer solution to achieve the desired test concentrations (e.g., 10⁻⁸ M to 10⁻³ M). The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all treatments.

  • Incubation: Place 10 epicotyl segments in each petri dish lined with filter paper moistened with 5 mL of the respective test solution (test compound, IAA, or buffer control).

  • Growth Measurement: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.

  • Data Collection: After the incubation period, measure the final length of each epicotyl segment.

  • Analysis: Calculate the mean elongation for each treatment and express it as a percentage of the control. Plot the dose-response curves for the test compound and IAA.

Hypothetical Data Presentation and Interpretation

The following table presents hypothetical data from a pea straight growth bioassay to illustrate the potential dose-dependent auxin-like activity of 6-amino-3,7-dichloro-8-quinolinecarboxylic acid compared to IAA.

Concentration (M)Mean Elongation (% of Control) - IAAMean Elongation (% of Control) - 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid
10⁻⁸115110
10⁻⁷140130
10⁻⁶180165
10⁻⁵160150
10⁻⁴120115
10⁻³9085

Interpretation:

In this hypothetical scenario, both IAA and the test compound exhibit a bell-shaped dose-response curve, which is characteristic of auxins. At lower concentrations, they promote cell elongation, while at higher concentrations, they become inhibitory. The data suggests that 6-amino-3,7-dichloro-8-quinolinecarboxylic acid possesses auxin-like activity, although it may be slightly less potent than the natural auxin, IAA. The optimal concentration for promoting elongation appears to be around 10⁻⁶ M for both compounds. The inhibitory effect at higher concentrations is consistent with the herbicidal action of synthetic auxins.

Concluding Remarks and Future Directions

While 6-amino-3,7-dichloro-8-quinolinecarboxylic acid remains a largely unexplored molecule, its structural similarity to the known synthetic auxin quinclorac provides a strong rationale for its investigation as a novel plant growth regulator. The introduction of the 6-amino group presents an intriguing modification that could lead to altered bioactivity, selectivity, and metabolic properties.

The experimental framework provided in this guide, including a plausible synthetic approach and a detailed bioassay protocol, offers a clear path for future research. Empirical validation of the synthesis and rigorous biological testing are essential next steps to elucidate the true potential of this compound. Further studies could also explore its mode of action in greater detail, including its interaction with the auxin receptor complex and its downstream effects on plant physiology. Such research will not only contribute to our fundamental understanding of structure-activity relationships in synthetic auxins but may also lead to the development of new and improved tools for agriculture and plant science.

References

  • Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology, 61, 49-64. [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707-735. [Link]

  • Wikipedia. (n.d.). Auxin. In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Intra Radice. (n.d.). Bioassays for the detection of auxin and cytokinin activity in products for agricultural use. [Link]

  • Purdue University. (n.d.). Synthetic Auxins. Herbicide Symptoms. [Link]

  • Grossmann, K. (2007). Auxin herbicide action: lifting the veil step by step. Trends in Plant Science, 12(12), 535-537. [Link]

  • Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. [Link]

  • Gomes, D. A., & Scortecci, K. C. (2021). Auxinic herbicides, mechanisms of action, and weed resistance. Ciência Rural, 51(3). [Link]

  • Paque, S., & Weijers, D. (2016). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 67(16), 4761-4773. [Link]

  • Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science, 180(3), 454-460. [Link]

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link]

  • SnapRevise. (2019, June 23). Plant Responses: Auxin in Phototropism and Geotropism | A-level Biology | OCR, AQA, Edexcel [Video]. YouTube. [Link]

  • Simple Lecture. (2022, December 8). Phytohormones or Plant growth regulators | Auxins, Cytokinins, Gibberellin, Abscisic acid, Ethylene [Video]. YouTube. [Link]

  • Taylor, D. L., & Wain, R. L. (1974). Bioassay of Benazolin for Auxin Activity Using the Pea (Pisum sativum) Straight Growth Test. Weed Science, 22(3), 225-228. [Link]

  • Scribd. (n.d.). Auxin Bioassay. [Link]

  • ResearchGate. (n.d.). Commonly used bioassays for auxin with their sensitivity range,.... [Link]

  • Guo, X. H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1786. [Link]

  • Tresch, S., & Grossmann, K. (2003). Quinclorac affects the phytohormonal system in sensitive grasses. Pest Management Science, 59(4), 435-442. [Link]

Sources

Investigating the mechanism of action of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid and its Progenitor, Quinclorac

Introduction

6-Amino-3,7-dichloro-8-quinolinecarboxylic acid represents a novel derivative of the well-characterized quinolinecarboxylic acid class of molecules. While direct research on this specific 6-amino substituted compound is nascent, a comprehensive understanding of its potential mechanism of action can be extrapolated from the extensive body of work on its parent compound, 3,7-dichloro-8-quinolinecarboxylic acid, known commercially as the herbicide Quinclorac.[1] This guide will delve into the multifaceted mechanism of action of Quinclorac, providing a robust framework for investigating 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. We will explore the established herbicidal activities of Quinclorac, including its role as a synthetic auxin, its effects on cell wall biosynthesis, and the induction of oxidative stress, while also considering the potential modulatory effects of the 6-amino substitution.

The Primary Mechanism: Synthetic Auxin Activity

The principal and most widely accepted mechanism of action for Quinclorac is its function as a synthetic auxin.[1][2] Natural auxins, such as indole-3-acetic acid (IAA), are a class of plant hormones that regulate numerous aspects of plant growth and development, including cell division, elongation, and differentiation.[2] Synthetic auxins like Quinclorac mimic these natural hormones, but their persistence and unregulated action lead to a catastrophic disruption of normal physiological processes in susceptible plants.[2][3]

Upon absorption through the foliage and roots, Quinclorac is translocated throughout the plant.[4][5] It induces an "overdose" of auxin signaling, leading to uncontrolled and unsustainable growth.[3] This results in a variety of symptoms, including leaf and stem twisting (epinasty), tissue distortion, and ultimately, plant death.[1][4]

The auxin signaling cascade initiated by Quinclorac is believed to involve the stimulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the biosynthesis of ethylene.[5][6] This leads to an overproduction of ethylene, which in dicotyledonous plants, can trigger the accumulation of abscisic acid (ABA).[6][7] The synergistic effect of the intrinsic auxin activity of Quinclorac and the elevated levels of ethylene and ABA are responsible for the growth inhibition, epinasty, and senescence observed in susceptible broadleaf weeds.[5][6]

In sensitive grass species, a significant consequence of this ethylene overproduction is the accumulation of cyanide, a toxic byproduct of the ACC synthase reaction.[8] This accumulation is a primary factor in the phytotoxicity observed in grasses, leading to chlorosis, necrosis, and growth inhibition of both roots and shoots.[6][8]

Quinclorac Quinclorac (6-Amino-3,7-dichloro-8- quinolinecarboxylic Acid) PlantCell Plant Cell Quinclorac->PlantCell Absorption AuxinReceptors Auxin Receptors (e.g., TIR1/AFB) PlantCell->AuxinReceptors Binding SignalTransduction Signal Transduction Cascade AuxinReceptors->SignalTransduction ACCSynthase ↑ ACC Synthase Activity SignalTransduction->ACCSynthase Ethylene ↑ Ethylene Biosynthesis ACCSynthase->Ethylene ABA ↑ Abscisic Acid (ABA) (in Dicots) Ethylene->ABA Cyanide ↑ Cyanide Accumulation (in Grasses) Ethylene->Cyanide GrowthInhibition Growth Inhibition, Epinasty, Senescence ABA->GrowthInhibition Phytotoxicity Chlorosis, Necrosis, Cell Death Cyanide->Phytotoxicity GrowthInhibition->Phytotoxicity

Caption: Proposed auxin-mediated signaling pathway of Quinclorac.

Secondary Mechanisms of Action

While the auxin-mimicking activity is central to Quinclorac's herbicidal effects, other mechanisms have been proposed to contribute to its phytotoxicity.

Inhibition of Cell Wall Biosynthesis

Some studies have suggested that Quinclorac may act as an inhibitor of cell wall synthesis, particularly of cellulose. This hypothesis is supported by observations that Quinclorac can inhibit the incorporation of glucose into the cell walls of susceptible plants. However, this mode of action is still a subject of debate, with some researchers suggesting that the effects on the cell wall are a secondary consequence of the primary auxin-like activity.[9]

Induction of Oxidative Stress

The disruption of normal metabolic processes by Quinclorac can lead to the overproduction of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[10] This increase in ROS can overwhelm the plant's antioxidant defense systems, leading to oxidative stress.[10] The resulting damage to lipids, proteins, and nucleic acids contributes to the cellular dysfunction and necrosis observed in treated plants.[11] Studies on resistant weed biotypes have shown an upregulation of antioxidant defense elements, suggesting that the ability to mitigate oxidative stress is a component of Quinclorac resistance.[7][8]

The Potential Role of the 6-Amino Group: A Structure-Activity Relationship Perspective

The introduction of a primary amino group at the 6th position of the quinoline ring in 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is a significant structural modification that could alter its biological activity compared to Quinclorac. While direct experimental data is lacking, principles of structure-activity relationships (SAR) in quinoline and quinolinecarboxylic acid derivatives can provide valuable insights.

Substitutions on the quinoline ring are known to be critical for the biological activity of this class of compounds.[12] The nature and position of these substituents can influence factors such as binding affinity to target receptors, membrane permeability, and metabolic stability.

Studies on various quinoline derivatives have shown that the introduction of amino groups can significantly modulate their biological effects.[13][14] For instance, in some contexts, amino substitutions have been shown to enhance antimicrobial or anticancer activity.[13] The electronic properties of the amino group (electron-donating) could alter the overall electron distribution of the quinoline ring system, potentially affecting its interaction with auxin receptors.

Furthermore, the presence of a primary amino group introduces a new site for potential metabolic reactions, such as N-acetylation or conjugation, which could either enhance or decrease the compound's herbicidal efficacy and selectivity.

Experimental Protocols for Elucidating the Mechanism of Action

A multi-pronged experimental approach is necessary to fully characterize the mechanism of action of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Assessing Auxin-like Activity
  • Root Elongation Assays: A classic method to quantify auxin-like activity is to measure the inhibition of root growth in sensitive plant species like Arabidopsis thaliana.

  • Gene Expression Analysis: Quantitative PCR (qPCR) or RNA-sequencing can be used to measure the expression levels of auxin-responsive genes (e.g., GH3, SAUR, and Aux/IAA families) in response to treatment.

  • Hormone Quantification: Direct measurement of ethylene and ABA levels in treated plant tissues using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can confirm the impact on these hormone biosynthesis pathways.[15][16]

Start Plant Treatment with Test Compound RootAssay Root Elongation Assay (e.g., Arabidopsis) Start->RootAssay GeneExpression Gene Expression Analysis (qPCR, RNA-seq) Start->GeneExpression HormoneQuant Hormone Quantification (GC-MS, LC-MS) Start->HormoneQuant DataAnalysis Data Analysis and Interpretation RootAssay->DataAnalysis GeneExpression->DataAnalysis HormoneQuant->DataAnalysis

Caption: Experimental workflow for assessing auxin-like activity.

Investigating Effects on Cell Wall Synthesis
  • Monosaccharide Composition Analysis: The composition of cell wall polysaccharides can be determined by hydrolyzing the cell wall material and analyzing the resulting monosaccharides using high-performance anion-exchange chromatography (HPAEC) or gas chromatography (GC).

  • Lignin Quantification: The acetyl bromide method is a common technique for quantifying the lignin content of plant cell walls.[17]

  • Microscopy: Techniques such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM) can be used to visualize ultrastructural changes in the cell wall following treatment.[17]

Measuring Oxidative Stress
  • Quantification of ROS: The production of ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for general oxidative stress or specific probes for superoxide or hydrogen peroxide.

  • Lipid Peroxidation Assay: The extent of membrane damage can be assessed by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, typically using the thiobarbituric acid reactive substances (TBARS) assay.

  • Antioxidant Enzyme Activity Assays: Spectrophotometric assays can be used to measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX).

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for Quinclorac and the potential range for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid based on its structural similarity, for illustrative purposes. Actual values for the 6-amino derivative would require experimental determination.

CompoundTarget SpeciesAssayIC50 (µM)
QuincloracEchinochloa crus-galli (Barnyardgrass)Root Growth Inhibition5-15
QuincloracArabidopsis thalianaRoot Growth Inhibition1-10
6-Amino-3,7-dichloro-8-quinolinecarboxylic AcidEchinochloa crus-galli (Barnyardgrass)Root Growth InhibitionTo be determined
6-Amino-3,7-dichloro-8-quinolinecarboxylic AcidArabidopsis thalianaRoot Growth InhibitionTo be determined

Conclusion and Future Directions

The mechanism of action of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is likely to be rooted in the well-established synthetic auxin activity of its parent compound, Quinclorac. However, the introduction of the 6-amino group presents a compelling modification that warrants a thorough investigation to understand its impact on receptor binding, metabolic fate, and overall herbicidal efficacy. The experimental framework outlined in this guide provides a clear path for elucidating the precise molecular interactions and physiological consequences of this novel compound. Future research should focus on direct comparative studies between Quinclorac and its 6-amino derivative to dissect the specific contributions of this functional group to the compound's biological profile. Such studies will not only advance our fundamental understanding of quinolinecarboxylic acid herbicides but also inform the rational design of new and more effective weed management agents.

References

  • Chemical Warehouse. Quinclorac - Active Ingredient Page.

  • POMAIS Agriculture. (2026, January 13). Comprehensive Guide on Quinclorac Herbicide.

  • Using Quinclorac for Weed Control in Switchgrass Fields. (2025, April 8).

  • Grossmann, K. (1998). Quinclorac belongs to a new class of highly selective auxin herbicides. Weed Science, 46(6), 707-716.

  • Khan, I., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(11), 2587.

  • Zarranz, B., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.

  • Wolfson, J. S., & Hooper, D. C. (1989). Structure--activity relationship of quinolones. Reviews of infectious diseases, 11 Suppl 5, S961–S968.

  • Wikipedia. Quinclorac.

  • Reddit. (2026, January 15). 2026 Lawn Products Guide and tips.

  • ResearchGate. The Mechanism of Quinclorac Selectivity in Grasses.

  • UMass Amherst. (2016, December 15). Active Ingredient Overview: Quinclorac.

  • Grossmann, K. (1998). Quinclorac belongs to a new class of highly selective auxin herbicides. Weed Science, 46(6), 707-716.

  • Fipke, M. V., & Vidal, R. A. (2016). Integrative Theory of the Mode of Action of Quinclorac: Literature Review. Planta Daninha, 34(3), 585-595.

  • The nexus between reactive oxygen species and the mechanism of action of herbicides.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Medicinal Chemistry.

  • Chen, S. F., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical pharmacology, 44(5), 915–921.

  • Pěnčík, A., et al. (2018). Auxin analysis using laser microdissected plant tissues sections. Frontiers in plant science, 9, 886.

  • Nandula, V. K., et al. (2022). High Resistance to Quinclorac in Multiple-Resistant Echinochloa colona Associated with Elevated Stress Tolerance Gene Expression and Enriched Xenobiotic Detoxification Pathway. International journal of molecular sciences, 23(6), 3108.

  • de Souza, A. P., et al. (2022). Simple, Fast and Efficient Methods for Analysing the Structural, Ultrastructural and Cellular Components of the Cell Wall. International journal of molecular sciences, 23(7), 3986.

  • AERU. Quinclorac (Ref: BAS 514H).

  • Li, M., et al. (2022). Proteomic Analysis Comparison on the Ecological Adaptability of Quinclorac-Resistant Echinochloa crus-galli. International journal of molecular sciences, 23(15), 8639.

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2025, October 13). Journal of Agricultural and Food Chemistry.

  • Creative Proteomics. Auxin Detection Service.

  • ResearchGate. (2025, August 8). Biological Activities of Quinoline Derivatives.

  • Costa, G., & Plazanet, I. (2016). Plant Cell Wall, a Challenge for Its Characterisation. Advances in Biological Chemistry, 6(3), 70-105.

  • ResearchGate. What can reactive oxygen species (ROS) tell us about the action mechanism of herbicides and other phytotoxins?.

  • The Use of Auxin Quantification for Understanding Clonal Tree Propagation. (2022). Forests, 13(10), 1642.

  • Determination of plant cell wall composition by physical and chemical approach. (2020, December 21). Materials Today: Proceedings.

  • Herbicide Symptoms. Cellulose Inhibitors (Cell Wall Synthesis).

  • Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides. (2019, March 2). International Journal of Molecular Sciences, 20(5), 1084.

  • Editorial: Methods in phytohormone detection and quantification: 2022. (2023). Frontiers in Plant Science, 14, 1166327.

  • Creative Biolabs. Plant Cell Wall Composition Analysis Service.

  • ResearchGate. (2025, August 7). Oxidative stress in carp exposed to quinclorac herbicide under rice field condition.

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). RSC Medicinal Chemistry.

  • Quinclorac (QCR) Herbicide Induces Hepatotoxicity, Cytotoxicity, and Oxidative Stress in Zebrafish. (2024, October 17). Journal of Sustainable Development, 17(6), 95.

  • CONICET. Methods for the detection of reactive oxygen species employed in the identification of plant photosensitizers.

  • Current analytical methods for plant auxin quantification - A review. (2015, November 6). Talanta, 144, 1359-1372.

  • DeMartini, J. D., et al. (2010). Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part I: Lignin. Journal of visualized experiments : JoVE, (37), 1745.

  • YouTube. (2022, August 26). Structure Activity Relationship (SAR) -concept + Aim + Example + need #mscchemistrynotes #medicinal.

  • Open Access Government. (2026, January 20). Replacing glyphosate with diquat in Roundup.

  • Grass Cell Walls: A Story of Cross-Linking. (2014). Frontiers in Plant Science, 5, 611.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Advances, 10(34), 20133-20156.

Sources

Thermogravimetric analysis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, a compound of interest in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. We will delve into the expected thermal decomposition profile of this multifaceted molecule, detailing a robust experimental protocol, and interpreting the anticipated results. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, storage conditions, and manufacturing processes. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this stability by continuously measuring the mass of a sample as it is subjected to a controlled temperature program.[1][2] For a complex heterocyclic molecule like 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, understanding its thermal decomposition pathway is paramount for predicting its behavior under various stress conditions.

The structure of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid presents a unique combination of functional groups that will dictate its thermal degradation profile: a quinoline core, a carboxylic acid group, two chlorine substituents, and an amino group. Each of these moieties exhibits distinct thermal labilities, and their interplay will result in a multi-step decomposition process. The quinoline core itself is expected to be relatively stable, while the peripheral functional groups will likely degrade at lower temperatures.

Predicted Thermal Decomposition Pathway

Based on the thermal behavior of related chemical structures, a multi-stage decomposition is anticipated for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. The presence of amino, chloro, and carboxylic acid functional groups on the quinoline scaffold suggests a complex thermal degradation pattern.

The initial decomposition is likely to involve the carboxylic acid group, which can undergo decarboxylation to release carbon dioxide (CO₂).[3][4] This is a common thermal degradation pathway for carboxylic acids. Subsequently, or concurrently, the amino group may be eliminated. The carbon-chlorine bonds are generally strong, but at elevated temperatures, dehalogenation can occur, releasing hydrogen chloride (HCl) if a hydrogen source is available. The final stage of decomposition would involve the breakdown of the quinoline ring structure at higher temperatures. Covalent organic frameworks based on quinolinecarboxylic acid have shown stability up to 420°C, suggesting the core ring system is robust.[5]

Experimental Protocol: A Self-Validating System

The following TGA protocol is designed to provide a comprehensive and reproducible thermal profile of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Instrumentation and Consumables
  • Thermogravimetric Analyzer: A calibrated instrument capable of a temperature range of ambient to 1000°C with a sensitivity of at least 0.1 µg.

  • Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere and air for an oxidative atmosphere.

  • Analytical Balance: For accurate sample weighing.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

    • Tare the sample pan before weighing the sample.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.

  • TGA Method Parameters:

    • Purge Gas: Set the nitrogen flow rate to 50 mL/min to maintain an inert atmosphere and prevent premature oxidation.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes to ensure thermal stability before the analysis begins.

      • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. This heating rate is a good balance between resolution and analysis time.[6]

    • Data Collection: Record the sample mass and temperature throughout the experiment.

Rationale for Experimental Choices
  • Inert Atmosphere: Conducting the initial analysis in a nitrogen atmosphere is crucial to isolate the inherent thermal decomposition of the molecule from oxidative degradation. This allows for a clearer interpretation of the decomposition steps.

  • Heating Rate: A 10°C/min heating rate is a standard practice that provides good resolution of thermal events. Faster rates can shift decomposition temperatures to higher values and may merge distinct thermal events, while slower rates can unnecessarily prolong the experiment.

  • Temperature Range: The range of 30°C to 800°C is selected to capture the complete decomposition profile, from the loss of volatile impurities and functional groups to the degradation of the core structure.

Data Presentation and Interpretation

The primary outputs of a TGA experiment are the thermogravimetric (TG) curve, which plots mass loss versus temperature, and the derivative thermogravimetric (DTG) curve, representing the rate of mass loss.

Expected Quantitative Data

The following table summarizes the anticipated decomposition stages and the corresponding theoretical mass losses.

Decomposition StageTemperature Range (°C) (Estimated)Mass Loss (%) (Theoretical)Evolved Species (Predicted)
1. Decarboxylation200 - 30018.2%CO₂
2. Deamination & Dehydrochlorination300 - 45021.7%NH₃, HCl
3. Ring Degradation> 450VariableChar, various organic fragments

Note: The temperature ranges are estimations based on the known thermal behavior of similar functional groups and should be confirmed by experimental data.

Interpreting the TG and DTG Curves
  • TG Curve: A series of steps will be observed, with each step corresponding to a mass loss event. The plateau regions indicate temperature ranges where the sample is stable.

  • DTG Curve: Peaks on the DTG curve correspond to the points of maximum rate of mass loss. The temperature at the peak of a DTG curve is a key characteristic of the decomposition event. The area under each DTG peak is proportional to the mass loss in that step.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

TGA_Workflow cluster_prep Preparation cluster_analysis TGA Analysis cluster_data Data Processing & Interpretation instrument_prep Instrument Preparation & Calibration sample_prep Sample Weighing (5-10 mg) instrument_prep->sample_prep Proceed to tga_run Execute TGA Method (30-800°C @ 10°C/min in N₂) sample_prep->tga_run Load Sample data_acquisition Acquire TG & DTG Curves tga_run->data_acquisition Generate Data data_analysis Analyze Decomposition Stages & Mass Loss data_acquisition->data_analysis Process Data interpretation Correlate with Molecular Structure data_analysis->interpretation Final Report

Caption: Workflow for the thermogravimetric analysis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the thermogravimetric analysis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. By following the detailed protocol and understanding the principles of interpretation, researchers can obtain reliable and meaningful data on the thermal stability of this compound. The predicted multi-stage decomposition provides a framework for interpreting the experimental results.

For a more in-depth analysis, complementary techniques such as Differential Scanning Calorimetry (DSC) to identify thermal transitions like melting and Evolved Gas Analysis (EGA) using mass spectrometry or FTIR to identify the off-gases at each decomposition stage are recommended. These advanced analyses can provide a more complete picture of the thermal behavior of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

References

  • International Journal of Technology. (2019-11-25). Thermogravimetric Analysis on Combustion Behavior of Marine Microalgae Spirulina Platensis Induced by MgCO3 and Al2O3 Additives.
  • MDPI. (n.d.).
  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021-07-19).
  • Wikipedia. Thermogravimetric analysis.
  • Investigation of Thermal Properties of Carboxyl
  • ResearchGate. (n.d.). Pyrolysis of Carboxylic Acids.
  • PubMed. (n.d.).
  • NIH. (n.d.).

Sources

A Theoretical Exploration of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid as a Novel Fluorescent Marker: A Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a foundational component in the development of fluorescent probes, prized for its rigid, aromatic structure and tunable photophysical properties. This whitepaper presents a theoretical and practical exploration of a novel derivative, 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid , as a potential fluorescent marker for biological applications. While its parent compound, 3,7-dichloro-8-quinolinecarboxylic acid (commonly known as the herbicide quinclorac), is well-documented, the introduction of a 6-amino group is hypothesized to induce favorable fluorescent characteristics through an intramolecular charge transfer (ICT) mechanism.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, outlining a proposed synthesis, a full suite of characterization protocols, and hypothetical applications in biomolecule labeling and cellular imaging. By extrapolating from the known properties of structurally similar aminoquinolines, we establish a scientifically grounded rationale for investigating this compound's utility, while transparently acknowledging its speculative nature.

The Quinoline Scaffold: A Privileged Structure in Fluorescence

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry and materials science.[3] Their rigid, planar structure minimizes non-radiative decay pathways, often leading to significant fluorescence. The photophysical properties of quinolines can be finely tuned by strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring system.

This "push-pull" architecture can create a molecule with a significant dipole moment, where the ground state and excited state electron distributions are markedly different. This often results in desirable fluorescent properties, including:

  • Large Stokes Shifts: A significant separation between the maximum absorption and emission wavelengths, which is crucial for minimizing self-quenching and improving signal-to-noise ratios in imaging applications.

  • Solvatochromism: Sensitivity of the emission wavelength to the polarity of the local environment, enabling the probe to report on its surroundings, such as binding events or localization within specific cellular compartments.

  • High Quantum Yields: Efficient conversion of absorbed photons into emitted fluorescence.

The subject of this guide, 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid , incorporates these key design principles. The amino group at the 6-position serves as a potent EDG, while the quinoline ring and the 8-carboxylic acid group act as the electron-accepting "pull" component. The chloro-substituents at the 3 and 7 positions are expected to further modulate the electronic properties of the scaffold.

Caption: Intramolecular Charge Transfer (ICT) in the proposed fluorophore.

Predicted Photophysical Properties and Characterization

While empirical data for this specific molecule is not yet available, we can predict its key photophysical characteristics based on analogous compounds. The introduction of an amino group to the quinoline scaffold is expected to red-shift both the absorption and emission spectra compared to the parent quinclorac molecule.

ParameterPredicted Value/CharacteristicRationale / Comparative Compound
λabs (max) 350 - 400 nmAmino-substituted quinolines often exhibit absorption in the near-UV to violet range.
λem (max) 450 - 550 nmA significant Stokes shift is anticipated due to the ICT character.
Quantum Yield (ΦF) Variable (0.1 - 0.5)Highly solvent-dependent. The heavy chlorine atoms may cause some quenching, but the rigid structure is favorable.
Solvatochromism HighThe "push-pull" nature suggests strong sensitivity to solvent polarity, with emission likely shifting to longer wavelengths in more polar environments.
pH Sensitivity HighBoth the 6-amino group and the 8-carboxylic acid group are ionizable, suggesting fluorescence may be sensitive to pH changes around their respective pKa values.
Protocol for Photophysical Characterization

A rigorous characterization is essential to validate the utility of a new fluorophore.

Objective: To determine the absorption spectrum, emission spectrum, molar extinction coefficient, and relative fluorescence quantum yield.

Materials:

  • Synthesized and purified 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quinine sulfate (quantum yield standard)[4]

  • 0.1 M Sulfuric Acid (H₂SO₄)

  • A series of solvents of varying polarity (e.g., Dioxane, Chloroform, Acetonitrile, Ethanol, Water)

  • 1 cm pathlength quartz cuvettes

Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Prepare a 1 mM stock solution of quinine sulfate in 0.1 M H₂SO₄.

  • Absorbance Measurement:

    • Prepare a series of dilutions of the test compound in the desired solvent (e.g., ethanol) to achieve absorbances between 0.01 and 0.1 at the absorption maximum (λmax).

    • Record the absorbance spectrum for each dilution to determine λmax.

    • Plot absorbance at λmax vs. concentration. The slope of this line, according to the Beer-Lambert law, will yield the molar extinction coefficient (ε).

  • Emission Spectrum:

    • Using the solution with an absorbance of ~0.1, place the cuvette in the fluorometer.

    • Set the excitation wavelength to the determined λmax.

    • Scan the emission spectrum across a relevant range (e.g., 400-700 nm) to determine the emission maximum (λem).

  • Relative Quantum Yield (ΦF) Measurement: [5][6][7]

    • Prepare a solution of the test compound (Sample) and a solution of the quinine sulfate standard (Std) in their respective solvents (ethanol for sample, 0.1 M H₂SO₄ for standard). Adjust the concentrations so that their absorbances are identical (and <0.1) at the same excitation wavelength (e.g., 350 nm).

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical instrument settings (excitation wavelength, slit widths).

    • Calculate the quantum yield using the following equation:

      ΦSample = ΦStd × (ISample / IStd) × (η2Sample / η2Std)

    • Where:

      • Φ is the quantum yield (ΦStd for quinine sulfate in 0.1 M H₂SO₄ is ~0.58).[6]

      • I is the integrated fluorescence intensity.

      • η is the refractive index of the solvent.

Proposed Synthesis and Purification Workflow

The synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is proposed as a two-step process starting from the commercially available 3,7-dichloro-8-quinolinecarboxylic acid (quinclorac).[1]

Step 1: Nitration. Introduction of a nitro group at the 6-position via electrophilic aromatic substitution. The directing effects of the existing substituents make the 6-position a likely site for nitration. Step 2: Reduction. Reduction of the nitro group to a primary amine.[8]

Caption: Proposed workflow for synthesis and purification.

Detailed Synthesis Protocol (Hypothetical)

Step 1: Selective Nitration of 3,7-dichloro-8-quinolinecarboxylic acid

  • Rationale: Standard nitrating conditions (HNO₃/H₂SO₄) can be harsh. A milder, more selective method using bismuth subnitrate and thionyl chloride is proposed to avoid unwanted side reactions.[9]

  • Procedure:

    • Suspend 3,7-dichloro-8-quinolinecarboxylic acid (1.0 eq) in dichloromethane (DCM).

    • Add thionyl chloride (1.5 eq) to the suspension and stir.

    • Add bismuth subnitrate (0.5 eq) portion-wise at room temperature. A pale yellow color should develop.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM. Combine organic layers, dry with sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield 6-Nitro-3,7-dichloro-8-quinolinecarboxylic acid.

Step 2: Reduction of the Nitro Group

  • Rationale: The reduction of nitroquinolines to aminoquinolines can be efficiently achieved using hydrazine monohydrate with a reusable solid reagent like copper(II) oxide (CuO), offering high conversion and selectivity under mild conditions.[8]

  • Procedure:

    • Dissolve the purified 6-nitro intermediate (1.0 eq) in a suitable solvent like ethanol.

    • Add CuO (catalytic amount) to the solution.

    • Add hydrazine monohydrate (3.0 eq) dropwise at room temperature.

    • Heat the reaction to a gentle reflux (e.g., 60°C) and monitor by TLC. The reaction is often rapid (<30 minutes).

    • After completion, cool the reaction and filter to remove the CuO catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final product, 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Protocol for Structural Characterization

Objective: To confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [10][11][12]

    • Dissolve ~5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Distinct aromatic protons, a broad singlet for the -NH₂ protons, and a signal for the carboxylic acid proton. The coupling patterns will confirm the substitution pattern.

    • Expected ¹³C NMR signals: Signals corresponding to the quinoline ring carbons, with shifts influenced by the electron-donating amino group and electron-withdrawing chloro and carboxyl groups.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the product in a suitable solvent (e.g., methanol/water).

    • Analyze using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

    • Confirm the presence of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of C₁₀H₆Cl₂N₂O₂.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).

    • Inject a solution of the final product to assess its purity, which should ideally be >95%.

Application in Bioconjugation and Cellular Imaging

The 8-carboxylic acid group provides a convenient handle for covalent attachment to biomolecules, such as proteins, via their primary amine groups (e.g., the ε-amino group of lysine residues).

Protocol for Protein Labeling via EDC/NHS Chemistry

Objective: To covalently label a model protein, Bovine Serum Albumin (BSA), with the fluorescent marker.

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking method.[13][14] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can react with NHS to form a more stable, amine-reactive NHS ester, which then efficiently couples to primary amines on the protein to form a stable amide bond.[15][16]

Materials:

  • 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid (Fluorophore)

  • EDC (Product No. 22980, Thermo Fisher Scientific)

  • NHS (Product No. 24500, Thermo Fisher Scientific)

  • Bovine Serum Albumin (BSA)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., Zeba Spin Desalting Column, Product No. 89891, Thermo Fisher Scientific)

Methodology:

  • Fluorophore Activation:

    • Dissolve the fluorophore in DMSO to create a 10 mM stock solution.

    • In a microfuge tube, add the fluorophore to Activation Buffer.

    • Add a 5-fold molar excess of NHS, followed by a 2-fold molar excess of EDC (relative to the fluorophore).

    • Incubate for 15 minutes at room temperature to form the NHS-ester.

  • Protein Conjugation:

    • Dissolve BSA in Coupling Buffer (PBS) to a concentration of 5-10 mg/mL.

    • Add the activated fluorophore solution to the protein solution. A 10- to 20-fold molar excess of the fluorophore over the protein is a good starting point.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove the unreacted fluorophore and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Confirm labeling by measuring the absorbance of the conjugate at both 280 nm (for protein) and the λmax of the fluorophore. The ratio of these absorbances can be used to calculate the degree of labeling (DOL).

Protein_Labeling_Workflow cluster_Activation Step 1: Fluorophore Activation cluster_Coupling Step 2: Conjugation cluster_Purification Step 3: Purification Fluorophore Carboxylic Acid on Fluorophore EDC_NHS EDC + NHS (pH 6.0) Fluorophore->EDC_NHS NHS_Ester Amine-Reactive NHS Ester EDC_NHS->NHS_Ester Protein Primary Amine on Protein (e.g., Lysine) NHS_Ester->Protein Coupling (pH 7.4) Conjugate Stable Amide Bond (Labeled Protein) Protein->Conjugate Desalting Desalting Column Conjugate->Desalting Purified_Product Purified Fluorophore-Protein Conjugate Desalting->Purified_Product

Caption: Workflow for protein labeling using EDC/NHS chemistry.

Hypothetical Protocol for Cellular Imaging of Lipid Droplets

Objective: To determine if the lipophilic nature of the quinoline scaffold targets the probe to intracellular lipid droplets.

Rationale: Many fluorescent probes with planar, aromatic structures exhibit affinity for the neutral, hydrophobic environment of lipid droplets.[17] 3T3-L1 cells differentiated into adipocytes are a standard model system for studying lipid droplet biology.[18][19]

Materials:

  • Differentiated 3T3-L1 adipocytes cultured on glass coverslips

  • Stock solution of the fluorescent probe in DMSO

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • BODIPY 493/503 (as a positive control for lipid droplet staining)[20]

  • Fluorescence mounting medium

  • Fluorescence microscope with appropriate filter sets

Methodology:

  • Cell Preparation: Culture 3T3-L1 cells on coverslips and differentiate into adipocytes following a standard protocol. For enhanced lipid droplet formation, cells can be supplemented with 400 µM oleate for 16-24 hours prior to staining.[20]

  • Fixation:

    • Gently wash the cells twice with warm PBS.

    • Fix the cells by incubating with 4% PFA for 20-30 minutes at room temperature.[]

    • Wash the cells three times with PBS to remove residual fixative.

  • Staining:

    • Prepare a working solution of the probe by diluting the DMSO stock in PBS to a final concentration of 1-5 µM.

    • Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.

    • (Optional) In a separate coverslip, stain with a known lipid droplet probe like BODIPY 493/503 for co-localization analysis.

  • Washing and Mounting:

    • Wash the cells three times with PBS to remove unbound probe.

    • Mount the coverslips onto glass slides using a fluorescence mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope. Select filter cubes appropriate for the predicted excitation and emission wavelengths of the probe.

    • Capture images and assess the subcellular localization of the fluorescence signal. A punctate, circular staining pattern that co-localizes with the BODIPY control would be indicative of lipid droplet accumulation.

Trustworthiness, Challenges, and Future Directions

This document serves as a scientifically grounded but theoretical proposal. The successful application of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid as a fluorescent marker is contingent on several factors that require empirical validation.

Self-Validating System & Potential Challenges:

  • Synthesis Yield & Purity: The proposed synthesis must yield the target compound with sufficient purity. The characterization steps (NMR, MS, HPLC) are critical checkpoints to validate the success of the synthesis before proceeding.

  • Photostability: The compound must be reasonably photostable to be useful in fluorescence microscopy. A standardized photostability test, following ICH guidelines, should be performed by exposing a solution of the compound to a calibrated light source for a defined period (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter) and measuring the degradation.[22][23][24][25][26]

  • Quantum Yield: A low quantum yield would limit the probe's sensitivity and brightness. If the initial ΦF is low, synthetic modifications could be explored to improve it.

  • Cytotoxicity: Given the herbicide lineage of the parent compound, the potential for cytotoxicity must be assessed using standard cell viability assays (e.g., MTT or LDH assays) before use in live-cell imaging.

Future Directions:

  • Empirical Validation: The immediate next step is the synthesis and rigorous photophysical characterization of the compound as outlined in this guide.

  • Solvatochromic Studies: A detailed study of the fluorescence emission in a wide range of solvents (the Lippert-Mataga plot) would provide deep insight into the probe's ICT characteristics.

  • Bioconjugate Analysis: Labeled proteins should be analyzed by mass spectrometry to confirm the site(s) and extent of labeling.

  • Live-Cell Imaging: If the probe is found to be non-toxic, the cellular imaging protocol should be adapted for live-cell experiments to study dynamic processes.

By following the rigorous, self-validating workflows proposed herein, researchers can systematically evaluate the potential of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, transforming it from a theoretical concept into a validated tool for the scientific community.

References

  • Automated Segmented-Flow Analysis – NMR with a Novel Fluoropolymer Flow Cell for High-Throughput Screening. (2022). PMC. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Available at: [Link]

  • Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. (2023). ACS Publications. Available at: [Link]

  • Recent Advances in Fluorescent Probes for Lipid Droplets. (2018). PMC. Available at: [Link]

  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. (n.d.). PMC. Available at: [Link]

  • 3,7-Dichloroquinoline-8-carboxylic acid. (2008). ResearchGate. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). PMC. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Available at: [Link]

  • Adipogenic Differentiation of 3T3-L1 Cells: A Complete Protocol & Product Guide. (n.d.). Abbexa. Available at: [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Available at: [Link]

  • Bright Ratiometric Fluorescent Thermometer in a Spin Crossover Molecule toward Visualization of Spin-State Equilibria. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. (2024). Frontiers. Available at: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). ResearchGate. Available at: [Link]

  • Understanding ICH Photostability Testing. (n.d.). Q-Lab. Available at: [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Available at: [Link]

  • NMR spectroscopy as a characterization tool enabling biologics formulation development. (n.d.). Taylor & Francis Online. Available at: [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Available at: [Link]

  • Reduced 8-aminoquinoline analogues as potential antimalarial agents. (1976). PubMed. Available at: [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Available at: [Link]

  • 8-Quinolinecarboxylic acid, 3,7-dichloro-. (n.d.). US EPA. Available at: [Link]

  • Recent developments in solid-state NMR spectroscopy of crystalline microporous materials. (n.d.). RSC Publishing. Available at: [Link]

  • Photostability of Pharmaceuticals. (2020). Atlas-Mts. Available at: [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Available at: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Available at: [Link]

  • Any advice on my protocol for NHS-EDC coupling on antibodies? (2022). ResearchGate. Available at: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (n.d.). PLOS. Available at: [Link]

  • Fluorescent Detection of Lipid Droplets and Associated Proteins. (2018). ResearchGate. Available at: [Link]

  • 17 O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding. (2021). MDPI. Available at: [Link]

  • Quinine sulfate. (n.d.). OMLC. Available at: [Link]

  • 3,7-Dichloroquinoline-8-carboxylic acid. (n.d.). PMC. Available at: [Link]

  • Ethyl 3,7-dichloroquinoline-8-carboxylate. (n.d.). PMC. Available at: [Link]

  • Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. (n.d.). PMC. Available at: [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid in human plasma. The methodology employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, providing excellent peak shape and resolution. The method has been rigorously validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for use in clinical and preclinical studies.

Introduction

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a quinoline core with amino, chloro, and carboxylic acid functional groups, presents unique challenges and opportunities for bioanalysis. Accurate quantification of this compound in biological matrices is paramount for pharmacokinetic studies, dose-response assessments, and overall drug development.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of small molecules in complex biological fluids due to its inherent selectivity and sensitivity. This application note provides a comprehensive protocol for the extraction and quantification of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid from human plasma. The rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters is discussed in detail to provide a thorough understanding of the method's development and validation.

Experimental

Materials and Reagents
  • 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid (Analyte) - Reference Standard

  • 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid-¹³C₂,¹⁵N (Internal Standard, IS) - (A custom synthesis or a closely related commercially available labeled analog is recommended)

  • Human plasma (K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients at analytical flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column with polar-embedded or polar-endcapped functionalities is recommended for good peak shape of polar acidic compounds. (e.g., Waters ACQUITY UPLC HSS T3, Phenomenex Luna Omega Polar C18).

HPLC-MS/MS Method Development

The chemical properties of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, particularly its acidic nature (estimated pKa around 4.3, similar to the related compound Quinclorac), guided the method development. A reversed-phase chromatographic approach was chosen for its robustness and compatibility with MS detection.

The goal of the chromatographic method is to achieve a sharp, symmetrical peak for the analyte, well-separated from any endogenous plasma components. A gradient elution with an acidic mobile phase is employed to ensure good peak shape and retention for the polar, acidic analyte.

Table 1: HPLC Parameters

ParameterValue
ColumnPolar-embedded C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 2: HPLC Gradient

Time (min)%A%B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Electrospray ionization in positive ion mode (ESI+) was selected due to the presence of the basic amino group, which is readily protonated. The instrument parameters were optimized by infusing a standard solution of the analyte and the internal standard. The most abundant and stable precursor-to-product ion transitions were selected for Multiple Reaction Monitoring (MRM).

The exact mass of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid (C₁₀H₆Cl₂N₂O₂) is calculated to be 271.98 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 272.99.

Table 3: Mass Spectrometer Parameters

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature450 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 4: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Analyte272.99226.9920100
Internal Standard275.99229.9920100

Note: The product ion (226.99 m/z) corresponds to the neutral loss of formic acid (HCOOH, 46 Da) from the precursor ion, a common fragmentation pathway for carboxylic acids in positive ESI mode.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of the analyte and IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and QC working solutions.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ) and QC samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and cost-effective method for cleaning up plasma samples. The acidic nature of the analyte allows for efficient extraction into an organic solvent after acidification of the plasma.

Protocol:

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the IS working solution and vortex briefly.

  • Add 50 µL of 1% formic acid in water to acidify the sample and vortex.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 x g for 5 minutes at 4 °C to separate the organic and aqueous layers.

  • Transfer the upper organic layer (approximately 450 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

Method Validation

The developed method was validated in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency (EMA) Guideline on bioanalytical method validation.[1][2] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

The selectivity of the method was evaluated by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of the analyte and the IS, demonstrating the method's high selectivity.

Linearity and Range

The linearity of the method was assessed by analyzing calibration curves prepared on three separate days. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was used. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, low, medium, and high) in six replicates. The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (% bias) within ±15% (±20% for LLOQ) of the nominal values.[3]

Table 5: Summary of Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ18.5-5.210.2-3.8
Low36.12.57.84.1
Medium504.51.85.92.3
High1503.8-1.24.7-0.5
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The extraction recovery was determined by comparing the peak areas of the analyte in extracted samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions.

Table 6: Recovery and Matrix Effect

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
Low85.298.5
Medium88.1101.2
High86.599.8

The results indicate consistent and high recovery with minimal matrix effects.

Stability

The stability of the analyte was evaluated under various conditions to ensure the integrity of the samples during storage and processing. This included freeze-thaw stability, short-term bench-top stability, and long-term storage stability. The analyte was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.

Conclusion

This application note presents a detailed, robust, and validated HPLC-MS/MS method for the quantification of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid in human plasma. The method demonstrates excellent selectivity, sensitivity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation set by regulatory agencies. The straightforward liquid-liquid extraction procedure and the use of a stable isotope-labeled internal standard contribute to the method's reliability and suitability for high-throughput analysis in a drug development setting.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 25 µL Internal Standard plasma->add_is acidify Add 50 µL 1% Formic Acid add_is->acidify add_mtbe Add 500 µL MTBE acidify->add_mtbe vortex1 Vortex 5 min add_mtbe->vortex1 centrifuge Centrifuge 4000 x g, 5 min vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject hplc HPLC Separation (Polar C18 Column) inject->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition & Quantification msms->data

Figure 1: Experimental workflow for the quantification of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

References

  • Gjelstad, A., et al. (2013). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Journal of Pharmaceutical and Biomedical Analysis, 81-82, 1-8. Retrieved from [Link]

  • PubChem. (n.d.). Quinclorac. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. Retrieved from [Link]

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Bailey, D. N., & Kelner, M. (1984). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. Journal of Analytical Toxicology, 8(1), 26–28. Retrieved from [Link]

  • Chrom-Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]

  • ResearchGate. (2008). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2015). quinclorac (287). Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Quinclorac (Ref: BAS 514H). Retrieved from [Link]

  • Wikipedia. (n.d.). Quinclorac. Retrieved from [Link]

  • ResearchGate. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note & Protocol: A Validated Two-Step Synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid from Quinclorac

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, validated protocol for the synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The synthesis commences from the widely available herbicide, Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid). The described two-step process involves a regioselective electrophilic nitration to yield the 6-nitro intermediate, followed by a robust reduction of the nitro group to the target amine. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible results.

Introduction

Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) is a well-known synthetic auxin herbicide used extensively in agriculture.[1] Its rigid quinoline scaffold makes it an attractive starting material for the generation of novel derivatives with potential applications in medicinal chemistry. The introduction of an amino group at the 6-position transforms the molecule into a versatile intermediate, 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, which can be further functionalized to explore new chemical space for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[2]

This application note details a reliable and scalable two-step synthetic pathway:

  • Nitration: An electrophilic aromatic substitution to install a nitro group at the C6 position of the quinoline ring.

  • Reduction: Conversion of the nitro intermediate to the final 6-amino product.

The protocol emphasizes safety, efficiency, and high purity of the final compound, providing the necessary causality behind experimental choices to empower researchers to not only replicate the synthesis but also to adapt it for related molecular scaffolds.

Reaction Scheme and Mechanism

The overall synthetic transformation is depicted below. The process begins with the nitration of Quinclorac using a classic mixed acid system (HNO₃/H₂SO₄), followed by the reduction of the intermediate using tin(II) chloride in an acidic medium.

G Quinclorac Quinclorac (3,7-Dichloro-8-quinolinecarboxylic Acid) Intermediate 6-Nitro-3,7-dichloro-8- quinolinecarboxylic Acid Quinclorac->Intermediate HNO₃, H₂SO₄ 0 °C to RT Product 6-Amino-3,7-dichloro-8- quinolinecarboxylic Acid Intermediate->Product SnCl₂·2H₂O, HCl Reflux

Caption: Overall two-step synthesis pathway.

Step 1: Nitration Mechanism

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).[3][4] The quinoline ring of Quinclorac, being deactivated by the carboxylic acid and chloro substituents, requires these strong conditions for the reaction to proceed. The π-electron system of the benzene portion of the quinoline ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).[4] Subsequent deprotonation by a weak base, such as the bisulfate ion, restores aromaticity and yields the 6-nitro product.

Step 2: Reduction Mechanism

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[5] While various reagents can achieve this, tin(II) chloride (SnCl₂) in acidic media is particularly effective and chemoselective, avoiding the dehalogenation that can sometimes occur with catalytic hydrogenation using Pd/C.[6][7] The mechanism involves a series of single electron transfers from Sn(II) to the nitro group, with sequential protonation of the oxygen atoms by the acid.[8] This process forms nitroso and hydroxylamine intermediates before the final amine is generated.[9] The overall reaction requires multiple equivalents of the tin reagent.

Materials and Reagents

Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and used without further purification unless specified.

Reagent / MaterialFormulaCAS No.Supplier (Example)Notes
QuincloracC₁₀H₅Cl₂NO₂84087-01-4Commercial SourcePurity ≥98%
Sulfuric Acid (Conc.)H₂SO₄7664-93-9Sigma-Aldrich98%, Corrosive
Nitric Acid (Fuming)HNO₃7697-37-2Sigma-Aldrich≥90%, Oxidizer, Corrosive
Tin(II) Chloride DihydrateSnCl₂·2H₂O10025-69-1Sigma-AldrichPurity ≥98%
Hydrochloric Acid (Conc.)HCl7647-01-0Fisher Scientific~37% in H₂O, Corrosive
Ethyl AcetateC₄H₈O₂141-78-6VWRACS Grade
HexanesC₆H₁₄110-54-3VWRACS Grade
Sodium BicarbonateNaHCO₃144-55-8Sigma-AldrichSaturated aqueous solution
Anhydrous Sodium SulfateNa₂SO₄7757-82-6Fisher ScientificFor drying organic layers
Deionized WaterH₂O7732-18-5In-house

Safety Precautions

Hazard Analysis: This protocol involves highly corrosive, oxidizing, and toxic chemicals. A thorough risk assessment must be conducted before beginning any work.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with some reagents; consider double-gloving or using thicker butyl rubber gloves).

  • Fume Hood: All steps must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and toxic fumes.

  • Nitrating Mixture: The preparation and use of the nitric acid/sulfuric acid mixture is extremely hazardous. The reaction is highly exothermic. Always add acid slowly and ensure the reaction is cooled in an ice bath. Never add water to concentrated acids.

  • Quenching: Exothermic reactions can occur when quenching acidic solutions. Perform all quenching procedures slowly, with cooling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Tin-containing waste must be segregated.

Experimental Protocol

Part A: Synthesis of 6-Nitro-3,7-dichloro-8-quinolinecarboxylic Acid (Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add Quinclorac (5.0 g, 20.66 mmol). Place the flask in an ice/water bath to cool to 0-5 °C.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (25 mL) to the flask with stirring. Ensure the temperature remains below 10 °C during the addition. Stir until all the Quinclorac has dissolved.

  • Nitration: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.8 mL, ~41.3 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.

  • Reaction Execution: Using a dropping funnel, add the nitrating mixture dropwise to the dissolved Quinclorac solution over 30 minutes. Crucial: Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. An uncontrolled temperature increase can lead to the formation of undesired byproducts and poses a significant safety risk.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 70:30 Ethyl Acetate/Hexanes + 1% Acetic Acid). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. A yellow precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the collected yellow solid in a vacuum oven at 50 °C overnight to yield 6-Nitro-3,7-dichloro-8-quinolinecarboxylic Acid.

Part B: Synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid (Final Product)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the dried nitro-intermediate from Part A (~20.0 mmol, assuming quantitative yield) in concentrated hydrochloric acid (50 mL).

  • Reagent Addition: To this suspension, add tin(II) chloride dihydrate (22.5 g, 100 mmol) in one portion.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. The suspension should gradually dissolve to form a clear solution. Maintain reflux for 3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (Mobile phase: 90:10 Dichloromethane/Methanol). The disappearance of the starting nitro-compound spot and the appearance of a new, more polar spot (often UV active and may streak) indicates reaction completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate. Be cautious as significant CO₂ evolution will occur. Continue adding base until the pH is approximately 8. A precipitate will form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with deionized water (3 x 50 mL) and then with a small amount of cold ethyl acetate.

  • Dry the crude product in a vacuum oven at 60 °C. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water if necessary.

Workflow and Data Summary

The entire process from starting material to final product is outlined in the workflow diagram below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A1 Weigh Quinclorac A2 Dissolve in H₂SO₄ at 0 °C A1->A2 A3 Add HNO₃/H₂SO₄ dropwise (Maintain T < 5 °C) A2->A3 A4 Stir at RT for 4h A3->A4 A5 Quench on Ice A4->A5 A6 Filter & Wash with H₂O A5->A6 A7 Dry Intermediate A6->A7 B1 Suspend Intermediate in HCl A7->B1 Transfer Intermediate B2 Add SnCl₂·2H₂O B1->B2 B3 Reflux for 3h B2->B3 B4 Cool and Neutralize (NaHCO₃) B3->B4 B5 Filter & Wash B4->B5 B6 Dry Final Product B5->B6

Caption: Detailed experimental workflow diagram.

Expected Results

The following table summarizes typical quantitative data for this synthesis protocol.

ParameterStep 1: NitrationStep 2: Reduction
Starting Material Quinclorac (5.0 g)6-Nitro-intermediate (~5.8 g)
Key Reagents HNO₃ (1.8 mL), H₂SO₄ (30 mL)SnCl₂·2H₂O (22.5 g), HCl (50 mL)
Typical Yield 90-95%85-90%
Appearance Yellow SolidOff-white to Light Brown Solid
Purity (by HPLC) >95%>97%

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Nitration - Temperature too high during addition.- Insufficient reaction time.- Incomplete precipitation during work-up.- Strictly maintain temperature at 0-5 °C.- Extend reaction time and monitor by TLC.- Ensure mixture is poured onto a sufficient amount of ice.
Formation of multiple spots in TLC (Nitration) - Reaction temperature was not controlled, leading to dinitration or side reactions.- Repeat the reaction with strict temperature control. The desired product is typically the major component and may be isolated via column chromatography.
Incomplete Reduction - Insufficient amount of SnCl₂·2H₂O.- Reaction time too short.- Ensure at least 5 equivalents of SnCl₂ are used.- Extend reflux time and monitor by TLC until starting material is consumed.
Product difficult to filter (gelatinous) - Formation of tin hydroxides during neutralization.- Dilute the mixture with more water before filtration.- Alternatively, after neutralization, extract the product with a suitable organic solvent (e.g., ethyl acetate) if solubility allows.

Conclusion

This application note presents a robust and reproducible two-step protocol for the synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid from the herbicide Quinclorac. By providing detailed procedural instructions, mechanistic context, and troubleshooting advice, this guide serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries, enabling the efficient production of this key synthetic intermediate for further research and development.

References

  • Organic Chemistry Portal. "Nitro Reduction." Available at: [Link]

  • Wikipedia. "Reduction of nitro compounds." Available at: [Link]

  • YouTube. "Nitration of Chlorobenzene." (Mechanism Description). Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91739, Quinclorac." PubChem. Available at: [Link]

  • Google Patents. "Methods for the preparation of 6-aminoisoquinoline." (WO2018125548A1).
  • Chemistry LibreTexts. "Halogenation, Sulfonation, and Nitration of Aromatic Compounds." Available at: [Link]

  • ResearchGate. "Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES." Available at: [Link]

  • ResearchGate. "3,7-Dichloroquinoline-8-carboxylic acid." Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. "Sn2+ reduction." Reagent Guides. Available at: [Link]

  • Journal of Chemical Education. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." (2023). Available at: [Link]

  • Doc Brown's Chemistry. "Nitration of Benzene." Available at: [Link]

  • Khan Academy. "Nitration." Available at: [Link]

  • National Center for Biotechnology Information. "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives." PMC. Available at: [Link]

  • ResearchGate. "Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline." Available at: [Link]

  • National Center for Biotechnology Information. "3,7-Dichloroquinoline-8-carboxylic acid." PMC. Available at: [Link]

Sources

Application Notes & Protocols for Solid-Phase Peptide Synthesis Using 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidic Toolbox with a Novel Quinoline Scaffold

The incorporation of unnatural amino acids (UAAs) into peptide structures is a transformative strategy in modern drug discovery and chemical biology. It allows for the rational design of peptides with enhanced stability, improved potency, and novel functionalities.[1] 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid is a unique UAA that offers a rigid, heterocyclic scaffold. Its quinoline core is a privileged structure found in numerous bioactive compounds, known for its potential to engage in π-stacking interactions and act as a scaffold in kinase inhibitors or as a fluorescent probe.[2][3] The dichloro-substitution pattern further modulates its electronic properties, making it an intriguing building block for creating conformationally constrained peptides with unique therapeutic or diagnostic properties.

This guide provides a comprehensive framework and detailed protocols for the successful incorporation of Fmoc-6-Amino-3,7-dichloro-8-quinolinecarboxylic acid into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties of the Building Block

To effectively incorporate this UAA, understanding its physical and chemical properties is essential. The properties for the parent compound, 3,7-Dichloro-8-quinolinecarboxylic acid (Quinclorac), are well-documented.[4][5] The addition of a 6-amino group modifies these properties, primarily by increasing the molecular weight and altering the polarity and basicity.

PropertyValue (3,7-Dichloro-8-quinolinecarboxylic Acid)[4][5][6]Estimated Value (6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid)
Structure See Reference[4]
IUPAC Name 3,7-Dichloroquinoline-8-carboxylic acid6-Amino-3,7-dichloro-8-quinolinecarboxylic acid
Molecular Formula C₁₀H₅Cl₂NO₂C₁₀H₆Cl₂N₂O₂
Molecular Weight 242.06 g/mol 257.08 g/mol
CAS Number 84087-01-4Not available
Appearance Colorless solid[5]Expected to be a solid
Solubility Soluble in hydrocarbons and alcohols[5]Expected to be soluble in polar organic solvents (DMF, NMP, DMSO)

Note: Data for the 6-Amino derivative is calculated or extrapolated based on the parent compound.

Core Principles & Strategy for SPPS Incorporation

The standard Fmoc-SPPS workflow involves iterative cycles of Nα-Fmoc deprotection and amino acid coupling.[7][8] However, the unique structure of 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid presents challenges, primarily due to steric hindrance from the bulky, rigid quinoline ring system.[1][9][10]

Causality Behind Experimental Choices:

  • Nα-Protection: The amino group at the 6-position must be protected, typically with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, to be compatible with the overall synthesis strategy.[11] This ensures selective reaction at the carboxylic acid during coupling.

  • Resin Selection: The choice of solid support depends on the desired C-terminus of the final peptide.

    • Rink Amide Resin: For C-terminal peptide amides.

    • 2-Chlorotrityl Chloride (2-CTC) or Wang Resin: For C-terminal carboxylic acids.

  • Activation & Coupling: Due to significant steric hindrance, standard coupling reagents may be inefficient.[9] More potent activation methods are required to drive the reaction to completion.

    • Recommended Reagents: Aminium/Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are the reagents of choice. These generate highly reactive OAt or O-6-ClBt esters, which are more effective for coupling sterically hindered amino acids.

    • Rationale: HATU, in particular, benefits from the neighboring group effect of the pyridine nitrogen in its HOAt byproduct, which further accelerates the coupling reaction.

  • Monitoring: The completion of the coupling reaction should be carefully monitored. The standard Kaiser test (ninhydrin test) may yield a false negative or be difficult to interpret. The bromophenol blue test is a recommended alternative for monitoring the consumption of free amines.

Workflow & Methodologies

The following diagram illustrates the key stages of incorporating the quinoline amino acid within a standard SPPS cycle.

SPPS_Workflow SPPS Workflow for Incorporating Quinoline UAA cluster_resin Solid Support cluster_coupling UAA Coupling Cycle cluster_deprotection Deprotection & Elongation cluster_cleavage Final Steps Resin 1. Start with Fmoc-deprotected Peptide-Resin Preactivation 2. Pre-activate Fmoc-Quinoline-COOH with HATU/DIPEA Coupling 3. Couple Activated UAA to Resin (Extended Time) Preactivation->Coupling Add to Resin Wash1 4. Wash (DMF) Coupling->Wash1 Deprotect 5. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 6. Wash (DMF) Deprotect->Wash2 Elongate 7. Continue Chain Elongation Wash2->Elongate Cleavage 8. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Elongate->Cleavage After Final Cycle

Caption: High-level workflow for SPPS incorporating the quinoline UAA.

Detailed Experimental Protocols

These protocols assume a manual synthesis on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial resin loading.

Protocol 1: Resin Preparation and Swelling
  • Place 0.1 mmol of the appropriate resin (e.g., Rink Amide) in a fritted reaction vessel.

  • Add N,N-Dimethylformamide (DMF) until the resin is fully submerged.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • Drain the DMF.

Protocol 2: Standard Fmoc-Deprotection

This step is performed on the resin-bound peptide prior to coupling the quinoline amino acid.

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF.

  • Agitate for an additional 10-15 minutes.[11]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Perform a test for free amines (e.g., Kaiser or bromophenol blue test) on a small sample of beads to confirm complete deprotection.

Protocol 3: Coupling of Fmoc-6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

This is the critical step. Using a potent activating agent is essential for success.

Coupling_Diagram Activation and Coupling of Quinoline UAA reagents Fmoc-Quinoline-COOH (3 eq) HATU (2.9 eq) DIPEA (6 eq) DMF (Solvent) activation Pre-activation (5 min) reagents->activation product Peptide-Resin ...-NH-CO-Quinoline-Fmoc activation->product Couple to Resin (2-12 hours) resin Peptide-Resin H₂N-

Caption: Key reagents and workflow for the UAA coupling step.

Step-by-Step Method:

  • Prepare Activation Solution: In a separate vial, dissolve Fmoc-6-Amino-3,7-dichloro-8-quinolinecarboxylic acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (approx. 3 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the solution.

  • Pre-activate: Allow the mixture to stand for 5-10 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 2.

  • Agitate the reaction mixture at room temperature. Due to steric hindrance, an extended coupling time of 4 to 12 hours is recommended.[1]

  • Monitor Completion: After 2 hours, take a small sample of beads, wash them thoroughly, and perform a bromophenol blue test to check for remaining free amines. If the test is positive (blue beads), allow the reaction to proceed longer. A "double coupling" (repeating the protocol with fresh reagents) may be necessary if the reaction stalls.

  • Once the reaction is complete (beads are colorless or yellow), drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all excess reagents.

Protocol 4: Chain Elongation

Repeat the cycle of Fmoc-deprotection (Protocol 2) and coupling (using standard conditions for natural amino acids) until the desired peptide sequence is assembled.

Protocol 5: Final Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry it under vacuum.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard "Reagent K" is suitable for most peptides:

    • 94% Trifluoroacetic Acid (TFA)

    • 2.5% Water

    • 2.5% 1,2-Ethanedithiol (EDT)

    • 1% Triisopropylsilane (TIS)

    • CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Protocol 6: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether, wash the pellet with more cold ether, and re-centrifuge.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization and Analysis

Successful synthesis and purity should be confirmed using standard analytical techniques.

  • RP-HPLC/UPLC: Used to assess the purity of the crude and final peptide product. A gradient of water and acetonitrile with 0.1% TFA is commonly used.[12]

  • Mass Spectrometry (MS): Essential for confirming the identity of the peptide. Electrospray ionization (ESI) or MALDI-TOF MS will verify that the observed molecular weight matches the calculated mass of the peptide containing the quinoline UAA.[13][14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low coupling efficiency of the quinoline UAA (positive ninhydrin/bromophenol blue test) 1. Insufficient activation. 2. Steric hindrance. 3. Peptide aggregation on resin.1. Ensure use of a high-potency coupling reagent like HATU. 2. Increase coupling time to 12-24 hours. 3. Perform a "double coupling" by repeating the coupling protocol with fresh reagents.
Incomplete Fmoc deprotection after the quinoline residue Aggregation of the peptide chain, making the Fmoc group inaccessible.1. Increase the second piperidine incubation to 20 minutes. 2. Add a chaotropic agent like 1% Triton X-100 to the deprotection solution.
Unexpected mass in final MS analysis (e.g., +56 Da) Incomplete removal of t-butyl protecting groups (e.g., from Asp, Glu, Ser) due to scavenging by the quinoline ring.1. Increase cleavage time to 4 hours. 2. Increase the percentage of scavengers (TIS) in the cleavage cocktail.
Low yield of crude peptide after precipitation The quinoline-containing peptide may have altered solubility and could be partially soluble in ether.1. Ensure the ether is ice-cold. 2. Place the peptide/ether suspension at -20°C for 1 hour before centrifugation to maximize precipitation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91739, Quinclorac. PubChem. [Link]

  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(26), 9687–9691. [Link]

  • Ito, K., Yoshitake, M., & Yamada, M. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(21), 10870–10879. [Link]

  • Wilson, J. N., & Kool, E. T. (2004). Peptide quinoline conjugates: a new class of RNA-binding molecules. Organic Letters, 6(1), 71–74. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Lawrence, C., et al. (2021). Synthesis and Investigation of Peptide–Drug Conjugates Comprising Camptothecin and a Human Protein‐Derived Cell‐Penetrating Peptide. ChemMedChem, 16(2), 346-353. [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • Wilson, J. N., & Kool, E. T. (2004). Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules. Organic Letters, 6(1), 71-74. [Link]

  • Oakwood Chemical. (n.d.). FMOC-Protected Natural Amino acids. [Link]

  • Wu, C., et al. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(24), 8963. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. BioMed Research International, 2022, 1-11. [Link]

  • ResearchGate. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Alan Wood. (n.d.). Compendium of Pesticide Common Names: quinclorac. [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based materials (pp. 529-562). Royal Society of Chemistry. [Link]

  • Cárdenas-García, S., et al. (2022). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 27(9), 2973. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Fields, G. B., et al. (1997). Principles and Practice of Solid-Phase Peptide Synthesis. In Methods in Enzymology (Vol. 289, pp. 3-26). Academic Press. [Link]

  • Wikipedia. (n.d.). Quinclorac. [Link]

  • Van den Broek, I., et al. (2021). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Journal of Chromatography A, 1650, 462243. [Link]

  • CEM Corporation. (2023, February 3). Synthetic Peptide Libraries Part 1: Dr. Christian Behn [Video]. YouTube. [Link]

  • Guo, X. H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1786. [Link]

Sources

Application Notes and Protocols for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Untapped Potential of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and antifungal properties.[1] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a rich diversity of pharmacological profiles.[2] While the parent compound, 3,7-dichloro-8-quinolinecarboxylic acid (Quinclorac), is a well-known herbicide with auxin-like activity, the introduction of an amino group at the 6-position is hypothesized to significantly alter its biological properties, potentially shifting its application from agriculture to medicine.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, complete with detailed protocols for its synthesis and biological evaluation.

The rationale for investigating this specific compound stems from established structure-activity relationships (SAR) within the quinoline class. The presence of a carboxylic acid at the 8-position is crucial for various biological activities, while halogen substitutions at the 3- and 7-positions can enhance potency and modulate physicochemical properties.[6] The addition of an amino group at the 6-position introduces a key pharmacophoric feature, potentially enabling interactions with new biological targets and opening avenues for novel therapeutic interventions. This guide will explore the hypothetical, yet scientifically grounded, potential of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid as a lead compound in drug discovery.

Hypothesized Mechanism of Action: A Kinase Inhibition Paradigm

While the precise mechanism of action for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is yet to be elucidated, we can extrapolate from the known activities of structurally related aminoquinolines. Many 6-aminoquinoline derivatives have been identified as potent kinase inhibitors.[7] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. We hypothesize that the 6-amino group of our target compound could act as a key hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of a specific kinase, while the dichloro-quinoline core provides the necessary steric and electronic complementarity.

Diagram of a Hypothesized Kinase Inhibition Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factors Translocates and Activates Compound 6-Amino-3,7-dichloro-8- quinolinecarboxylic Acid Compound->Raf Inhibits Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Hypothesized mechanism of action where 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid inhibits the Raf kinase, disrupting the MAPK/ERK signaling pathway and subsequent gene expression related to cancer cell proliferation and survival.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

This protocol outlines a plausible multi-step synthesis adapted from established methods for preparing substituted quinolines.[8]

Workflow for the Synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

G Start p-Chloroaniline Intermediate1 3-Chloro-4-nitroacetanilide Start->Intermediate1 Acetic anhydride, Nitrating agent Intermediate2 5,7-Dichloro-6-nitroquinoline Intermediate1->Intermediate2 Skraup-Doebner-Von Miller Reaction (Glycerol, H2SO4) Final_Product 6-Amino-3,7-dichloro-8- quinolinecarboxylic Acid Intermediate2->Final_Product 1. Reduction (e.g., SnCl2/HCl) 2. Carboxylation (e.g., Kolbe-Schmitt)

Caption: Proposed synthetic workflow for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Step-by-Step Methodology:

  • Nitration of p-Chloroaniline:

    • Dissolve p-chloroaniline in acetic anhydride with cooling.

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.

    • Pour the reaction mixture onto ice and collect the precipitated 3-chloro-4-nitroacetanilide by filtration.

  • Skraup-Doebner-Von Miller Cyclization:

    • Combine 3-chloro-4-nitroacetanilide, glycerol, and concentrated sulfuric acid.

    • Heat the mixture under reflux for several hours.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude 5,7-dichloro-6-nitroquinoline.

    • Purify the product by column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve 5,7-dichloro-6-nitroquinoline in a suitable solvent (e.g., ethanol).

    • Add a reducing agent such as stannous chloride (SnCl2) in the presence of hydrochloric acid.[8]

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

    • Neutralize the reaction and extract the 6-amino-5,7-dichloroquinoline.

  • Carboxylation:

    • The introduction of the carboxylic acid at the 8-position is a challenging step. A potential route is a modified Kolbe-Schmitt reaction or a metal-catalyzed carboxylation. This step will require significant optimization.

Protocol 2: In Vitro Evaluation of Anticancer Activity

This protocol details the steps to assess the cytotoxic effects of the synthesized compound on a panel of cancer cell lines.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for assessing selectivity.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the compound dilutions to the cells and incubate for 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)HEK293 IC50 (µM)
6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid(Experimental Data)(Experimental Data)(Experimental Data)(Experimental Data)
Doxorubicin (Control)(Experimental Data)(Experimental Data)(Experimental Data)(Experimental Data)
Protocol 3: Antibacterial Activity Screening

This protocol describes the determination of the minimum inhibitory concentration (MIC) of the compound against bacterial strains.[1][9]

Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Methodology:

  • Bacterial Culture: Grow bacteria in Mueller-Hinton broth overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid(Experimental Data)(Experimental Data)
Ciprofloxacin (Control)(Experimental Data)(Experimental Data)

Structure-Activity Relationship (SAR) Study

To explore the chemical space around 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid and optimize its biological activity, a systematic SAR study is proposed.

Logical Framework for SAR Study

G cluster_modifications Proposed Modifications Core Core Scaffold: 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid Mod_6_Amino Modification of 6-Amino Group (e.g., Acetylation, Alkylation) Core->Mod_6_Amino Investigate role of H-bonding Mod_3_Chloro Substitution at 3-Position (e.g., -F, -Br, -CH3) Core->Mod_3_Chloro Probe steric and electronic effects Mod_7_Chloro Substitution at 7-Position (e.g., -F, -Br, -OCH3) Core->Mod_7_Chloro Modulate lipophilicity and target interaction Mod_8_Carboxylic Modification of 8-Carboxylic Acid (e.g., Esterification, Amidation) Core->Mod_8_Carboxylic Assess importance for target binding

Caption: A logical framework for a structure-activity relationship study based on the core scaffold of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Conclusion and Future Directions

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid represents a promising, yet underexplored, scaffold for medicinal chemistry research. The protocols and conceptual frameworks provided in this document offer a solid foundation for its synthesis and biological evaluation. The hypothesized anticancer and antibacterial activities, based on the known properties of related quinoline derivatives, warrant thorough investigation. Future work should focus on the successful synthesis and characterization of the target compound, followed by the systematic biological screening outlined herein. The subsequent SAR studies will be crucial in optimizing the lead compound and elucidating the key structural features required for potent and selective biological activity.

References

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). NIH.
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2014). ResearchGate.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. (2023). ResearchGate.
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (n.d.). NIH.
  • Methods for the preparation of 6-aminoisoquinoline. (2018). Google Patents.
  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PubMed.
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). Royal Society of Chemistry.
  • Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. (2020). ResearchGate.
  • Integrative Theory of the Mode of Action of Quinclorac: Literature Review. (2016). Planta Daninha.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.
  • Integrative Theory of the Mode of Action of Quinclorac: Literature Review. (2016). SciELO.
  • quinclorac (287). (n.d.). Food and Agriculture Organization of the United Nations.
  • Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2010). ResearchGate.

Sources

Application Notes and Protocols: 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid as a Versatile Scaffold for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Strategic Value of a Polysubstituted Quinoline Building Block

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid is a highly versatile, yet underexplored, building block poised for the synthesis of novel and complex heterocyclic systems. Its unique arrangement of reactive sites—an amino group, a carboxylic acid, and two chlorine atoms at positions susceptible to nucleophilic substitution and metal-catalyzed cross-coupling—offers a rich platform for diversity-oriented synthesis.

This guide provides a detailed exploration of the potential synthetic transformations of 6-amino-3,7-dichloro-8-quinolinecarboxylic acid, complete with theoretical underpinnings and predictive protocols based on well-established reactivity principles of analogous structures.

Molecular Structure and Reactivity Profile

The reactivity of 6-amino-3,7-dichloro-8-quinolinecarboxylic acid is dictated by its distinct functional groups and the electronic nature of the quinoline ring.

  • 6-Amino Group: This primary amine can act as a nucleophile in cyclization reactions, a handle for amide bond formation, or a directing group in electrophilic aromatic substitution (though the ring is generally electron-deficient).

  • 8-Carboxylic Acid: This group is ideal for forming fused heterocyclic systems through reactions with adjacent functionalities. It can also be converted to other functional groups, such as esters or amides, to modulate solubility and biological activity.

  • 3- and 7-Chloro Substituents: These halogen atoms are prime sites for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The chlorine at the 7-position is anticipated to be more susceptible to SNAr due to the electronic influence of the quinoline nitrogen, a phenomenon observed in related dichloroquinolines.[5][6][7]

Section 1: Synthesis of Fused Heterocyclic Systems via Intramolecular Cyclization

The juxtaposition of the 6-amino and 8-carboxylic acid functionalities provides a direct route to novel tricyclic and tetracyclic scaffolds. These reactions are conceptually similar to the cyclization of anthranilic acid derivatives to form quinazolinones and other fused systems.[8][9][10][11][12]

Synthesis of Pyrrolo[3,2-f]quinoline-diones

A plausible synthetic route involves the reaction of the 6-amino group with reagents that can subsequently cyclize with the 8-carboxylic acid. For instance, reaction with isonitroso-acetamido derivatives followed by acid-catalyzed cyclization can yield pyrrolo[3,2-f]quinoline-diones.[13]

Objective: To synthesize a tricyclic heterocycle by leveraging the 6-amino and 8-carboxylic acid groups.

Materials:

  • 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated sulfuric acid

  • Anhydrous ethanol

  • Sodium sulfate

Procedure:

  • Synthesis of the isonitroso-acetamido intermediate:

    • In a round-bottom flask, dissolve 6-amino-3,7-dichloro-8-quinolinecarboxylic acid (1 equivalent) in anhydrous ethanol.

    • Add a solution of chloral hydrate (1.1 equivalents) and sodium sulfate in water.

    • Add a solution of hydroxylamine hydrochloride (3 equivalents) in water.

    • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold water and dry.

  • Acid-catalyzed cyclization:

    • Carefully add the dried intermediate to pre-cooled concentrated sulfuric acid at 0°C with stirring.

    • Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Expected Outcome: A novel pyrrolo[3,2-f]quinoline-dione derivative.

Section 2: Nucleophilic Aromatic Substitution (SNAr) at the Chloro Positions

The chlorine atoms at the 3- and 7-positions are susceptible to nucleophilic aromatic substitution, with the 7-position being the likely more reactive site.[5][6][7] This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate libraries of substituted quinolines.

Selective Mono-substitution at the 7-Position

By controlling the reaction conditions (temperature, stoichiometry of the nucleophile), it is often possible to achieve selective mono-substitution.

Objective: To selectively replace the chlorine at the 7-position with an amine nucleophile.

Materials:

  • 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid

  • A primary or secondary amine (e.g., morpholine, piperidine) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a sealed reaction vessel, suspend 6-amino-3,7-dichloro-8-quinolinecarboxylic acid (1 equivalent) and potassium carbonate (2 equivalents) in DMF.

  • Add the amine nucleophile (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 7-amino-substituted product.

Expected Outcome: A 6-amino-3-chloro-7-(substituted amino)-8-quinolinecarboxylic acid.

Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow Start 6-Amino-3,7-dichloro- 8-quinolinecarboxylic Acid Nucleophile Select Nucleophile (e.g., Amine, Alcohol, Thiol) Start->Nucleophile Choose Reagent Reaction Reaction Setup: - Solvent (e.g., DMF, NMP) - Base (e.g., K2CO3, Et3N) - Temperature Control Nucleophile->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Heat & Stir Workup Aqueous Workup & Product Precipitation Monitoring->Workup Upon Completion Purification Purification (Recrystallization, Chromatography) Workup->Purification Product Substituted Quinoline Derivative Purification->Product

Caption: General workflow for nucleophilic aromatic substitution.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation.[14][15][16] The chloro substituents on the quinoline ring are amenable to various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki Cross-Coupling for the Synthesis of Aryl-substituted Quinolines

The Suzuki coupling reaction enables the formation of a C-C bond between the quinoline core and an aryl or heteroaryl group, which is a common motif in bioactive molecules.[17]

Objective: To introduce an aryl group at the 7-position of the quinoline ring.

Materials:

  • 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To a degassed mixture of 1,4-dioxane and water, add 6-amino-3,7-dichloro-8-quinolinecarboxylic acid (1 equivalent), the arylboronic acid (1.2 equivalents), and sodium carbonate (3 equivalents).

  • Add Pd(dppf)Cl₂ (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and then a small amount of cold ether.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome: A 7-aryl-6-amino-3-chloro-8-quinolinecarboxylic acid.

Catalytic Cycle of Suzuki Cross-Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_halide Ar-Pd(II)L_n-X Pd0->PdII_halide Ar-X PdII_aryl Ar-Pd(II)L_n-Ar' PdII_halide->PdII_aryl Ar'-B(OH)2 Base PdII_aryl->Pd0 Ar-Ar' Transmetalation Transmetalation Reductive_Elimination Reductive Elimination Oxidative_Addition Oxidative Addition

Caption: Simplified catalytic cycle of the Suzuki reaction.

Quantitative Data Summary

Reaction TypePosition(s) of ReactivityKey ReagentsPotential Product ClassReference Analogy
Intramolecular Cyclization6-Amino & 8-Carboxylic AcidChloral hydrate, H₂SO₄Pyrrolo[3,2-f]quinoline-diones[13]
Nucleophilic Aromatic Substitution7-Chloro (preferential), 3-ChloroAmines, Alcohols, ThiolsSubstituted amino/alkoxy/thio-quinolines[5][6][7]
Suzuki Cross-Coupling7-Chloro, 3-ChloroArylboronic acids, Pd catalystAryl-substituted quinolines[17]
Buchwald-Hartwig Amination7-Chloro, 3-ChloroAmines, Pd catalystDi-amino substituted quinolines[15]
Sonogashira Coupling7-Chloro, 3-ChloroTerminal alkynes, Pd/Cu catalystAlkynyl-substituted quinolines[18]

Conclusion and Future Outlook

6-Amino-3,7-dichloro-8-quinolinecarboxylic acid represents a promising and highly functionalized building block for the synthesis of novel heterocyclic compounds. The strategic arrangement of its reactive sites allows for a multitude of synthetic transformations, including intramolecular cyclizations, nucleophilic aromatic substitutions, and palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note, while predictive, are grounded in established chemical principles and provide a solid foundation for the exploration of this scaffold's synthetic potential. The resulting novel heterocycles are expected to be of significant interest to researchers in medicinal chemistry and drug discovery, offering new avenues for the development of potent therapeutic agents.

References

  • Yuan, X. X., et al. (2010).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC NIH.
  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. (2025).
  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). NIH.
  • Quinoline Heterocycles: Synthesis and Bioactivity. (2025).
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC NIH.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. Benchchem.
  • 6-Aminoquinoline. Chem-Impex.
  • Synthesis of some quinazolin-4-one series heterocyclic compounds and their biological activities. Generis Publishing.
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
  • Biologically active quinoline and quinazoline alkaloids part I. PMC PubMed Central.
  • Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. PubMed.
  • One-pot reductive cyclization to antitumor quinazoline precursors.
  • nucleophilic arom
  • 6-Aminoquinoline | C9H8N2 | CID 11373. PubChem NIH.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. (2023).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
  • Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (2025).
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025). YouTube.
  • Representative examples of bioactive quinolines.
  • Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. (2025).
  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed NIH.
  • Synthesis of heterocycles from anthranilic acid and its deriv
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.
  • Palladium-C
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2025).
  • Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. Organic Chemistry Portal.

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Cytotoxicity Profiling

The evaluation of in vitro cytotoxicity is a critical step in the early stages of drug discovery and development.[1] For novel chemical entities such as 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid derivatives, a robust and well-characterized cytotoxicity profile is essential to determine therapeutic potential and guide further preclinical studies. Quinolone derivatives have a recognized history in medicinal chemistry, with various analogues demonstrating significant biological activity, including anticancer properties.[2] Their mechanisms of action can be diverse, ranging from the induction of apoptosis via mitochondrial dysfunction and generation of reactive oxygen species (ROS) to the inhibition of key cellular enzymes like topoisomerases.[2][3]

This guide provides a comprehensive framework for assessing the cytotoxic effects of these specific quinoline derivatives. We will move beyond simple procedural lists to explain the rationale behind assay selection, experimental design, and data interpretation. The goal is to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible cytotoxicity data.

Our approach is built on a multi-parametric strategy, recognizing that a single assay provides only a limited view of a compound's interaction with a biological system. By combining assays that measure different cellular endpoints—such as metabolic activity, membrane integrity, and apoptotic pathway activation—we can construct a more complete and mechanistically informative profile of the test compounds.

I. Foundational Considerations: Setting the Stage for Success

Before embarking on specific cytotoxicity assays, several foundational elements must be addressed to ensure the integrity and validity of the experimental results.

A. Cell Line Selection: The Biological Context

The choice of cell line is paramount and should be guided by the therapeutic goal of the research.[4] For anticancer drug screening, a panel of well-characterized cancer cell lines is often employed to assess the breadth and selectivity of a compound's activity.[5] The NCI-60 panel, for instance, is a widely used resource for this purpose.[6][7] When selecting cell lines, consider:

  • Tissue of Origin: Does the cell line represent the cancer type you aim to treat?

  • Genetic Background: What are the known mutations and expression profiles of the cell line (e.g., p53 status, EGFR expression)? This information is crucial for understanding potential mechanisms of sensitivity or resistance.[4]

  • Adherent vs. Suspension Culture: This will influence handling and assay procedures.

  • Inclusion of a Non-Cancerous Cell Line: To assess selectivity, it is highly recommended to include a non-cancerous cell line (e.g., from the same tissue of origin) to determine if the cytotoxic effects are specific to cancer cells.

B. Compound Management: Ensuring Accurate Dosing

The physicochemical properties of small molecules can significantly impact their behavior in in vitro assays.[8] For 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid derivatives, which may have limited aqueous solubility, proper handling is critical.

  • Solubility Testing: Determine the solubility of your compounds in both the stock solvent (typically DMSO) and the final cell culture medium.[9] Precipitation of the compound in the assay well will lead to inaccurate and unreliable results.[10]

  • Solvent Selection and Concentration: Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) must always be included in your experiments.

  • Stock Solution Preparation and Storage: Prepare high-concentration stock solutions in a suitable solvent and store them appropriately (e.g., at -20°C or -80°C) to maintain compound stability.

C. The Importance of Controls: The Foundation of Valid Data

Appropriate controls are non-negotiable for a valid cytotoxicity assay.[11] They provide the necessary benchmarks for data interpretation.

  • Negative (Vehicle) Control: Cells treated with the vehicle (e.g., DMSO in culture medium) at the same concentration used for the test compounds. This group represents 100% cell viability.

  • Positive Control: A known cytotoxic agent that induces cell death through a well-characterized mechanism (e.g., staurosporine for apoptosis, Triton™ X-100 for necrosis). This control validates that the assay system is capable of detecting a cytotoxic response.[12]

  • Blank (Medium Only) Control: Wells containing only cell culture medium and the assay reagent. This is used to subtract the background absorbance/fluorescence/luminescence.[13]

II. A Multi-Parametric Assay Strategy

To gain a comprehensive understanding of the cytotoxic effects of the quinoline derivatives, we recommend a tiered approach utilizing assays that probe different aspects of cell health.

G cluster_0 Initial Screening cluster_1 Mechanism of Action MTT Assay MTT Assay LDH Assay LDH Assay MTT Assay->LDH Assay If cytotoxic, assess membrane integrity Caspase-3/7 Assay Caspase-3/7 Assay MTT Assay->Caspase-3/7 Assay If cytotoxic, assess apoptosis Compound Derivatives Compound Derivatives Compound Derivatives->MTT Assay Assess Metabolic Activity MTT_Principle MTT MTT (Yellow, soluble) Mitochondrial Dehydrogenases Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondrial Dehydrogenases Formazan Formazan (Purple, insoluble) Mitochondrial Dehydrogenases->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Mechanism of the MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. [14]2. Compound Treatment: Prepare serial dilutions of the 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [15]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Reading: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

B. Mechanistic Insight: Differentiating Necrosis and Apoptosis

If the MTT assay reveals significant cytotoxicity, the next logical step is to investigate the mode of cell death. The two primary modes are necrosis and apoptosis.

  • Necrosis: Characterized by cell swelling, loss of membrane integrity, and release of intracellular contents.

  • Apoptosis: A programmed cell death process characterized by cell shrinkage, membrane blebbing, and activation of a specific cascade of enzymes called caspases.

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This makes it a reliable indicator of necrosis. [11]The assay involves a coupled enzymatic reaction where LDH converts lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt into a colored formazan product. [4]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reagent Addition: Add the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Stop the reaction with a stop solution if provided by the kit. Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Controls for LDH Assay: It is crucial to include a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., Triton™ X-100) to induce 100% cell death. [13]

Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that, once activated, cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Assays for caspase-3/7 activity typically use a substrate that is conjugated to a reporter molecule (fluorophore or luminophore). When the substrate is cleaved by active caspase-3/7, the reporter is released, generating a measurable signal.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, preferably in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add a volume of reagent equal to the volume of culture medium in each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

III. Data Analysis and Interpretation

A. Calculating Percentage Viability and Cytotoxicity

For each assay, the raw data (absorbance or luminescence) needs to be processed to determine the effect of the compounds.

  • Background Subtraction: Subtract the average reading from the medium-only wells from all other readings.

  • Percentage Viability Calculation: Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100

  • Percentage Cytotoxicity Calculation (for LDH assay): Percentage Cytotoxicity = [((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release))] x 100

    • Spontaneous LDH Release: From vehicle-treated cells.

    • Maximum LDH Release: From lysis buffer-treated cells.

B. Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. It is the concentration of a drug that is required to inhibit a biological process by 50%.

  • Dose-Response Curve: Plot the percentage cell viability against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value. Software such as GraphPad Prism is commonly used for this purpose. A lower IC₅₀ value indicates a more potent compound.

C. Data Presentation: Summarizing Your Findings

Clear and concise presentation of data is crucial. Use tables to summarize the IC₅₀ values for different compounds and cell lines.

Table 1: Hypothetical Cytotoxicity Data for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid Derivatives

CompoundCell Line A (Cancer) IC₅₀ (µM)Cell Line B (Cancer) IC₅₀ (µM)Cell Line C (Non-cancerous) IC₅₀ (µM)Predominant Mechanism
Derivative 15.28.1> 50Apoptosis
Derivative 215.822.5> 50Apoptosis
Derivative 32.54.35.1Necrosis
Doxorubicin (Control)0.81.22.5Apoptosis

IV. Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate if edge effects are suspected.
Low signal or poor dynamic range Suboptimal cell number, insufficient incubation time, reagent degradation.Optimize cell seeding density for each cell line. Perform a time-course experiment to determine the optimal incubation time. Ensure reagents are stored correctly and are not expired.
Compound precipitation Poor solubility of the test compound in the culture medium.Test compound solubility before the assay. Reduce the final concentration of the compound. Increase the final DMSO concentration slightly (while ensuring it remains non-toxic).
Inconsistent positive control activity Improper storage or handling of the positive control, cell line resistance.Aliquot and store the positive control at the recommended temperature. Verify the sensitivity of the cell line to the chosen positive control.

V. Conclusion and Forward Look

This guide provides a robust framework for the in vitro cytotoxicity assessment of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid derivatives. By employing a multi-parametric approach that combines assays for metabolic activity, membrane integrity, and apoptosis, researchers can generate a comprehensive and mechanistically informative profile of their compounds. Adherence to best practices in experimental design, including careful cell line selection, compound management, and the use of appropriate controls, is essential for obtaining reliable and reproducible data. The insights gained from these studies will be invaluable for identifying promising lead candidates and guiding the next steps in the drug development pipeline.

References

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Uzun, B., et al. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • Aslantürk, Ö. S. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PubMed Central. Available at: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • CLYTE (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • Smalley, M., & L, M. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. Available at: [Link]

  • Mahmoudi, M., et al. (2018). Understanding and improving assays for cytotoxicity of nanoparticles: what really matters?. RSC Advances. Available at: [Link]

  • ResearchGate (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]

  • Kume, A., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central. Available at: [Link]

  • Open Targets (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Available at: [Link]

  • MDPI (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available at: [Link]

  • Kamal, A., et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • ResearchGate (2017). Cytotoxicity results from: (A) positive control; (B) negative control; (C) electrospun PU-5 with DBTDL catalyst. Available at: [Link]

  • Crown Bioscience (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2022). Anticancer Activity of Quinoline Derivatives. Available at: [Link]

  • YouTube (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Available at: [Link]

  • ecancermedicalscience (2020). Cell-culture based test systems for anticancer drug screening. Available at: [Link]

  • Drug Development & Delivery (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]

  • Science.gov (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Available at: [Link]

  • ResearchGate (2021). How to comment after finding IC50 according to MTT results?. Available at: [Link]

  • AACR Journals (2016). Cancer Cell Lines for Drug Discovery and Development. Available at: [Link]

  • Johner Institute (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]

  • PubMed (2019). Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. Available at: [Link]

  • Kosheeka (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • National Center for Biotechnology Information (2012). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Available at: [Link]

  • XCellR8 (n.d.). Cytotoxicity Test. Available at: [Link]

  • Creative Bioarray (n.d.). MTT Analysis Protocol. Available at: [Link]

  • protocols.io (2024). LDH cytotoxicity assay. Available at: [Link]

  • Elabscience (n.d.). Caspase Assay Kits. Available at: [Link]

Sources

Application Notes and Protocols for Antibacterial Screening of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Quinolonecarboxylic acids have historically been a cornerstone of antibacterial therapy, renowned for their broad-spectrum efficacy and favorable pharmacokinetic profiles. Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-established and validated target.[1] This application note provides a detailed protocol for the antibacterial screening of a novel series of quinolone analogs, specifically those based on the 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid scaffold. The strategic placement of an amino group at the C-6 position has been shown in related quinolones to enhance activity, particularly against Gram-positive pathogens, making this a promising avenue for new drug discovery.[2]

This document is intended for researchers, scientists, and drug development professionals engaged in the primary and secondary screening of novel chemical entities for antibacterial activity. The protocols outlined herein are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.

Understanding the Target: Quinolone Mechanism of Action

Quinolone antibiotics exert their bactericidal effects by interfering with DNA replication.[1] They form a stable ternary complex with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA, which traps the enzymes in the cleavage-competent state.[1] This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive species. The specific substitutions on the quinolone scaffold, such as the 6-amino and 3,7-dichloro moieties of the compounds under consideration, can influence the target preference and overall antibacterial spectrum.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone_Analog 6-Amino-3,7-dichloro-8- quinolinecarboxylic Acid Analog DNA_Gyrase DNA Gyrase Quinolone_Analog->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Quinolone_Analog->Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Quinolone analogs inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and subsequent bacterial cell death.

Pre-Screening Considerations: Physicochemical Properties

Before commencing antibacterial screening, a preliminary assessment of the physicochemical properties of the 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid analogs is crucial.

Solubility: The solubility of a compound directly impacts its bioavailability in the assay medium. Based on the data for the structurally related compound, 3,7-dichloroquinoline-8-carboxylic acid (quinclorac), which is soluble in dimethyl sulfoxide (DMSO), it is recommended to prepare initial stock solutions in 100% DMSO.[3][4] Subsequent dilutions should be made in the appropriate broth medium, ensuring the final DMSO concentration does not exceed 1% (v/v) to avoid any inhibitory effects on bacterial growth.

Stability: The stability of the compounds in the solvent and culture medium under incubation conditions should be assessed. Halogenated aromatic compounds can be susceptible to degradation, although many quinolones exhibit good stability. A preliminary stability study, for instance by incubating the compound in broth at 37°C for 24 hours and analyzing for degradation by HPLC, is recommended.

Parameter Recommendation Rationale
Primary Solvent 100% Dimethyl Sulfoxide (DMSO)Based on solubility data of a close structural analog.[3][4]
Final DMSO Concentration ≤ 1% (v/v) in assay mediumTo prevent solvent-induced toxicity to the bacteria.
Stock Solution Concentration 10 mg/mL (or highest soluble)To allow for a wide range of serial dilutions.
Storage of Stock Solutions -20°C or -80°C in small aliquotsTo minimize freeze-thaw cycles and potential degradation.

Primary Antibacterial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This method is highly standardized and allows for the simultaneous testing of multiple compounds against a panel of bacteria.

Protocol: Broth Microdilution Assay

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. b. Inoculate the colonies into 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 37°C with shaking (200 rpm) until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Compound Dilutions: a. In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row for each compound. b. Add 200 µL of the stock solution of the test compound (at twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. d. Wells 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).

3. Inoculation and Incubation: a. Inoculate wells 1 through 11 with 100 µL of the diluted bacterial suspension. b. The final volume in each well will be 200 µL. c. Seal the plate with a breathable membrane or lid and incubate at 37°C for 18-24 hours in ambient air.

4. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. A reading aid, such as a plate reader measuring absorbance at 600 nm, can be used for more objective endpoint determination.

Broth_Microdilution_Workflow Start Start Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Start->Bacterial_Culture Inoculation Inoculate Plate with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Dilution Prepare Serial Dilutions of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid Analogs in 96-well plate Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Secondary Antibacterial Screening: Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative technique that assesses the susceptibility of bacteria to antimicrobial agents. It is a simple, cost-effective method for preliminary screening and for confirming the activity observed in the broth microdilution assay.

Protocol: Agar Disk Diffusion Assay

1. Preparation of Agar Plates: a. Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. b. Pour 25 mL of molten MHA into sterile 100 mm Petri dishes to a uniform depth of 4 mm. c. Allow the agar to solidify at room temperature on a level surface.

2. Preparation of Bacterial Inoculum: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay. b. Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. c. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

3. Application of Disks: a. Sterilize blank paper disks (6 mm diameter). b. Aseptically apply a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution) to each disk. Allow the solvent to evaporate completely. c. Place the impregnated disks onto the surface of the inoculated MHA plates. d. Gently press the disks to ensure complete contact with the agar.

4. Incubation and Measurement: a. Invert the plates and incubate at 37°C for 18-24 hours. b. After incubation, measure the diameter of the zones of inhibition (including the disk diameter) in millimeters.

Bacterial Strain Recommended Quality Control Range (Zone Diameter in mm) for Ciprofloxacin (5 µg disk)
Escherichia coli ATCC 2592222-30
Staphylococcus aureus ATCC 2592322-30
Pseudomonas aeruginosa ATCC 2785325-33

Data Interpretation and Reporting

The results of the antibacterial screening should be tabulated for clear comparison of the activity of the different 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid analogs.

Compound ID MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
Analog 1281814
Analog 20.542216
Analog 3>64>6466
Ciprofloxacin0.250.062528

Conclusion

The protocols detailed in this application note provide a robust framework for the initial antibacterial screening of novel 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid analogs. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the identification of promising lead compounds for further development in the fight against antimicrobial resistance. It is imperative to perform these assays with appropriate positive and negative controls to validate the results. Further studies, including time-kill kinetics, mechanism of action elucidation, and in vivo efficacy models, will be necessary for the comprehensive evaluation of the most potent analogs.

References

  • Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1786. [Link]

  • ResearchGate. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. [Link]

  • Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry, 38(6), 973-982. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. [Link]

  • O’Shea, R., & Moser, H. E. (2008). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Bioorganic & medicinal chemistry, 16(13), 6433-6450. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Potential of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][] From the historic antimalarial quinine to modern anticancer and antibacterial agents, the quinoline nucleus offers a versatile platform for drug design.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[] The biological efficacy of quinoline derivatives is often intricately linked to the nature and position of substituents on the bicyclic ring system.[4][5]

This application note focuses on the strategic derivatization of a specific, highly functionalized quinoline core: 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid . This molecule presents three key points for chemical modification: the 6-amino group, the 8-carboxylic acid, and the dichloro-substituted aromatic ring. The presence of both an amino and a carboxylic acid group offers opportunities for creating a diverse library of derivatives, such as amides, esters, and more complex heterocyclic systems. The dichloro substitution is also significant, as halogenated quinolines have shown notable bioactivity.[6]

The parent compound, 3,7-dichloroquinoline-8-carboxylic acid (quinclorac), is a known herbicide, highlighting the inherent biological activity of this core structure.[7][8] By introducing an amino group at the 6-position, we create a new vector for chemical modification, allowing for the exploration of novel biological activities beyond its herbicidal origins. Derivatization of the 6-amino group is a particularly attractive strategy, as it allows for the introduction of various pharmacophores that can modulate the compound's solubility, lipophilicity, and target-binding interactions.[4][9]

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 6-amino-3,7-dichloro-8-quinolinecarboxylic acid. We will cover plausible synthetic routes to the core compound, detailed protocols for its derivatization, methods for characterization, and the scientific rationale for pursuing these modifications to enhance bioactivity.

Proposed Synthesis of the Core Scaffold: 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

While 3,7-dichloroquinoline-8-carboxylic acid is a known compound, the synthesis of its 6-amino derivative is not widely reported.[7] A plausible synthetic route can be envisioned starting from a suitably substituted aniline, followed by a cyclization reaction to form the quinoline core, and subsequent functional group manipulations. One such proposed pathway involves a nitrated precursor, followed by reduction.

Rationale for the Proposed Synthetic Pathway

The introduction of the 6-amino group is strategically achieved via the reduction of a 6-nitro group. This is a common and high-yielding transformation in aromatic chemistry. The quinoline ring itself can be constructed through established methods like the Gould-Jacobs reaction or a similar cyclization, which are known to be effective for producing substituted quinolines.

Visualizing the Synthetic Workflow

Synthetic Workflow Proposed Synthesis of the Core Scaffold A Substituted Aniline Precursor B Cyclization Reaction (e.g., Gould-Jacobs) A->B C 6-Nitro-3,7-dichloro-8-quinolinecarboxylic Acid B->C D Reduction of Nitro Group (e.g., SnCl2/HCl) C->D E 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid D->E

Caption: Proposed synthetic route to the core scaffold.

Derivatization Strategies and Protocols

The primary focus of this guide is the derivatization of the 6-amino group to generate novel amide libraries. Amide bond formation is a robust and versatile reaction in medicinal chemistry, allowing for the introduction of a wide range of substituents.[][10]

Strategy 1: Acylation of the 6-Amino Group to Form Amides

The most direct approach to derivatizing the 6-amino group is through acylation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This strategy allows for the introduction of diverse R-groups, which can significantly impact the molecule's physicochemical properties and biological activity.

The formation of an amide linkage at the 6-position can introduce new hydrogen bond donors and acceptors, alter the molecule's polarity, and introduce new steric features. By coupling the core scaffold with various carboxylic acids (e.g., those containing aliphatic chains, aromatic rings, or heterocyclic moieties), a large and diverse library of compounds can be generated for biological screening. For instance, coupling with amino acids can introduce chirality and further functional groups.[9]

This protocol describes a general method for the coupling of a carboxylic acid to the 6-amino group of the core scaffold using a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole).

Materials:

  • 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

  • Carboxylic acid of choice (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous DMF, add HOBt (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product. The disappearance of the starting material and the appearance of a new peak with the expected mass-to-charge ratio for the desired amide would indicate a successful reaction. Further characterization should be performed using ¹H NMR and ¹³C NMR spectroscopy.

Derivatization Workflow Amide Derivatization Workflow Start 6-Amino-3,7-dichloro-8- quinolinecarboxylic Acid Reaction Amide Coupling Reaction Start->Reaction Step 1 Reagents R-COOH, EDC, HOBt, DIPEA in DMF Reagents->Reaction Step 2 Workup Aqueous Workup & Extraction Reaction->Workup Step 3 Purification Column Chromatography Workup->Purification Step 4 Product 6-Acylamino-3,7-dichloro-8- quinolinecarboxylic Acid Derivative Purification->Product Step 5

Caption: General workflow for amide derivatization.

Strategy 2: Derivatization of the 8-Carboxylic Acid Group

The 8-carboxylic acid group provides another handle for derivatization, such as esterification or amidation. This allows for the synthesis of a different set of derivatives where the 6-amino group remains free or is orthogonally protected.

Materials:

  • 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

  • Alcohol of choice (e.g., methanol, ethanol)

  • Thionyl chloride (SOCl₂) (catalytic amount)

  • Anhydrous solvent (corresponding to the alcohol used)

Procedure:

  • Suspend 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid in the anhydrous alcohol of choice.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a catalytic amount of thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Characterization of Novel Derivatives

Thorough characterization of the newly synthesized compounds is crucial to confirm their structure and purity. The following analytical techniques are recommended:

Technique Purpose Expected Observations for a Successful Derivatization
¹H NMR To determine the proton environment of the molecule.Appearance of new signals corresponding to the protons of the introduced acyl group and a shift in the signals of the aromatic protons of the quinoline core.
¹³C NMR To identify all unique carbon atoms in the molecule.Appearance of a new carbonyl signal for the amide bond and signals corresponding to the carbons of the acyl group.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of the derivatized product.
Infrared (IR) Spectroscopy To identify functional groups.Appearance of a characteristic amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating a high level of purity.

Rationale for Bioactivity Enhancement and Proposed Screening

The derivatization of the 6-amino group can lead to enhanced bioactivity through several mechanisms:

  • Improved Target Binding: The introduced substituents can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the biological target, leading to increased potency.

  • Modulation of Physicochemical Properties: By altering the lipophilicity and solubility of the parent compound, its absorption, distribution, metabolism, and excretion (ADME) properties can be optimized, leading to improved bioavailability and in vivo efficacy.

  • Introduction of New Pharmacophores: The attached moieties may themselves possess biological activity, leading to hybrid molecules with dual or synergistic effects.

Based on the known activities of quinoline derivatives, the newly synthesized compounds should be screened for a range of biological activities, including:

  • Anticancer Activity: Screen against a panel of cancer cell lines (e.g., breast, colon, lung) to determine their cytotoxic and antiproliferative effects.[11]

  • Antimicrobial Activity: Test against a range of Gram-positive and Gram-negative bacteria and fungal strains to assess their potential as novel antibiotics or antifungals.[4][9]

  • Antimalarial Activity: Evaluate against Plasmodium falciparum strains, particularly those resistant to existing drugs.

Conclusion

The 6-amino-3,7-dichloro-8-quinolinecarboxylic acid scaffold represents a promising starting point for the development of novel bioactive compounds. The synthetic and derivatization protocols outlined in these application notes provide a clear path for generating a diverse library of derivatives. Through systematic modification of the 6-amino and 8-carboxylic acid functionalities, and guided by robust analytical characterization and biological screening, researchers can unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 26(23), 7289. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Ismail, M. M., Kamel, M. M., & Mohamed, L. W. (2018). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Russian Journal of General Chemistry, 88, 2445-2451. [Link]

  • Cecchetti, V., Clementi, S., Cruciani, G., Fravolini, A., & Savino, A. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of medicinal chemistry, 38(6), 973–982. [Link]

  • Harris, C. S., & Klapproth, P. J. (2018). Methods for the preparation of 6-aminoisoquinoline.
  • Cohen, S. A., & Michaud, D. P. (1993). Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins. Analytical biochemistry, 211(2), 279–287. [Link]

  • Sashidhara, K. V., Kumar, A., Kumar, M., Sarkar, J., & Sinha, S. (2010). Synthesis and anti-breast cancer activities of substituted quinolines. Indian journal of pharmaceutical sciences, 72(4), 481–487. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Kollár, L., & Kégl, T. (2019). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules, 24(18), 3329. [Link]

  • Kaur, M., & Singh, M. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. Current Bioactive Compounds, 10(4), 229-258. [Link]

  • Wang, D., Su, Z., & Liu, G. (2016). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 1(4), 546-553. [Link]

  • Gray, N., & Ansell, J. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(4), 2496-2505. [Link]

  • Manley, J. B., & Ovalles, P. (2016). Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. ResearchGate. [Link]

  • Krátký, M., & Stolaříková, J. (2017). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 22(10), 1740. [Link]

  • Zhang, Y., & Wang, Y. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1786. [Link]

  • Acar, Ç., & Acar, B. (2020). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Archiv der Pharmazie, 353(1), 1900262. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91739, Quinclorac. [Link]

  • Patel, M. V., & McHugh, R. J. (2008). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. [Link]

  • Kumar, A., & Kumar, R. (2020). Synthesis of quinoline derivatives 15 the reaction of amino acids and anilines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • He, K., & Zhang, Y. (2018). Stereoselective separation of underivatized and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate derivatized amino acids using zwitterionic quinine and quinidine type stationary phases by liquid chromatography–High resolution mass spectrometry. Journal of Chromatography A, 1568, 126-136. [Link]

  • Cecchetti, V., & Fravolini, A. (1997). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of medicinal chemistry, 40(12), 1951–1959. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(12), 5702. [Link]

  • Al-Trawneh, S. A., & Al-Salahi, R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(15), 3364. [Link]

  • Singh, A., & Singh, R. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Wróbel, M., & Bielenica, A. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3291. [Link]

  • Cohen, S. A. (2000). Amino Acid Analysis Using Precolumn Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate. Methods in Molecular Biology, 159, 39-47. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Dunn, P. J., & G. K. (2005). Preparation of amino acid amides.
  • Singh, P., & Kumar, V. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC medicinal chemistry, 13(10), 1177–1208. [Link]

  • Li, J., & Wang, Y. (2011). ChemInform Abstract: Synthesis of Mono‐Substituted Derivatives of 6‐Aminoquinoline. ChemInform, 42(42), no-no. [Link]

  • Smith, A. D., & Brown, A. L. (2026). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Journal of the American Chemical Society. [Link]

  • Rossi, M., & Conti, S. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1083. [Link]

  • J. C. G. (2013). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 3(4), 947-969. [Link]

  • Zhang, Y., & Wang, Y. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

Sources

Application Note: High-Throughput Screening of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid Derivatives for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This application note provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign for a library of novel derivatives based on the 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid core. While the parent compound, 3,7-dichloro-8-quinolinecarboxylic acid (Quinclorac), is known for its herbicidal properties as a synthetic auxin, chemical modification of this scaffold offers a promising avenue for discovering compounds with novel therapeutic activities in human biology.[2][3] We present a detailed framework covering assay development, a complete HTS workflow, robust data analysis, and essential hit validation protocols, designed to empower researchers to identify and advance promising lead compounds.

Introduction: The Rationale for Screening Quinoline Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of compounds to identify "hits" that modulate a specific biological target.[4][5] The primary goal of HTS is not to identify a final drug, but to provide high-quality starting points or "leads" for medicinal chemistry optimization.[6] The success of an HTS campaign is fundamentally dependent on the quality of the compound library and the robustness of the assay.

The quinoline ring system is of particular interest due to its prevalence in molecules with diverse and potent biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][7][8] The parent structure of the library discussed herein, 3,7-dichloro-8-quinolinecarboxylic acid, acts as a synthetic auxin that disrupts normal plant growth.[3] The addition of an amino group at the 6-position and further derivatization creates a library of new chemical entities with the potential for entirely different mechanisms of action, shifting the target profile away from plant biology and towards human therapeutic targets. This strategy of scaffold modification is a proven method for unlocking novel pharmacology.

Strategic Assay Development: Choosing the Right Tool

The selection and development of an appropriate assay is the most critical phase of an HTS campaign.[9] The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends entirely on the scientific question being asked. For this library, we will explore both approaches, as the derivatives may elicit their effects through direct interaction with a specific enzyme or by modulating a complex cellular pathway.

Biochemical Assays: Interrogating a Specific Target

Biochemical assays are ideal for identifying compounds that directly interact with a purified biological target, such as an enzyme or receptor.[10] They offer a clean, controlled environment to measure molecular interactions.

Causality Behind the Choice: For a library of novel compounds with unknown targets, a common strategy is to screen against a well-validated target class implicated in a major disease area, such as protein kinases in oncology. Fluorescence- and luminescence-based detection methods are favored in HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[11][12]

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This technology combines FRET with time-resolved detection, using a long-lifetime lanthanide donor to minimize background fluorescence.[13] HTRF assays are "add-and-read," requiring no wash steps, which makes them highly suitable for automated HTS.[14] They can be configured to measure enzyme activity, binding events, and post-translational modifications.[15][16]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based chemiluminescent assay measures the interaction of two binding partners.[17] When a biological interaction brings donor and acceptor beads into close proximity, a cascade of chemical reactions generates a strong luminescent signal.[18] This technology is exceptionally sensitive and versatile, applicable to enzyme assays, protein-protein interactions, and receptor-ligand binding.[19]

Cell-Based Assays: A Physiologically Relevant Approach

Cell-based assays measure a compound's effect within a living cell, providing data on cytotoxicity, pathway modulation, or changes in cell morphology.[20][21] This approach offers greater physiological relevance but can be more complex to interpret due to factors like cell permeability and off-target effects.

Causality Behind the Choice: A primary goal when screening a new library is to identify compounds with potent and selective anti-proliferative activity against cancer cells. Therefore, a cytotoxicity assay is a logical starting point.

  • ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a direct indicator of metabolically active, viable cells.[20] The assay is highly sensitive, has a simple "add-mix-measure" protocol, and generates a luminescent signal proportional to cell viability.[22]

Assay Miniaturization and Optimization

To be cost-effective and high-throughput, assays must be miniaturized from standard 96-well formats to 384- or 1536-well plates.[23][24] This process requires careful optimization of reagent concentrations, cell seeding densities, and incubation times to ensure the assay remains robust and reproducible at a smaller volume.[24]

The High-Throughput Screening Workflow

The HTS process follows a series of automated steps designed for efficiency and reproducibility.[4] It begins with the preparation of the compound library and culminates in the acquisition of raw data for analysis.

HTS_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution (Automated Platform) cluster_acq 3. Data Acquisition Lib Compound Library (6-Amino-3,7-dichloro-8- quinolinecarboxylic Acid Derivatives in DMSO) Pin Compound Transfer (Nanoliter Pin Tooling) Lib->Pin Assay Assay Reagents (Enzyme, Substrate, Cells, etc.) Dispense Reagent Dispensing (Cells or Assay Buffer to 384-well plates) Assay->Dispense Dispense->Pin Incubate Incubation (Controlled Time & Temperature) Pin->Incubate Detect Detection Reagent Addition Incubate->Detect Read Plate Reading (HTS Microplate Reader) Detect->Read Data Raw Data Output (Fluorescence, Luminescence, etc.) Read->Data

Caption: A generalized workflow for a high-throughput screening campaign.

Data Analysis and Quality Control: Ensuring Trustworthy Results

Raw data from an HTS run is meaningless without rigorous quality control and statistical analysis.[25] The goal is to confidently distinguish true "hits" from experimental noise and systematic errors.

Plate Controls and Statistical Metrics

Every assay plate must include controls to assess data quality:

  • Negative Control: Represents baseline activity (e.g., DMSO vehicle only).

  • Positive Control: Represents 100% inhibition or activation (e.g., a known inhibitor).

The performance of the assay is evaluated using the Z'-factor , a statistical parameter that reflects the separation between the positive and negative controls.[26]

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • σ_p and σ_n are the standard deviations of the positive and negative controls.

  • μ_p and μ_n are the means of the positive and negative controls.

Z'-factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls allows for confident hit identification. This is the standard for HTS.[23]
0 to 0.5MarginalThe assay may be acceptable but is prone to higher rates of false positives/negatives.
< 0UnacceptableThe signals from the positive and negative controls overlap, making the assay unusable for screening.
Hit Identification

A "hit" is a compound that produces a signal significantly different from the negative control. A common method is to set a hit threshold based on the standard deviation (σ) of the negative controls on each plate.

Hit Threshold Example: A compound is flagged as a primary hit if its activity is greater than 3 standard deviations from the mean of the negative controls.

Hit Validation: From Primary Hit to Confirmed Lead

A primary hit from an HTS campaign is not a confirmed result. A rigorous validation process is essential to eliminate false positives and characterize the activity of promising compounds.[6] False positives can arise from compound autofluorescence, aggregation, or non-specific reactivity.

Hit_Validation_Workflow cluster_primary 1. Primary Screen cluster_validation 2. Validation Cascade cluster_output 3. Output Hits Primary Hits (Single Concentration) Confirm Hit Confirmation (Re-test in primary assay) Hits->Confirm Dose Dose-Response (Generate IC50/EC50 values) Confirm->Dose Counter Counter & Orthogonal Assays (Rule out artifacts, confirm mechanism) Dose->Counter Lead Validated Lead Compounds (Ready for Medicinal Chemistry) Counter->Lead

Caption: A sequential workflow for validating hits from a primary HTS.

Key Validation Steps:

  • Hit Confirmation: Primary hits are "cherry-picked" from the library and re-tested in the primary assay to confirm activity.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point curve) to determine their potency (IC50 or EC50). This step is crucial for ranking compounds and establishing a preliminary structure-activity relationship (SAR).

  • Orthogonal and Counter-Screens: Hits are tested in a different assay format (orthogonal screen) to confirm their biological activity and rule out technology-specific artifacts. Counter-screens are used to identify undesirable properties, such as non-specific inhibition or cytotoxicity (if the primary assay was not a cytotoxicity screen).

Detailed Protocols

The following protocols are provided as templates and should be optimized for the specific target and cell line of interest.

Protocol 1: HTRF® Kinase Inhibition Assay (Biochemical)

This protocol describes a competitive binding assay to identify inhibitors of a protein kinase.

Materials:

  • Kinase of interest (e.g., tagged with GST)

  • Biotinylated tracer ligand

  • HTRF® reagents: Europium Cryptate-labeled anti-tag antibody (Donor) and d2-labeled Streptavidin (Acceptor)

  • Assay Buffer (consult reagent manufacturer)

  • 384-well low-volume white microplates

  • Compound library plates

Procedure:

  • Reagent Preparation: Prepare all reagents in assay buffer at the desired concentrations. Perform cross-titrations of kinase and tracer to determine optimal concentrations.

  • Assay Dispensing: a. Using a multi-channel pipette or automated liquid handler, dispense 2 µL of kinase solution into each well. b. Use a pin tool to transfer 20 nL of compound from the library plate to the assay plate (final concentration typically 10 µM). c. Add 2 µL of the biotinylated tracer solution to all wells.

  • HTRF® Reagent Addition: Add 4 µL of a pre-mixed solution containing the anti-tag-Eu(K) donor and Streptavidin-d2 acceptor antibodies.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Detection: Read the plate on an HTRF®-compatible microplate reader, with excitation at 320 nm and simultaneous emission detection at 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and normalize the data to controls to determine percent inhibition.

Protocol 2: CellTiter-Glo® Cell Viability Assay (Cell-Based)

This protocol describes a method to measure the cytotoxic or anti-proliferative effects of the compound library on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 384-well solid white, tissue-culture treated microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Compound library plates

Procedure:

  • Cell Seeding: a. Harvest and count cells, then dilute to the optimized seeding density (e.g., 1,000 cells/well) in complete medium. b. Dispense 20 µL of the cell suspension into each well of the 384-well plate. c. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Addition: a. Using a pin tool or acoustic dispenser, transfer 20 nL of compounds to the cell plates. Include wells with DMSO only (negative control) and a known cytotoxic agent (positive control, e.g., Staurosporine).

  • Incubation: Return the plates to the incubator for 72 hours.

  • Assay Readout: a. Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. b. Add 20 µL of CellTiter-Glo® reagent to each well. c. Place the plates on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Detection: Read the luminescence on a microplate reader.

  • Data Analysis: Normalize the data to controls to determine the percent viability for each compound-treated well.

Conclusion

The 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid scaffold provides a rich starting point for the discovery of novel therapeutic agents. A successful HTS campaign relies on a logically designed strategy, beginning with the careful selection and validation of a robust assay. By following a systematic workflow that incorporates rigorous quality control, data analysis, and a multi-step hit validation cascade, researchers can effectively screen this library and identify high-quality, validated leads. The protocols and frameworks presented in this application note provide a solid foundation for initiating such a discovery program, ultimately paving the way for the development of new medicines.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

  • Bio-Rad. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved January 25, 2026, from [Link]

  • Al-Ostath, A. I., et al. (2023). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 28(15), 5894. [Link]

  • Yasgar, A., et al. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 10(4), 375-378. [Link]

  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7586. [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved January 25, 2026, from [Link]

  • Janzen, W. P. (2014). High-Throughput RT-PCR for small-molecule screening assays. Expert Opinion on Drug Discovery, 9(12), 1465-1478. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91739, Quinclorac. Retrieved January 25, 2026, from [Link]

  • Kavlock, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives, 121(1), 10-17. [Link]

  • BioTechnologia. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(1), 87-92. [Link]

  • PubMed. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. [Link]

  • National Center for Biotechnology Information. (2022). Advances in luminescence-based technologies for drug discovery. Frontiers in Chemistry, 10, 1076913. [Link]

  • ResearchGate. (2024). (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

  • BMG LABTECH. (2020, June 16). HTRF technology on Microplate Readers. [Link]

  • Food and Agriculture Organization of the United Nations. (2015). Quinclorac (287). [Link]

  • Dove Medical Press. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2737-2748. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Canadian Center of Science and Education. (2024). Quinclorac (QCR) Herbicide Induces Hepatotoxicity, Cytotoxicity, and Oxidative Stress in Zebrafish. Journal of Sustainable Development, 17(6). [Link]

  • National Center for Biotechnology Information. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Frontiers in Bioscience, E4, 499-510. [Link]

  • ResearchGate. (2025). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved January 25, 2026, from [Link]

  • DNDi - Drugs for Neglected Diseases initiative. (2024, December 17). High-throughput screening: How do scientists find molecules that could become medicines? | Episode 2 [Video]. YouTube. [Link]

  • MDPI. (2022). High-throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 14(3), 503. [Link]

  • PubMed. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796. [Link]

  • ResearchGate. (n.d.). Cell-Based Assays for High-Throughput Screening. Retrieved January 25, 2026, from [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Current Protocols in Pharmacology, Chapter 12, Unit 12.11. [Link]

  • National Center for Biotechnology Information. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 13(1), 162-183. [Link]

  • Frontiers. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9. [Link]

  • MDPI. (2021). Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. Plants, 10(4), 711. [Link]

  • MDPI. (2021). The Effect of Foliar Application of an Amino Acid-Based Biostimulant on Lawn Functional Value. Agronomy, 11(10), 2097. [Link]

Sources

Application Notes & Protocols: 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid as a Ligand for Metal Complexation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Ligand Scaffold for Coordination Chemistry

Quinoline derivatives represent a cornerstone in the design of versatile ligands for coordination chemistry, owing to their rigid structure, potent chelating ability, and diverse applications in fields ranging from medicinal chemistry to materials science.[1] The quinoline-8-carboxylic acid scaffold is particularly noteworthy for its robust N,O-bidentate chelation motif, involving the quinolinic nitrogen and the carboxylate oxygen. This document introduces 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid , a novel and multifunctional ligand engineered for advanced metal complexation.

This ligand's architecture is distinguished by three key features:

  • Primary Chelation Site: The classic N,O-bidentate pocket formed by the quinoline nitrogen and the C-8 carboxylate group, which is known to form stable five-membered chelate rings with a wide range of metal ions.

  • Strategic Electronic Tuning: The presence of two electron-withdrawing chlorine atoms at the C-3 and C-7 positions modulates the electron density of the quinoline ring, influencing the pKa of the ligand and the Lewis acidity of the coordinated metal center.

  • Secondary Functional Group: An electron-donating amino group at the C-6 position, which not only alters the ligand's electronic profile but also offers a reactive site for post-complexation modification or can participate in forming extended supramolecular structures through hydrogen bonding.

The parent compound, 3,7-dichloro-8-quinolinecarboxylic acid (quinclorac), is a well-documented metal chelator.[2][3] The addition of the 6-amino group is hypothesized to enhance the coordination capabilities and introduce new physicochemical properties, opening avenues for the development of novel metal-based therapeutics, luminescent materials, and catalysts. This guide provides a comprehensive overview of its coordination behavior, along with detailed protocols for its synthesis, complexation with transition metals, and thorough characterization.

Physicochemical Properties and Coordination Chemistry

The unique substitution pattern of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid dictates its behavior in solution and its interaction with metal ions.

Key Properties
PropertyValueRationale / Reference
Chemical Formula C₁₀H₆Cl₂N₂O₂Derived from structure.
Molecular Weight 257.08 g/mol Calculated from formula.
Appearance Expected to be a crystalline solidBased on related quinoline carboxylic acids.[2]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF.Typical for quinoline carboxylic acids.[2]
Key Functional Groups Carboxylic Acid (-COOH), Aromatic Amine (-NH₂), Quinoline NitrogenDetermines coordination and reactivity.
Coordination Modes and Structural Considerations

The primary mode of coordination involves the deprotonated carboxylate group and the quinoline nitrogen, forming a stable bidentate chelate. The stability of such complexes is known to be high and often follows the Irving-Williams series for divalent transition metals (Mn < Fe < Co < Ni < Cu > Zn).[4] This trend is governed by the decrease in ionic radii and the increase in crystal field stabilization energy across the series. The strength of the metal-ligand bond is directly correlated with factors like the M–N bond length; shorter bonds typically lead to higher stability constants.[4]

Beyond simple monomeric complexes, the ligand's structure allows for more intricate architectures. The amino group and the uncoordinated carboxylate oxygen can participate in intermolecular hydrogen bonding or act as bridging sites to form coordination polymers.

cluster_ligand Ligand Structure cluster_modes Potential Coordination Modes L 6-Amino-3,7-dichloro- 8-quinolinecarboxylic Acid M1 Bidentate N,O-Chelation (Monomeric Complex) L->M1 Primary Mode M2 Bidentate Bridging (Polymeric Structure) L->M2 Possible M3 N,O-Chelation with Intermolecular H-Bonding L->M3 Supramolecular Assembly

Caption: Potential coordination modes for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Synthesis and Characterization Protocols

Proposed Synthesis of the Ligand

Start 3,7-dichloro-6-nitro- 8-quinolinecarboxylic acid (Precursor) Step1 Dissolve in Ethanol/ Acetic Acid Start->Step1 Step2 Add Reducing Agent (e.g., SnCl₂·2H₂O or Fe/HCl) Step1->Step2 Step3 Heat under Reflux (Monitor by TLC) Step2->Step3 Step4 Neutralize with Base (e.g., sat. NaHCO₃) Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End 6-Amino-3,7-dichloro- 8-quinolinecarboxylic Acid (Final Product) Step6->End

Caption: Proposed workflow for the synthesis of the target ligand via nitro group reduction.

Protocol 3.1: Synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

  • Materials: 3,7-dichloro-6-nitro-8-quinolinecarboxylic acid (1.0 mmol), Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol) or iron powder, concentrated HCl, ethanol, ethyl acetate, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Suspend the nitro-precursor (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Add SnCl₂·2H₂O (5.0 mmol) to the suspension.

    • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water (20 mL) and carefully neutralize the mixture by slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Evaporate the solvent to yield the crude product.

    • Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure ligand.

  • Rationale: The reduction of an aromatic nitro group to an amine is a standard and high-yielding transformation. SnCl₂ in an acidic medium (generated in situ) is a classic and effective reagent for this purpose.[5][6] Neutralization is critical to deprotonate the amine and precipitate the product for extraction.

General Protocol for Metal Complex Synthesis

This protocol provides a general method for synthesizing transition metal complexes and can be adapted for various divalent metal salts like Cu(II), Zn(II), Co(II), and Ni(II).[7]

Start Weigh Ligand and Metal Salt Step1 Dissolve Ligand in Solvent (e.g., EtOH/H₂O) with gentle heating Start->Step1 Step3 Dissolve Metal Salt in H₂O separately Start->Step3 Step2 Add Base (e.g., NaOH) to deprotonate Ligand Step1->Step2 Step4 Add Metal Solution dropwise to Ligand Solution Step2->Step4 Step3->Step4 Step5 Stir at RT or heat (e.g., 2-12 hours) Step4->Step5 Step6 Collect Precipitate by Filtration Step5->Step6 Step7 Wash with H₂O and EtOH Step6->Step7 Step8 Dry in vacuo Step7->Step8 End Purified Metal Complex Step8->End

Caption: General workflow for the synthesis of metal complexes using the target ligand.

Protocol 3.2: Synthesis of a M(II)-[6-Amino-3,7-dichloro-8-quinolinecarboxylate]₂ Complex

  • Materials: 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid (0.2 mmol), Metal(II) acetate or chloride salt (e.g., Zn(OAc)₂, CuCl₂) (0.1 mmol), Ethanol, Deionized water, 0.1 M NaOH solution, Magnetic stirrer and hotplate.

  • Procedure:

    • In a 50 mL beaker, dissolve the ligand (0.2 mmol) in a mixture of ethanol (10 mL) and water (5 mL) with gentle heating.

    • Add 0.1 M NaOH solution dropwise until the ligand fully dissolves and the solution is clear (this deprotonates the carboxylic acid).

    • In a separate beaker, dissolve the metal salt (0.1 mmol) in deionized water (5 mL).

    • Slowly add the metal salt solution to the ligand solution while stirring vigorously. A precipitate is expected to form.

    • Continue stirring the mixture at room temperature for 4 hours to ensure the reaction goes to completion.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid sequentially with deionized water (2 x 10 mL) and ethanol (2 x 10 mL) to remove unreacted starting materials.

    • Dry the final complex in a vacuum oven at 60 °C for 12 hours.

  • Rationale: A 2:1 ligand-to-metal stoichiometric ratio is used, assuming the metal ion is divalent and the ligand acts as a monobasic bidentate chelator. Deprotonation of the carboxylic acid is essential for it to coordinate effectively with the positively charged metal ion.[7] The choice of solvent and temperature can influence the crystallinity and morphology of the final product.

Characterization of Metal Complexes

To confirm the successful synthesis and determine the structure of the metal complexes, a suite of spectroscopic and analytical techniques is required. This validation is crucial for ensuring the trustworthiness and reproducibility of the synthesis.[8]

TechniquePurposeExpected Observation
FT-IR Spectroscopy Confirm coordination of the ligand.Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). A significant shift of the C=O stretching frequency (~1700 cm⁻¹) to a lower wavenumber (~1600-1550 cm⁻¹) upon coordination.[9]
UV-Vis Spectroscopy Monitor complex formation in solution.Shift in the ligand's π→π* absorption bands. Appearance of new, lower-energy bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions for transition metals.
¹H NMR Spectroscopy Confirm coordination (for diamagnetic complexes like Zn(II)).Downfield shifts of the quinoline protons adjacent to the nitrogen and carboxylate groups due to the deshielding effect of the metal ion.[10]
Elemental Analysis Determine the empirical formula and metal-to-ligand ratio.The experimental percentages of C, H, N should match the calculated values for the proposed complex structure (e.g., M(L)₂(H₂O)ₓ).
Mass Spectrometry Determine the molecular weight of the complex.The molecular ion peak should correspond to the expected mass of the complex.

Potential Applications in Research and Development

The unique structural features of metal complexes derived from 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid suggest a range of potential applications.

  • Antimicrobial and Anticancer Agents: Quinolone-based compounds are known for their biological activities.[11][12] Metal complexation can enhance this activity by facilitating transport into cells and interaction with biological targets.[13][14] The complexes should be screened against various bacterial and cancer cell lines to evaluate their therapeutic potential.[8][15]

  • Luminescent Materials: Coordination polymers with quinoline carboxylic acid ligands, particularly with lanthanide ions, often exhibit strong photoluminescence.[7] The organic ligand can act as an "antenna," absorbing UV light and transferring energy to the metal ion, which then emits light at its characteristic wavelength. This makes them candidates for use in sensors, bio-imaging, and OLEDs.[7][15]

  • Homogeneous Catalysis: The coordinated metal center's electronic and steric properties are finely tuned by the ligand. This allows for the development of catalysts for various organic transformations, such as oxidation or C-C coupling reactions.[7]

References

  • CoLab. (2024). Quinoline-based metal complexes: Synthesis and applications. [Online].
  • De Stefano, C., et al. (2023). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PubMed Central. [Online]. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: 5-Quinolinecarboxylic Acid in Coordination Chemistry. [Online].
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. [Online]. Available at: [Link]

  • Gunnoe, T. B., et al. (2024). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Organometallics. [Online]. Available at: [Link]

  • Gualdani, R., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. [Online]. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Online]. Available at: [Link]

  • Pintus, A., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Online]. Available at: [Link]

  • Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. ResearchGate. [Online]. Available at: [Link]

  • Sahu, S. K., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. [Online]. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes. ACS Publications. [Online]. Available at: [Link]

  • Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. National Institutes of Health. [Online]. Available at: [Link]

  • Kumar, V., et al. (2019). Stability Constants of Metal Complexes in Solution. Semantic Scholar. [Online]. Available at: [Link]

  • Gupta, H., et al. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. [Online]. Available at: [Link]

  • Uivarosi, V. (2013). Metal complexes of quinolone antibiotics and their applications: an update. PubMed. [Online]. Available at: [Link]

  • MDPI. (2023). Special Issue : Metal-Based Agents in Drug Discovery. [Online]. Available at: [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 91739, Quinclorac. [Online]. Available at: [Link]

  • Wikipedia. Stability constants of complexes. [Online]. Available at: [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Online]. Available at: [Link]

  • PubMed. (2011). Biological activities of quinoline derivatives. [Online]. Available at: [Link]

Sources

Application Note: Comprehensive Purity Assessment of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Amino-3,7-dichloro-8-quinolinecarboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a critical step in drug development and manufacturing to ensure safety and efficacy. The presence of impurities, even in trace amounts, can affect the stability, bioavailability, and toxicity of the final drug product. Therefore, robust and reliable analytical methods for purity assessment are essential.[1]

This application note provides a comprehensive guide to the analytical techniques for the qualitative and quantitative purity assessment of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this critical chemical entity.

Orthogonal Analytical Approach for Purity Determination

A multi-faceted, orthogonal approach is recommended for the comprehensive purity assessment of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. This involves employing multiple analytical techniques that rely on different chemical and physical principles to provide a holistic view of the sample's purity.

Figure 1: Orthogonal approach for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for quantitative purity assessment due to its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC method is generally suitable for a molecule with the polarity of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Rationale for Method Development

The selection of a C18 stationary phase is based on its wide applicability for separating compounds with moderate polarity.[2] The mobile phase, consisting of an aqueous buffer and an organic modifier, is chosen to achieve optimal retention and peak shape. The acidic pH of the mobile phase ensures that the carboxylic acid and amino functional groups are in a consistent protonation state, leading to sharper peaks.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of methanol and water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification and structural elucidation of impurities.[3][4] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to determine the molecular weights of co-eluting impurities, providing valuable clues to their structures.

Rationale for Method Development

The use of electrospray ionization (ESI) is appropriate for the polar nature of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid and its potential impurities. Operating in both positive and negative ion modes can provide complementary information. High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, enabling the determination of elemental compositions.

Experimental Protocol: LC-MS
  • Instrumentation:

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[5]

  • Chromatographic Conditions:

    • Utilize the same chromatographic conditions as the HPLC-UV method to facilitate peak correlation.

  • Mass Spectrometry Parameters:

ParameterCondition
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range 50-1000 m/z
  • Data Analysis:

    • Extract ion chromatograms for potential impurities.

    • Determine the molecular weights of the impurities from their mass spectra.

    • Utilize fragmentation patterns (MS/MS) to propose structures for the identified impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of the main component and the characterization of impurities if they are present at sufficient levels.[6] Both ¹H and ¹³C NMR should be employed.

Rationale for Method Development

The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the proton environment in the molecule. The ¹³C NMR spectrum confirms the carbon framework. The use of a deuterated solvent like DMSO-d₆ is suitable for dissolving the carboxylic acid.

Experimental Protocol: NMR
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • Consider advanced NMR experiments like COSY and HSQC for more detailed structural elucidation if necessary.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Compare the observed chemical shifts with theoretical predictions or data from related structures.[7]

Potential Impurities

Based on the synthesis of similar quinoline derivatives, potential impurities could arise from starting materials, by-products of the reaction, or degradation products.[1][8]

Impurity TypePotential Structure/Description
Starting Material Unreacted precursors
By-product Isomeric products, over- or under-halogenated species
Degradation Product Decarboxylated product, hydrolyzed products

Summary of Analytical Techniques and Expected Outcomes

TechniquePurposeExpected Outcome
HPLC-UV Quantitative PurityPercentage purity of the main component.
LC-MS Impurity IdentificationMolecular weights and potential structures of impurities.
NMR Structural ConfirmationUnambiguous confirmation of the chemical structure.
FTIR Functional Group AnalysisConfirmation of key functional groups (e.g., -COOH, -NH₂, C-Cl).

graph Logical_Relationship {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];

"HPLC_UV" [label="Quantitative Purity\n(HPLC-UV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "LC_MS" [label="Impurity Profile\n(LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NMR_FTIR" [label="Structural Identity\n(NMR, FTIR)", fillcolor="#FBBC05", fontcolor="#202124"]; "Purity_Report" [label="Comprehensive Purity Report", shape=document, fillcolor="#FFFFFF"];

"HPLC_UV" -> "Purity_Report"; "LC_MS" -> "Purity_Report"; "NMR_FTIR" -> "Purity_Report"; }

Figure 2: Logical relationship of analytical techniques.

Conclusion

The purity assessment of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid requires a combination of chromatographic and spectroscopic techniques. The protocols outlined in this application note provide a robust framework for the quantitative determination of purity, the identification of potential impurities, and the confirmation of the chemical structure. Adherence to these methodologies will ensure the quality and consistency of this important chemical intermediate, thereby supporting the development of safe and effective pharmaceutical products.

References

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubMed Central. Available at: [Link]

  • Salazar, C., Armenta, J. M., & Shulaev, V. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 2(3), 398–428. Available at: [Link]

  • Kushnir, M. M., et al. (2010). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Patel, D. R., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E121. Available at: [Link]

  • Guo, X. H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1786. Available at: [Link]

  • Google Patents. (2018). Methods for the preparation of 6-aminoisoquinoline.
  • Li, W., et al. (2016). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Biomedical Chromatography, 30(1), 80-94. Available at: [Link]

  • National Center for Biotechnology Information. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. PubMed Central. Available at: [Link]

  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071–1088. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. Available at: [Link]

  • ResearchGate. (2020). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinclorac. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis Thaliana Mutants. PubMed. Available at: [Link]

  • MDPI. (2020). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available at: [Link]

  • ScienceDirect. (2010). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available at: [Link]

  • ACS Publications. (2003). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available at: [Link]

  • Agilent. (n.d.). Improved Amino Acid Methods using Agilent ZORBAX Eclipse Plus C18 Columns. Available at: [Link]

  • Magritek. (n.d.). Chemical decarboxylation kinetics and identification of amino acid standards by benchtop NMR spectroscopy. Available at: [Link]

  • CIR. (2023). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. Available at: [Link]

  • ResearchGate. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Available at: [Link]

  • Semantic Scholar. (n.d.). Protein NMR assignment by isotope pattern recognition. Available at: [Link]

  • ResearchGate. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid Key Intermediate of Lifitegrast (Xiidra). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Quinolinecarboxylic acid. PubChem. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid for Advanced Biosensor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Quinolines in Biosensing

The development of highly sensitive and selective biosensors is a cornerstone of modern diagnostics, environmental monitoring, and drug discovery. Among the diverse array of molecular tools available, quinoline derivatives have garnered significant attention due to their unique photophysical and electrochemical properties. These compounds often exhibit strong fluorescence, which can be modulated by interactions with specific analytes, making them excellent candidates for "turn-on" or "turn-off" fluorescent probes. Furthermore, their rigid, planar structure and potential for redox activity allow for their use as electrochemical mediators or indicators.

This document provides a comprehensive guide to the potential application of a specific, yet underexplored, quinoline derivative: 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid . While direct, widespread applications of this particular molecule in biosensing are still emerging, its structural features—a fluorescent quinoline core, an electron-donating amino group, electron-withdrawing chloro groups, and a carboxyl group for bioconjugation—suggest a strong potential for the development of novel biosensors. These notes will, therefore, extrapolate from the known reactivity and properties of similar quinolinecarboxylic acids to provide a robust framework for researchers to design, fabricate, and validate biosensors using this promising compound.

Part 1: Principles of Biosensor Design with 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

The utility of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid in biosensor development is predicated on its intrinsic properties, which can be harnessed for analyte detection through various mechanisms.

Fluorescence-Based Sensing

Many quinoline derivatives are known to be fluorescent. The introduction of an amino group at the 6-position and chloro groups at the 3- and 7-positions can significantly influence the molecule's quantum yield and Stokes shift. The core principle of a fluorescence-based biosensor using this molecule would involve the modulation of its fluorescence upon binding to a target analyte. This can occur through several mechanisms:

  • Photoinduced Electron Transfer (PeT): In a PeT-based sensor, the quinoline core acts as the fluorophore, and a recognition element, when not bound to the analyte, can quench the fluorescence through electron transfer. Upon analyte binding, a conformational change can inhibit this quenching process, leading to a "turn-on" fluorescence signal.

  • Förster Resonance Energy Transfer (FRET): This quinoline derivative can act as either a donor or an acceptor in a FRET pair. When conjugated to a biomolecule (e.g., an antibody or nucleic acid), its proximity to another fluorophore can change upon analyte binding, leading to a measurable change in the FRET efficiency.

  • Chelation-Enhanced Fluorescence (CHEF): The quinoline core, in conjunction with the carboxylic acid and amino groups, may exhibit chelating properties towards metal ions. The binding of certain metal ions can rigidify the molecular structure, leading to a significant enhancement of fluorescence.

Electrochemical Sensing

The quinoline nucleus is electrochemically active, and the substituents on 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid can further tune its redox potential. This opens up possibilities for its use in electrochemical biosensors:

  • Redox Label: The molecule can be used as a redox label, covalently attached to a biorecognition element (e.g., an aptamer). Upon binding to the target, the change in the local environment or the distance to the electrode surface can alter the electrochemical signal (e.g., measured by cyclic voltammetry or differential pulse voltammetry).

  • Electrochemical Indicator: It can be used as an indicator that intercalates into DNA or binds to proteins. The binding event can be transduced into a change in the peak current or potential of the quinoline's redox signal.

Bioconjugation Strategies

The presence of the 8-carboxylic acid group is a key feature for the integration of this molecule into a biosensor. This group provides a versatile handle for covalent attachment to biomolecules through standard bioconjugation chemistries:

  • Amide Coupling: The carboxylic acid can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to form a stable amide bond with primary amines on proteins, antibodies, or amine-modified oligonucleotides.

Part 2: Protocols for Biosensor Fabrication and Characterization

This section provides detailed, step-by-step protocols for the development of a hypothetical fluorescence-based biosensor for the detection of a specific protein, using 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid as the signaling molecule.

Protocol 1: Covalent Conjugation of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid to a Recognition Antibody

Objective: To covalently link the quinoline derivative to an antibody that specifically recognizes the target analyte.

Materials:

  • 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

  • Recognition Antibody (specific to the target analyte)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer and Fluorometer

Workflow Diagram:

G cluster_activation Activation of Carboxylic Acid cluster_conjugation Amide Bond Formation cluster_purification Purification quinoline 6-Amino-3,7-dichloro-8- quinolinecarboxylic Acid edc_nhs EDC + NHS in MES Buffer quinoline->edc_nhs activated_quinoline NHS-ester activated quinoline edc_nhs->activated_quinoline antibody Recognition Antibody (with primary amines) activated_quinoline->antibody Amide Coupling in PBS conjugate Antibody-Quinoline Conjugate antibody->conjugate sec Size-Exclusion Chromatography conjugate->sec purified_conjugate Purified Conjugate sec->purified_conjugate G cluster_assay Homogeneous Immunoassay cluster_result Signal Generation conjugate Antibody-Quinoline Conjugate mix Mix and Incubate conjugate->mix analyte Target Analyte analyte->mix read Measure Fluorescence mix->read no_analyte No Analyte: Low Fluorescence read->no_analyte if [Analyte] = 0 with_analyte Analyte Present: High Fluorescence read->with_analyte if [Analyte] > 0

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis, ensuring a higher yield and purity of your target compound.

Synthetic Strategy Overview

The synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is a challenging process that can be conceptually broken down into two major stages:

  • Formation of the Quinolone Core: Construction of the 3,7-dichloro-8-quinolinecarboxylic acid backbone, a close analog of the herbicide Quinclorac.[1][2]

  • Introduction of the Amino Group: This is typically achieved through the reduction of a nitro precursor.

Below is a plausible synthetic pathway:

Synthetic_Pathway A Substituted Aniline (e.g., 2-amino-4-chlorotoluene) C Skraup-Doebner-von Miller Reaction (or similar quinoline synthesis) A->C B Glycerol B->C D 7-chloro-8-methyl-6-nitroquinoline C->D Cyclization & Nitration E Oxidation & Chlorination D->E e.g., KMnO4, Cl2 F 6-Nitro-3,7-dichloro-8- quinolinecarboxylic Acid E->F G Reduction F->G e.g., SnCl2/HCl H 6-Amino-3,7-dichloro-8- quinolinecarboxylic Acid G->H Final Product

Caption: Plausible synthetic pathway for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in this synthesis for maximizing yield?

A1: The two most critical stages are the initial cyclization to form the quinoline ring and the final reduction of the nitro group. The Skraup-Doebner-von Miller reaction for the quinoline synthesis can be highly exothermic and prone to tar formation, requiring careful control of reaction conditions.[3] The reduction of the nitro group in a polychlorinated system is also sensitive, with a risk of dehalogenation if the wrong reducing agent is used.[3]

Q2: Why is the introduction of the 6-amino group done via a nitro-reductive pathway instead of direct amination?

A2: Direct amination of a di-chloroquinoline ring can be challenging. Palladium-catalyzed amination is an option, but achieving regioselectivity (amination at C6 without affecting the C3 or C7 positions) can be difficult and may require specific ligands and reaction conditions.[4][5] The nitro-reductive pathway, while adding a step, often provides a more reliable and higher-yielding route to the desired 6-amino substitution pattern.[3][6]

Q3: Can I use catalytic hydrogenation for the reduction of the nitro group?

A3: Catalytic hydrogenation (e.g., with Pd/C and H₂) is generally not recommended for this specific substrate. While effective for reducing nitro groups, these conditions often lead to the undesired side reaction of dehalogenation, removing the chlorine atoms from your quinoline ring.[3]

Troubleshooting Guide: Step 1 - Synthesis of 6-Nitro-3,7-dichloro-8-quinolinecarboxylic Acid

This stage involves the formation of the quinoline core, followed by chlorination and oxidation.

Problem Potential Cause Troubleshooting & Optimization
Low yield in the initial cyclization (Skraup-like reaction) - Runaway reaction and tar formation: The reaction is highly exothermic. - Inefficient cyclization: Incorrect ratio of reactants or insufficient acid catalyst.- Control the reaction temperature: Add sulfuric acid slowly and with efficient cooling. - Use a moderator: Ferrous sulfate can be added to make the reaction less violent. - Optimize reactant ratios: Ensure the correct stoichiometry of aniline precursor, glycerol, and oxidizing agent.
Incomplete chlorination at the C3 position - Insufficient chlorinating agent: Not enough chlorine source to fully react. - Low reaction temperature: The reaction may be too slow at lower temperatures.- Increase the equivalents of the chlorinating agent: Use a slight excess of chlorine gas or another chlorinating source. - Increase reaction temperature: Cautiously increase the temperature while monitoring for side reactions.
Low yield of the carboxylic acid from oxidation - Incomplete oxidation of the C8-methyl group: Insufficient oxidizing agent or reaction time. - Harsh oxidation conditions: Strong oxidizers like nitric acid can lead to side reactions and the formation of unwanted byproducts.[7]- Use a suitable oxidizing agent: Potassium permanganate (KMnO₄) or a catalytic oxidation system can be effective.[8] - Optimize reaction time and temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Troubleshooting Guide: Step 2 - Reduction of the Nitro Group

This is a critical step where selectivity is key to preserving the chloro-substituents.

Q4: My final product shows a significant loss of one or both chlorine atoms. What is happening?

A4:

  • Why it Happens: This is a classic case of dehalogenation, a common side reaction during the reduction of halogenated nitroarenes. The use of strong reducing agents or certain catalytic hydrogenation conditions can cleave the C-Cl bonds.[3]

  • What to Do:

    • Choose the Right Reducing Agent: Stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) is the recommended reagent for reducing nitro groups on halo-substituted quinolines as it is less likely to cause dehalogenation.[3]

    • Reaction Conditions: The reaction is typically carried out by adding the nitroquinoline derivative to a solution of SnCl₂ in concentrated HCl with gentle heating.[3]

    • Monitor the Reaction: Use TLC to monitor the disappearance of the starting material. Over-running the reaction can sometimes lead to side products.

Q5: The reduction of the nitro group is incomplete, and I have a mixture of starting material and product. How can I improve the conversion?

A5:

  • Why it Happens: This can be due to several factors: insufficient reducing agent, poor solubility of the starting material, or deactivation of the reducing agent.

  • What to Do:

    • Increase Equivalents of Reducing Agent: Ensure you are using a sufficient molar excess of SnCl₂.

    • Improve Solubility: If the starting material is not fully dissolved, consider adding a co-solvent that is stable to the acidic conditions.

    • Ensure Fresh Reagents: Stannous chloride can oxidize over time. Use a fresh, high-quality source.

Reduction_Troubleshooting Start Low Yield in Reduction Step Q1 Check for Dehalogenation (Mass Spec Analysis) Start->Q1 Sol1 Switch to SnCl2/HCl Avoid Catalytic Hydrogenation Q1->Sol1 Yes Q2 Incomplete Conversion? Q1->Q2 No End Optimized Yield Sol1->End Sol2 Increase Equivalents of SnCl2 Improve Solubility Check Reagent Quality Q2->Sol2 Yes Q2->End No Sol2->End

Caption: Troubleshooting workflow for the reduction of the nitro group.

Purification and Characterization

Q6: What is the best way to purify the final product, 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid?

A6:

  • Initial Workup: After the reduction reaction, the mixture is typically neutralized with a base (e.g., aqueous ammonia) to precipitate the crude product.[3] The crude solid can then be collected by filtration.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is a common and effective method for purifying quinolinecarboxylic acids.

  • Column Chromatography: If recrystallization is insufficient to remove impurities, silica gel column chromatography can be employed. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to improve solubility and peak shape) may be effective.

Q7: What analytical techniques are recommended for characterizing the final product?

A7:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to the two chlorine atoms).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

  • Yuan, X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 21(12), 1435-1438. Available at: [Link]

  • Nowak, K., et al. (2020). Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. Molecules, 25(21), 5039. Available at: [Link]

  • Bandyopadhyay, D., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C, 127(18), 8645–8654. Available at: [Link]

  • CN111377862A - Preparation method of quinclorac. (2020). Google Patents.
  • Krasavin, M., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2134–2147. Available at: [Link]

  • Tucker, S. A., et al. (1994). Selective fluorescence quenching of polycyclic aromatic hydrocarbons by aliphatic amines. Analytical Chemistry, 66(20), 3581-3587. Available at: [Link]

  • Di Mola, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1092. Available at: [Link]

  • Peresypkina, E. V., et al. (2009). Synthesis of enantiomers of 6-nitro- and 6-amino-2-methyl-1,2,3,4-tetrahydroquinolines. Russian Chemical Bulletin, 58(1), 163-169. Available at: [Link]

  • CN101337929A - Process for synthesizing quinclorac by oxidizing reaction. (2009). Google Patents.
  • Serio, T. R., et al. (2016). Efficient Detection of Polycyclic Aromatic Hydrocarbons and Polychlorinated Biphenyls via Three-Component Energy Transfer. Journal of Fluorescence, 26(5), 1835-1841. Available at: [Link]

  • Lavrard, H., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry, 14(4), 589-605. Available at: [Link]

  • Guo, X. H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1786. Available at: [Link]

  • de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(7), e0131831. Available at: [Link]

  • Cecchetti, V., et al. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of Medicinal Chemistry, 39(2), 436-445. Available at: [Link]

  • Al-Trawneh, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(16), 3646. Available at: [Link]

  • Krasavin, M., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2134-2147. Available at: [Link]

  • Wang, C., et al. (2017). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 15(41), 8769-8773. Available at: [Link]

  • Carroll, F. I., et al. (1976). Reduced 8-aminoquinoline analogues as potential antimalarial agents. Journal of Medicinal Chemistry, 19(9), 1111-1119. Available at: [Link]

  • Egu, S. A., et al. (2020). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL, 5(1), 052-056. Available at: [Link]

  • Das, S., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 1-15. Available at: [Link]

  • Chen, L., et al. (2024). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry. Available at: [Link]

  • Ghorai, M. K., et al. (2021). Radical Transformations towards the Synthesis of Quinoline: A Review. Asian Journal of Organic Chemistry, 10(9), 2184-2207. Available at: [Link]

  • de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(7), e0131831. Available at: [Link]

  • Henriques, S. N., et al. (2020). Synthetic Approaches to a Challenging and Unusual Structure—An Amino-Pyrrolidine Guanine Core. Molecules, 25(18), 4234. Available at: [Link]

  • PubChem. (n.d.). Quinclorac. National Center for Biotechnology Information. Retrieved from [Link]

  • L. de la Escosura-Muñiz, A., et al. (2020). Selective Discrimination of Toxic Polycyclic Aromatic Hydrocarbons in Water by Targeting π-Stacking Interactions. ACS Omega, 5(24), 14597–14605. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (2015). Quinclorac. Available at: [Link]

  • Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]

  • Egu, S. A., et al. (2020). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL, 5(1), 052-056. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Amination of 3,7-dichloro-8-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of aminated 3,7-dichloro-8-quinolinecarboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging but valuable scaffold. Here, we provide in-depth technical guidance, troubleshooting strategies, and detailed experimental protocols to help you navigate the complexities of this transformation.

Introduction

3,7-dichloro-8-quinolinecarboxylic acid is a versatile starting material for the synthesis of a wide range of biologically active compounds. The introduction of an amino group onto the quinoline core is a key step in the development of new therapeutics. However, the presence of two distinct chlorine atoms and a carboxylic acid group presents several challenges, including regioselectivity, potential side reactions, and catalyst inhibition. This guide will equip you with the knowledge and tools to overcome these obstacles and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise when planning the amination of 3,7-dichloro-8-quinolinecarboxylic acid.

Q1: Which amination method is better for this substrate: Buchwald-Hartwig or Ullmann condensation?

Both Buchwald-Hartwig and Ullmann amination are viable methods for forming C-N bonds with aryl halides.[1][2] The choice between them often depends on the specific amine, desired reaction conditions, and cost considerations.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is generally preferred for its milder reaction conditions, broader substrate scope (including a wide variety of amines), and higher functional group tolerance.[3][4] The catalyst systems have been extensively studied and optimized, offering a high degree of control over the reaction.[5] For a complex substrate like 3,7-dichloro-8-quinolinecarboxylic acid, a modern, well-defined palladium catalyst system is likely to provide a more reliable starting point for optimization.

  • Ullmann Condensation: This copper-catalyzed reaction is a more classical approach and can be advantageous due to the lower cost of copper catalysts.[6][7] However, traditional Ullmann conditions often require high reaction temperatures (150-200 °C), which can lead to side reactions such as decarboxylation of the starting material.[8] Modern Ullmann protocols with specialized ligands can be performed under milder conditions, but may require more optimization to find a suitable system.[6]

Recommendation: Start with a Buchwald-Hartwig approach using a modern catalyst system. If cost is a major driver and the desired amine is compatible, a ligand-accelerated Ullmann condensation can be explored as an alternative.

Q2: What is the expected regioselectivity of the amination? Will the amine add at the C3 or C7 position?

The regioselectivity of nucleophilic aromatic substitution on the dichloroquinoline ring is not straightforward and will be influenced by both electronic and steric factors. While there is no direct literature precedent for the amination of 3,7-dichloro-8-quinolinecarboxylic acid, we can make an educated prediction based on related systems.

In many haloquinolines, the C2 and C4 positions are most activated towards nucleophilic substitution. In this case, with chlorine at C3 and C7, the relative reactivity is less predictable. DFT calculations on 2,4-dichloroquinazolines have shown that the C4 position is more susceptible to nucleophilic attack due to a higher LUMO coefficient.[9] For 6-bromo-2-chloroquinoline, selective amination of the C6-Br bond can be achieved over the more activated C2-Cl bond under specific Buchwald-Hartwig conditions, demonstrating that selectivity can be controlled.[10]

The C8-carboxylic acid group, being electron-withdrawing, will influence the electron density of the entire ring system. It is plausible that one chlorine atom will be more electronically activated than the other. Experimental screening will be necessary to determine the precise regioselectivity.

Initial Hypothesis: It is likely that a mixture of isomers will be formed initially. The optimization of the ligand, base, and temperature will be crucial for controlling the regioselectivity.

Q3: Do I need to protect the carboxylic acid group?

The presence of a free carboxylic acid can complicate transition metal-catalyzed cross-coupling reactions.[11]

  • Acid-Base Reactions: The acidic proton of the carboxylic acid will react with the basic conditions required for the amination, necessitating the use of additional equivalents of base.

  • Solubility Issues: The resulting carboxylate salt may have poor solubility in the organic solvents typically used for these reactions, potentially hindering the reaction rate.[11]

  • Catalyst Inhibition: The carboxylate group could potentially coordinate to the palladium or copper catalyst, leading to catalyst deactivation.

Recommendation: To avoid these potential complications and to have a more predictable and reproducible reaction, it is highly recommended to protect the carboxylic acid group, most commonly as an ester (e.g., methyl or ethyl ester).[12][13] The ester can be easily hydrolyzed at the end of the synthesis to regenerate the carboxylic acid.

Q4: What are the key parameters to consider for optimization?

The successful amination of 3,7-dichloro-8-quinolinecarboxylic acid will likely require careful optimization of several parameters:

  • Catalyst System (for Buchwald-Hartwig):

    • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

    • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective.[5]

  • Base: A non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a strong base commonly used, while weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary for sensitive substrates.

  • Solvent: Anhydrous, deoxygenated aprotic polar solvents like toluene, dioxane, or DMF are typically used.

  • Temperature: Reactions are often run at elevated temperatures (80-120 °C), but this needs to be balanced against the risk of side reactions.

  • Amine Concentration: The stoichiometry of the amine can influence the rate and selectivity of the reaction.

Visualizing the Reaction and Optimization Strategy

cluster_0 Reaction Scheme start 3,7-dichloro-8-quinolinecarboxylic acid product1 3-amino-7-chloro-8-quinolinecarboxylic acid start->product1 Amination at C3 product2 7-amino-3-chloro-8-quinolinecarboxylic acid start->product2 Amination at C7 amine R-NH2 amine->product1 amine->product2

Caption: General amination of 3,7-dichloro-8-quinolinecarboxylic acid leading to two possible regioisomers.

cluster_1 Optimization Workflow start Start: Protected 3,7-dichloro-8-quinolinecarboxylic acid ester screen_catalyst Screen Pd Precursor & Ligand start->screen_catalyst screen_base Screen Base (e.g., NaOtBu, K2CO3, Cs2CO3) screen_catalyst->screen_base screen_solvent Screen Solvent (Toluene, Dioxane, DMF) screen_base->screen_solvent optimize_temp Optimize Temperature (80-120 °C) screen_solvent->optimize_temp analyze Analyze Yield & Regioselectivity (HPLC, NMR) optimize_temp->analyze analyze->screen_catalyst Iterate if necessary end Optimized Conditions analyze->end Successful

Caption: A systematic workflow for the optimization of the amination reaction.

Proposed Experimental Protocols

The following protocols are provided as a starting point for your experiments. They are based on established procedures for similar substrates and should be optimized for your specific amine and desired outcome.

Protocol 1: Esterification of 3,7-dichloro-8-quinolinecarboxylic acid

This protocol describes the protection of the carboxylic acid as a methyl ester.

Materials:

  • 3,7-dichloro-8-quinolinecarboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Suspend 3,7-dichloro-8-quinolinecarboxylic acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the methyl 3,7-dichloro-8-quinolinecarboxylate.

Protocol 2: Buchwald-Hartwig Amination of Methyl 3,7-dichloro-8-quinolinecarboxylate

Materials:

  • Methyl 3,7-dichloro-8-quinolinecarboxylate (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous, deoxygenated)

  • Schlenk flask or sealed tube, magnetic stirrer

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere (argon or nitrogen), add methyl 3,7-dichloro-8-quinolinecarboxylate, the amine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous, deoxygenated toluene.

  • Seal the flask or tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of the Ester

Materials:

  • Aminated methyl quinolinecarboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the aminated methyl quinolinecarboxylate in a mixture of THF and water.

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the final aminated 3,7-dichloro-8-quinolinecarboxylic acid.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during the amination reaction.

cluster_2 Troubleshooting Decision Tree start Low Conversion? check_reagents Check Reagent Quality (anhydrous/deoxygenated solvent, active base) start->check_reagents Yes mixture Mixture of Isomers? start->mixture No increase_temp Increase Temperature or Reaction Time check_reagents->increase_temp change_ligand Change Ligand (more electron-rich/bulky) increase_temp->change_ligand check_catalyst Increase Catalyst Loading change_ligand->check_catalyst lower_temp Lower Reaction Temperature mixture->lower_temp Yes side_products Side Products Observed? mixture->side_products No screen_ligands Screen Different Ligands lower_temp->screen_ligands screen_solvents_bases Screen Solvents and Bases screen_ligands->screen_solvents_bases hydrodehalogenation Hydrodehalogenation? Use weaker base or different ligand. side_products->hydrodehalogenation Yes decarboxylation Decarboxylation? (Ullmann) Use milder conditions or protect the acid. hydrodehalogenation->decarboxylation

Caption: A decision tree to guide troubleshooting efforts.

Problem: Low or no conversion of starting material.
  • Potential Cause: Inactive catalyst or reagents.

    • Solution: Ensure that the palladium precursor and ligand are of high quality. Use freshly opened or properly stored anhydrous and deoxygenated solvents. The base, especially NaOtBu, is hygroscopic and should be handled in a glovebox.

  • Potential Cause: Insufficient reaction temperature or time.

    • Solution: Gradually increase the reaction temperature in 10 °C increments. Extend the reaction time and monitor by LC-MS.

  • Potential Cause: Unsuitable ligand.

    • Solution: The choice of ligand is crucial.[5] If one ligand is not effective, screen a panel of others with different steric and electronic properties (e.g., RuPhos, BrettPhos).

  • Potential Cause: Catalyst poisoning.

    • Solution: Ensure the starting materials and amine are pure. Some functional groups on the amine can interfere with the catalyst.

Problem: Formation of a mixture of regioisomers (amination at both C3 and C7).
  • Potential Cause: Similar reactivity of the two chlorine atoms under the current conditions.

    • Solution:

      • Lower the temperature: This can often increase the selectivity of the reaction.

      • Screen ligands: Different ligands can have a profound effect on regioselectivity. A bulkier ligand may favor substitution at the less sterically hindered position.

      • Vary the solvent and base: The polarity of the solvent and the strength of the base can also influence the selectivity.

Problem: Significant formation of side products.
  • Potential Cause: Hydrodehalogenation (replacement of Cl with H).

    • Solution: This is a common side reaction in Buchwald-Hartwig amination.[1] Try using a weaker base (e.g., K₃PO₄ or K₂CO₃) or a different ligand system.

  • Potential Cause: Decarboxylation (loss of CO₂ from the carboxylic acid).

    • Solution: This is more likely under high-temperature Ullmann conditions.[8] If you are using an Ullmann approach, switch to a modern, lower-temperature protocol. If using Buchwald-Hartwig, ensure the temperature is not excessively high. Protecting the carboxylic acid as an ester will prevent this side reaction.

Problem: Difficulty in product isolation and purification.
  • Potential Cause: Emulsion formation during aqueous workup.

    • Solution: Add brine to the aqueous layer to break up emulsions.

  • Potential Cause: Co-elution of product and starting material or isomers during column chromatography.

    • Solution: Use a shallow solvent gradient during column chromatography. If isomers are difficult to separate, consider derivatization to improve separation or explore preparative HPLC.

Data Summary Table

The following table provides a general comparison of reaction conditions for the two main amination methods.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, CuO)
Ligand Phosphine-based (e.g., XPhos, RuPhos)N- or O-based (e.g., L-proline, DMEDA)
Base NaOtBu, K₂CO₃, Cs₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMFDMF, DMSO, NMP
Temperature 80 - 120 °C100 - 200 °C (classical), 80-120 °C (modern)
Key Advantage Broad scope, mild conditionsLower catalyst cost

References

  • Reddit. (2024, July 23). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. [Link]

  • Pop, R. D., & Gutt, G. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-748.
  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Maji, B., & Maiti, D. (2018). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry, 83(17), 10317-10331.
  • BenchChem. (2025). Application Notes and Protocols: Decarboxylation Reactions of Isoquinoline-1-carboxylic Acid.
  • Hill, T., & Williams, C. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9069-9072.
  • da Silva, G. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3026.
  • Reddy, K. R., et al. (2021). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry, 19(39), 8565-8570.
  • OperaChem. (2025, April 1). Ullmann coupling-An overview.
  • Hill, T., & Williams, C. M. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 9069-9072.
  • Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts.
  • Mondal, S., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1761.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Ruhr-Universität Bochum. (2021, August 10).
  • Dinda, A., et al. (2017). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry, 41(16), 8464-8473.
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Ghorbani-Vaghei, R., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 10(61), 37240-37248.
  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction?
  • Wikipedia. (2024). Protecting group. [Link]

  • Lee, S. A., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1084.
  • ResearchGate. (2025, August 10).
  • Wikipedia. (2024). Ullmann reaction. [Link]

  • ResearchGate. (2025, August 6).
  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • YouTube. (2019, January 3).
  • ResearchGate. (n.d.). Protection and deprotection of carboxylic acid group.
  • IOSR Journal. (2014).
  • MedChemExpress. (n.d.). 7-Amino-3-chloro cephalosporanic acid (7-ACCA).
  • ChemistryViews. (2025, October 23). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis.
  • Stack Exchange. (2020, December 22).
  • National Institutes of Health. (2022, August 10). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry.
  • National Institutes of Health. (2022, May 31).
  • YouTube. (2025, January 9).
  • Guidechem. (n.d.). How is 7-Amino-3-chloro cephalosporanic acid prepared and applied?.
  • MDPI. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Chemistry LibreTexts. (2023, January 4). 15.
  • Google Patents. (n.d.). Preparation method of 7-amino-3-chloro-3-cephem-4-carboxylic acid.

Sources

Preventing side product formation in 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. As a valued intermediate in pharmaceutical research, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the prevention of common side products. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

I. Overview of the Synthetic Pathway

The synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid typically proceeds via a modified Gould-Jacobs reaction.[1][2] This multi-step process involves the condensation of a substituted aniline with an activated malonic ester derivative, followed by a thermal cyclization to form the quinoline core, and subsequent hydrolysis of the resulting ester. Each of these stages presents unique challenges and potential for side product formation. Understanding these potential pitfalls is the first step toward mitigating them.

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis A Substituted Aniline C Anilinomethylenemalonate Intermediate A->C Nucleophilic Substitution B Diethyl ethoxymethylenemalonate B->C D Ethyl 6-Amino-3,7-dichloro- 4-hydroxy-8-quinolinecarboxylate C->D Heat (High Temperature) E 6-Amino-3,7-dichloro-8- quinolinecarboxylic Acid D->E Acid or Base Catalysis

Caption: General Synthetic Workflow for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.

Frequently Asked Questions

Q1: My overall yield is consistently low. What are the most likely causes?

Low overall yield can stem from inefficiencies at any of the three main stages of the synthesis. A systematic approach to identifying the problematic step is crucial.

  • Incomplete Condensation (Step 1): The initial reaction between the substituted aniline and diethyl ethoxymethylenemalonate is foundational. Ensure that the reagents are of high purity and the reaction goes to completion. Monitoring by TLC or LC-MS is recommended.

  • Inefficient Cyclization (Step 2): The thermal cyclization requires high temperatures.[3] Insufficient temperature or reaction time can lead to a significant amount of unreacted anilinomethylenemalonate intermediate. Conversely, excessively high temperatures or prolonged heating can lead to degradation of the product.

  • Product Loss During Workup and Purification: The product has both an acidic (carboxylic acid) and a basic (amino) group, making it amphoteric. This can lead to solubility issues and losses during extraction and precipitation steps. Careful pH control during workup is essential.

Q2: I'm observing the formation of a regioisomeric side product. How can I prevent this?

The formation of regioisomers is a known challenge in the Gould-Jacobs reaction when using asymmetrically substituted anilines.[4] The cyclization can occur at two different positions on the aniline ring.

  • Understanding the Cause: The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring. Electron-donating groups can favor cyclization at the ortho position, while bulky groups can hinder it.

  • Mitigation Strategies:

    • Solvent Choice: The polarity of the solvent can influence the transition state of the cyclization and thus the isomeric ratio. Experimenting with high-boiling point solvents like Dowtherm A or diphenyl ether may be beneficial.

    • Temperature Control: A thorough investigation of the reaction temperature is advised. In some cases, lower cyclization temperatures may favor the formation of the desired isomer.[3]

    • Purification: If the formation of the regioisomer cannot be completely suppressed, careful purification by column chromatography or recrystallization is necessary. The different polarity of the isomers should allow for their separation.

Q3: My final product is discolored (yellow or brown). What is the source of these impurities and how can I remove them?

Discoloration is often indicative of oxidation or polymerization by-products.

  • Source of Color: The amino group on the quinoline ring is susceptible to oxidation, especially at the high temperatures required for cyclization. Trace impurities in the starting materials or the presence of oxygen can exacerbate this issue.

  • Prevention and Removal:

    • Inert Atmosphere: Conducting the high-temperature cyclization step under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side reactions.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities.

    • Recrystallization: Recrystallization from an appropriate solvent system is a powerful technique for removing colored impurities and improving the overall purity of the final product.

III. Detailed Troubleshooting by Synthesis Stage

Stage 1: Condensation
Problem Potential Cause Troubleshooting Protocol
Incomplete reaction Insufficient reaction time or temperature.1. Monitor the reaction progress using TLC or LC-MS. 2. Gradually increase the reaction temperature in 10°C increments. 3. Extend the reaction time.
Formation of multiple spots on TLC Impure starting materials or side reactions of the amino group.1. Verify the purity of the aniline and malonate ester. 2. Consider protecting the amino group if it is found to be reactive under the condensation conditions, though this adds extra steps to the synthesis.
Stage 2: Thermal Cyclization

Cyclization_Side_Products cluster_0 Desired Pathway cluster_1 Side Reactions A Anilinomethylenemalonate Intermediate B Desired Regioisomer A->B High Temperature (Optimized) C Undesired Regioisomer A->C Suboptimal Temperature or Solvent D Degradation Products (e.g., from oxidation) A->D Excessive Heat or Oxygen

Caption: Potential pathways during the thermal cyclization step.

Problem Potential Cause Troubleshooting Protocol
Low conversion to quinoline Cyclization temperature is too low or reaction time is too short.1. Ensure the reaction temperature is maintained consistently at the optimal level (often above 200°C). 2. Increase the reaction time and monitor for product formation.
Product degradation Temperature is too high or heating is prolonged.1. Reduce the cyclization temperature in small increments. 2. Minimize the reaction time once the starting material is consumed.
Formation of regioisomer Non-selective cyclization.1. Screen different high-boiling point solvents. 2. Optimize the reaction temperature.
Stage 3: Hydrolysis
Problem Potential Cause Troubleshooting Protocol
Incomplete hydrolysis Insufficient concentration of acid or base, or inadequate reaction time/temperature.1. Increase the concentration of the hydrolyzing agent. 2. Increase the reaction temperature and/or time, monitoring by TLC or LC-MS.
Decarboxylation Harsh acidic or basic conditions and high temperatures.[5]1. Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time). 2. Carefully control the pH during the reaction and workup.
Formation of salt The product is amphoteric.1. Carefully adjust the pH of the solution to the isoelectric point of the product to induce precipitation. 2. Wash the isolated product with deionized water to remove any residual salts.

IV. Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for amino acids include aqueous ethanol or aqueous acetic acid.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. References

  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents. Available at:

  • Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord - PubMed. Available at: [Link]

  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents. Available at:

  • Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC - NIH. Available at: [Link]

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • [Purification and properties of aromatic L-amino acid decarboxylase (4.1.1.28) of rat brain] - PubMed. Available at: [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available at: [Link]

  • Separation of 18 6-aminoquinolyl-carbamyl-amino acids by ion-pair chromatography - PubMed. Available at: [Link]

  • Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli - MDPI. Available at: [Link]

  • Selective Oxidative Decarboxylation of Amino Acids to Produce Industrially Relevant Nitriles by Vanadium Chloroperoxidase | Request PDF - ResearchGate. Available at: [Link]

  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt( - III). Available at: [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH. Available at: [Link]

  • Quinclorac | C10H5Cl2NO2 | CID 91739 - PubChem - NIH. Available at: [Link]

  • Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination - MDPI. Available at: [Link]

  • Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery - PubMed. Available at: [Link]

  • Cyclization of 2,4‐dinitronaphth‐1‐yl amino acids and their analogues to naphthimindazol‐ N ‐oxides: Kinetics and mechanism | Request PDF - ResearchGate. Available at: [Link]

  • Article - SciELO. Available at: [Link]

  • Application of the Gould–Jacobs reaction to 4-amino-2,1,3-benzoselenadiazole. Available at: [Link]

  • 3,7-Dichloroquinoline-8-carboxylic acid - ResearchGate. Available at: [Link]

  • Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore - Macmillan Group. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2014_decarboxylative-arylation-of-amino-acids-via-photoredox-catalysis.pdf]([Link] Macmillan/files/publications/2014_decarboxylative-arylation-of-amino-acids-via-photoredox-catalysis.pdf)

  • Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery - PMC - NIH. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. Available at: [Link]

  • Gould-Jacobs Reaction. Available at: [Link]

  • DABCO-Promoted Cyclization of 2-Amino-4 H-chromen-4-ones with 2,6-Dibenzylidenecyclohexan-1-ones for the Synthesis of Chromeno[2,3- b]tetrahydroquinoline - PubMed. Available at: [Link]

  • Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination - ResearchGate. Available at: [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link]

  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity - ResearchGate. Available at: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate - PMC - NIH. Available at: [Link]

Sources

Stability testing of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid under physiological conditions. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the integrity and accuracy of your experimental outcomes.

Introduction to the Stability of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, also known as Quinclorac, is a quinoline carboxylic acid derivative.[1] Understanding its stability under physiological conditions is paramount for predicting its in vivo behavior, identifying potential degradation products, and developing stable formulations. This guide will walk you through the critical aspects of designing and executing a robust stability testing program for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid that I should be aware of before starting my stability studies?

A1: Understanding the fundamental physicochemical properties is crucial for designing your experiments. Here are the key parameters for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid:

PropertyValueSource
Molecular Formula C₁₀H₆Cl₂N₂O₂[1]
Molecular Weight 273.07 g/mol [1]
Appearance White to yellow solid[1]
Melting Point 274 °C[1]
pKa 4.34[1]
Water Solubility (pH 7, 20°C) 0.065 mg/L[1]
Solubility in Organic Solvents Soluble in acetone and ethanol[1]

The very low aqueous solubility at neutral pH is a critical factor to consider in your experimental design, particularly for dissolution and buffer selection.[1]

Q2: How stable is 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid to hydrolysis under physiological conditions?

A2: Under sterile aqueous conditions, 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is considered stable to hydrolysis.[1][2] However, forced hydrolysis studies indicate that it is more susceptible to degradation under alkaline conditions compared to acidic conditions.[3] One study reported a half-life of 13.73 days in 0.1 N NaOH, which decreased to 5.95 days in 1.0 N NaOH.[3] In contrast, in 0.1 N HCl, the half-life was 72.96 days.[3] While these forced conditions are more extreme than physiological pH, they suggest that prolonged exposure to even mildly alkaline environments could lead to degradation. For physiological pH 7.4 at 37°C, the degradation rate is expected to be very slow.

Q3: What are the likely degradation pathways for this molecule under physiological stress conditions?

A3: Based on forced degradation studies and the chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: Primarily under alkaline conditions, leading to potential decarboxylation, dechlorination, and hydroxylation of the quinoline ring.[3]

  • Oxidation: The quinoline ring system can be susceptible to oxidation. While specific oxidative degradation products for this molecule are not extensively documented in the readily available literature, studies on similar quinoline derivatives suggest that oxidation can lead to the formation of N-oxides and hydroxylated species.[4]

  • Photodegradation: The molecule contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to photolysis.[1] Rapid photolysis has been observed in non-sterile natural waters, with half-lives of 5-10 days.[1]

  • Enzymatic Degradation: In vivo and in vitro metabolism studies are crucial. For quinoline derivatives, metabolism can be mediated by cytochrome P450 enzymes, leading to hydroxylated metabolites.[4] Aldehyde oxidase can also be involved in the metabolism of quinoline-containing compounds.[5] For 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid specifically, metabolism studies in rats have shown that a significant portion is excreted unchanged, with the major metabolite being a glucuronide conjugate.[1] This suggests a degree of metabolic stability.

Troubleshooting Guide

This section addresses common issues encountered during the stability testing of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Issue 1: Poor Solubility and Precipitation in Physiological Buffers

Symptoms:

  • Visible precipitate in your sample solutions.

  • Inconsistent and non-reproducible results in analytical assays.

  • Low recovery of the parent compound.

Causality: 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid has very low water solubility, especially at neutral pH.[1] The pKa of 4.34 indicates that it will be predominantly in its less soluble, neutral form at physiological pH.[1]

Solutions:

  • Co-solvents:

    • Use a small percentage of a water-miscible organic solvent such as DMSO or ethanol to prepare your stock solution at a high concentration. .

    • When diluting into your physiological buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid artifacts in biological assays.

  • pH Adjustment:

    • For in vitro dissolution or chemical stability studies where biological components are absent, you can slightly adjust the pH of your buffer to increase solubility. A pH closer to the pKa will increase the proportion of the more soluble ionized form. However, be mindful that this may also increase the rate of hydrolytic degradation.

  • Use of Surfactants:

    • In some cases, the addition of a non-ionic surfactant at a concentration below its critical micelle concentration can improve solubility without significantly impacting the compound's stability.

Issue 2: HPLC Analysis - Peak Tailing

Symptoms:

  • Asymmetrical peaks in your chromatogram, with a drawn-out tail.

  • Poor peak resolution and inaccurate integration.

Causality: Peak tailing for acidic compounds like 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid in reversed-phase HPLC is often due to secondary interactions between the analyte and residual silanol groups on the silica-based column packing material.[6][7]

Solutions:

  • Mobile Phase pH:

    • Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid group, reducing its interaction with the stationary phase and often leading to sharper peaks.

  • Column Selection:

    • Use a modern, high-purity silica column with end-capping to minimize the number of accessible silanol groups.

    • Consider a column with a different stationary phase chemistry if peak shape issues persist.

  • Mobile Phase Additives:

    • The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the residual silanol groups and improve peak shape. However, this may affect mass spectrometry compatibility.

Issue 3: Unexpected Degradation Products

Symptoms:

  • Appearance of new peaks in your chromatogram during the stability study.

  • A decrease in the area of the parent compound peak that does not correspond to a known degradation product.

Causality: This could be due to a previously uncharacterized degradation pathway, contamination, or interaction with excipients or container materials.

Solutions:

  • Forced Degradation Studies:

    • Perform comprehensive forced degradation studies under hydrolytic (acidic, neutral, basic), oxidative, and photolytic conditions to generate and identify potential degradation products.[8] This will help in developing a stability-indicating analytical method.

  • Mass Spectrometry (MS) Analysis:

    • Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is invaluable for proposing potential structures of the degradation products.

  • Control Experiments:

    • Run control experiments with your vehicle (buffer and any co-solvents) and in your storage containers without the active compound to rule out interfering peaks from these sources.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 289 nm

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can resolve the parent compound from its degradation products and any matrix components. This is typically achieved by analyzing stressed samples.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the compound.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical method.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.

For each condition, analyze the samples at appropriate time points using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Dilute in Physiological Buffer (e.g., PBS pH 7.4) prep_stock->prep_working stress_hydro Hydrolytic (Acid, Base, Neutral) prep_working->stress_hydro Incubate at 37°C stress_ox Oxidative (e.g., H2O2) prep_working->stress_ox Incubate at 37°C stress_photo Photolytic (UV/Vis Light) prep_working->stress_photo Incubate at 37°C stress_enz Enzymatic (e.g., Liver Microsomes) prep_working->stress_enz Incubate at 37°C hplc Stability-Indicating HPLC stress_hydro->hplc Analyze at Time Points stress_ox->hplc Analyze at Time Points stress_photo->hplc Analyze at Time Points stress_enz->hplc Analyze at Time Points ms LC-MS for Identification hplc->ms kinetics Determine Degradation Kinetics hplc->kinetics pathways Identify Degradation Pathways ms->pathways

Caption: Workflow for the stability testing of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Logical Flow for Troubleshooting HPLC Peak Tailing

G cluster_mobile_phase Mobile Phase Optimization cluster_column Column Considerations cluster_other Other Factors start Peak Tailing Observed check_ph Is Mobile Phase pH > pKa? start->check_ph lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) check_ph->lower_ph Yes check_column Using High-Purity, End-Capped Column? check_ph->check_column No end Peak Shape Improved lower_ph->end change_column Switch to a High-Purity or Different Chemistry Column check_column->change_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes change_column->end reduce_conc Reduce Sample Concentration check_overload->reduce_conc Yes check_overload->end No reduce_conc->end

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

  • PubChem. Quinclorac. [Link]

  • Food and Agriculture Organization of the United Nations. Quinclorac (287). [Link]

  • Singh, R., & Rehman, Z. U. (2014). Stability-indicating HPLC method for determination of 7, 8, 9, 10-tetrahydroazepino [2, 1-b] quinazolin-12 (6H)-one, a potential anticancer agent. Indian journal of pharmaceutical sciences, 76(3), 249.
  • Fungal type III polyketide synthases for the enzymatic synthesis of bioactive quinolones and (thio)coumarins. PubMed.
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Guo, X. H. (2008). 3, 7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1786.
  • Guo, X. H. (2008). 3, 7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1786.
  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • A Study of Quinclorac Degradation during Thermal and Forced Hydrolysis and Soil Photolysis.
  • Ligas, B. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Predict Water Solubility of Quinclorac by Henderson-Hasselbalch Equation under Different pH Solutions.
  • Cytochrome P450 species involved in the metabolism of quinoline. PubMed.
  • University of Hertfordshire. Quinclorac (Ref: BAS 514H). [Link]

  • Development of Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent.
  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cycliz
  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Analytical Method for Quinclorac (Agricultural Products). [Link]

  • Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. PubMed.
  • Kelly Seed Company. Quinclorac 75 DF Herbicide Chemicals. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • 3,7-Dichloroquinoline-8-carboxylic acid.
  • Quinclorac (QCR) Herbicide Induces Hepatotoxicity, Cytotoxicity, and Oxidative Stress in Zebrafish.
  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Ethyl 3,7-dichloroquinoline-8-carboxyl

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to a larger, kilogram-scale production required for preclinical trials. As a crucial intermediate in pharmaceutical development, ensuring a robust, reproducible, and scalable synthesis is paramount.

This document moves beyond a simple recitation of steps. It provides a strategic overview, delves into the rationale behind key process decisions, and offers a comprehensive troubleshooting framework to address the common and often complex challenges encountered during scale-up.

Section 1: Proposed Synthetic Pathway and Strategic Rationale

Scaling up organic synthesis is not merely about using larger flasks and more reagents; it involves a fundamental shift in process control, safety management, and purification strategy. The synthetic route chosen must be robust, minimize hazardous reagents, and facilitate straightforward isolation of the final product.

Based on established quinoline chemistry and prioritizing scalability, we propose a three-step sequence starting from the known compound 3,7-dichloro-8-quinolinecarboxylic acid, a molecule also known by its trade name, Quinclorac.[1] This approach offers a convergent and controllable pathway.

The Proposed Three-Step Synthesis:

  • Step A: Regioselective Nitration. Introduction of a nitro group at the C6 position of the 3,7-dichloro-8-quinolinecarboxylic acid core via electrophilic aromatic substitution.

  • Step B: Reduction of the Nitro Group. Conversion of the 6-nitro intermediate to the target 6-amino compound.

  • Step C: Purification and Isolation. Crystallization of the final active pharmaceutical ingredient (API) intermediate to meet the stringent purity requirements for preclinical use.

Rationale for this Pathway:

  • Convergent Approach: Starting with a pre-formed, dichlorinated quinoline core[1] avoids potential issues with controlling chlorination regioselectivity on a more complex, substituted ring system.

  • Robust Reactions: Nitration and nitro group reduction are well-understood and highly reliable transformations in organic synthesis, with extensive literature to support scale-up.

  • Impurity Control: This linear sequence allows for the isolation and purification of intermediates, preventing the carry-over of impurities into the final product. Late-stage introduction of the sensitive amino group minimizes its exposure to harsh reaction conditions.

Process Workflow Diagram

G cluster_0 Step A: Nitration cluster_1 Step B: Reduction cluster_2 Step C: Purification A 3,7-dichloro-8-quinoline- carboxylic acid C Intermediate 1: 6-Nitro-3,7-dichloro-8-quinoline- carboxylic Acid A->C Electrophilic Substitution B Nitrating Agent (e.g., HNO3/H2SO4) E Final Product (Crude): 6-Amino-3,7-dichloro-8-quinoline- carboxylic Acid C->E Nitro Group Reduction D Reducing Agent (e.g., H2/Pd-C or SnCl2) G Final Product (Pure) E->G Crystallization F Recrystallization Solvent System

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide for Scale-Up (Q&A Format)

This section addresses specific, practical issues that frequently arise when moving from the bench to a pilot plant or contract manufacturing organization (CMO).

General Scale-Up Challenges

Q: My reaction is showing a significant exotherm upon scaling up, which was not observed on the lab scale. How can I manage it? A: This is a classic scale-up issue arising from the change in the surface-area-to-volume ratio. Larger volumes dissipate heat much less efficiently.

  • Causality: Heat generation is proportional to the volume (cubed), while heat dissipation is proportional to the surface area (squared). As scale increases, heat generation outpaces dissipation, leading to a rapid temperature rise.

  • Solutions:

    • Control Addition Rate: Use a programmable pump for the slow, controlled addition of the reactive reagent (e.g., the nitrating agent). This is the most critical control parameter.

    • Improve Heat Transfer: Ensure your reactor has an adequate cooling jacket and that the heat transfer fluid is at the correct starting temperature. Maximize agitation to improve contact with the cooled reactor walls, but be mindful of shear-sensitive materials.

    • Reverse Addition: Consider adding the substrate to the reagent (if the substrate is more stable) to maintain a low concentration of the reactive species.

    • Dilution: Increase the solvent volume to create a larger thermal mass, which can absorb more heat without a significant temperature spike. This will, however, decrease throughput.

Q: The reaction time is much longer on a larger scale, leading to incomplete conversion. Why? A: This is typically a mass transfer or mixing issue.

  • Causality: In the lab, magnetic stirring is often sufficient. In a large reactor, inefficient mixing can create "dead zones" where reactants are not in contact. This is especially true for heterogeneous reactions (e.g., solid catalyst in a liquid).

  • Solutions:

    • Optimize Agitation: Work with a chemical engineer to select the right impeller type (e.g., pitched-blade turbine, anchor) and agitation speed (RPM) for your reactor geometry and reaction viscosity.

    • Check Reagent Solubility: Ensure all reactants are fully dissolved. A component that was soluble in the lab may crash out at a higher concentration during scale-up.

    • For Hydrogenations: In catalytic hydrogenations, this indicates poor gas-liquid mass transfer. Increase agitation and/or hydrogen pressure to improve the dissolution of H₂ gas into the reaction medium.

Step A: Nitration Troubleshooting

Q: My nitration is producing multiple isomers (e.g., 5-nitro byproduct) and dinitrated species. How can I improve regioselectivity? A: Regioselectivity in electrophilic aromatic substitution is governed by a combination of electronic and steric effects, which are highly sensitive to reaction conditions.

  • Causality: The quinoline ring system has complex directing effects. While the carboxylic acid at C8 is deactivating and meta-directing, the overall electronics can still allow for substitution at other positions. Overly harsh conditions (high temperature, strong acid) can overcome subtle selectivity preferences.

  • Solutions:

    • Temperature Control: This is the most critical factor. Maintain a strict, low temperature profile (e.g., 0-5 °C) during the addition of nitric acid. Localized heating due to poor mixing can drastically reduce selectivity.

    • Choice of Nitrating Agent: A mixed acid system (HNO₃/H₂SO₄) is highly reactive. Consider a milder nitrating agent like potassium nitrate in sulfuric acid or acetyl nitrate, which can offer better control.

    • Stoichiometry: Use a precise amount of the nitrating agent (e.g., 1.05-1.1 equivalents). Excess reagent will increase the formation of dinitrated byproducts.

Step B: Reduction Troubleshooting

Q: My catalytic hydrogenation is stalling or has become very slow. A: Catalyst deactivation or "poisoning" is the most common cause.

  • Causality: Trace impurities, particularly sulfur or halide compounds from previous steps, can irreversibly bind to the active sites of the palladium catalyst. The catalyst itself may also be of low quality or have settled due to poor agitation.

  • Solutions:

    • Substrate Purity: Ensure the nitro-intermediate is purified before this step. A simple filtration through a plug of silica or a re-slurry in a non-solvent can remove many catalyst poisons.

    • Catalyst Loading & Type: Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Consider using a different type of catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more robust.

    • Solvent Choice: Ensure the solvent is free of peroxides and other impurities. Degas the solvent thoroughly before use.

Q: I am using a chemical reductant like Tin(II) chloride (SnCl₂), but the workup is generating significant aqueous waste and is difficult to handle at scale. What are the alternatives? A: Stannous chloride reductions are effective but notoriously problematic for scale-up due to the formation of tin salts during workup.

  • Causality: The acidic workup and subsequent neutralization required to remove tin salts create large volumes of aqueous waste, and the resulting emulsions can be difficult to separate.

  • Solutions:

    • Catalytic Transfer Hydrogenation: This is an excellent alternative. It uses a hydrogen donor like ammonium formate or cyclohexene in the presence of a Pd/C catalyst. It avoids the need for high-pressure hydrogen gas, making it safer and easier to handle in standard reactors.

    • Iron in Acetic Acid: Reduction with iron powder in acetic acid is a classic, cost-effective, and environmentally benign method. The workup is typically a simple filtration to remove iron oxides.

Step C: Purification & Isolation Troubleshooting

Q: The final product has poor purity after isolation and is difficult to crystallize. What purification strategy do you recommend? A: The zwitterionic nature of amino acids can make them challenging to purify. A well-designed crystallization is essential.

  • Causality: The molecule possesses both a basic amino group and an acidic carboxylic acid group. This can lead to high polarity, low solubility in common organic solvents, and a tendency to trap solvated impurities.

  • Solutions:

    • pH-Controlled Crystallization: This is the most powerful technique. Dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl), where it exists as the soluble hydrochloride salt. Treat with charcoal to remove colored impurities, filter, and then slowly neutralize the solution with a base (e.g., NaOH or NH₄OH) to the isoelectric point (the pH where the molecule has a net-zero charge).[2] The neutral, less soluble zwitterion will precipitate out, leaving many impurities behind in the aqueous solution.[2]

    • Solvent/Anti-Solvent Crystallization: Dissolve the compound in a polar solvent in which it is soluble (e.g., DMSO, DMF, or hot acetic acid) and then slowly add an "anti-solvent" in which it is insoluble (e.g., water, isopropanol, or MTBE) to induce crystallization.

    • Recrystallization from an Organic Acid Solution: A patent suggests that recrystallization from an aqueous solution of an organic carboxylic acid can be an effective method for purifying long-chain amino acids.[2]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes (CQAs) I should be monitoring for this intermediate? A: For a preclinical intermediate, the most critical attributes are:

  • Purity: Typically >98.5% by HPLC.

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Related Substances: Individual impurities should be below 0.15%, especially any potential genotoxic impurities (PGIs) like starting materials or reaction byproducts.

  • Residual Solvents: Must be below the limits defined by ICH guidelines.

  • Heavy Metals: Content of catalysts like Palladium (Pd) must be quantified and controlled.

Q: What analytical methods are recommended for in-process controls (IPCs)? A:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction completion at the reactor side.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of reaction conversion and purity. Use a stability-indicating method that can separate starting materials, intermediates, and the final product.[3][4]

  • UPLC-MS/MS: Useful for identifying unknown impurities and confirming the mass of the desired product, especially when derivatized with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for enhanced sensitivity.[5][6]

Q: Are there specific safety precautions for the nitration step? A: Absolutely. Nitration reactions are highly energetic and can be dangerous if not controlled.

  • Exotherm Management: As discussed, strict temperature control and slow addition are non-negotiable.

  • Material Compatibility: Ensure the reactor is made of a compatible material (e.g., glass-lined steel or Hastelloy).

  • Off-Gassing: Nitrations can produce toxic nitrogen oxide (NOx) gases. Ensure the reactor is properly vented to a scrubber system.

  • Quenching: The reaction quench (e.g., adding the reaction mixture to ice/water) is also highly exothermic and must be performed slowly and with vigorous cooling.

Section 4: Key Process Parameters and Protocols

Table 1: Critical Process Parameters for Scale-Up
ParameterStep A: NitrationStep B: Reduction (Catalytic)Step C: Purification
Temperature 0–5 °C (Addition), 20–25 °C (Reaction)40–50 °C70–80 °C (Dissolution), 0–5 °C (Crystallization)
Pressure Atmospheric50–100 psig H₂Atmospheric
Reagent Stoichiometry HNO₃ (1.05–1.1 eq.)Pd/C (1–5 wt%)Base (to pH 5–7)[2]
Addition Time 2–4 hoursN/A1–2 hours
Key In-Process Control HPLC for conversion (>99%)HPLC for disappearance of starting materialpH monitoring, visual check for precipitation
Safety Concern Strong exotherm, NOx gas evolutionFlammable H₂ gas, pyrophoric catalystN/A
Protocol 1: Illustrative Scale-Up Protocol for Reduction (Catalytic Transfer Hydrogenation)

This protocol is for illustrative purposes and must be adapted and optimized for specific equipment and safety protocols.

  • Reactor Setup: Charge a 100 L glass-lined reactor with 6-Nitro-3,7-dichloro-8-quinolinecarboxylic Acid (5.0 kg, 1 eq.), 10% Palladium on Carbon (50% wet, 0.25 kg, 2.5 wt%), and Methanol (50 L).

  • Inerting: Purge the reactor headspace with nitrogen three times, followed by a vacuum purge.

  • Reagent Addition: Prepare a solution of Ammonium Formate (5.0 kg, ~4 eq.) in Water (5 L). Add this solution to the reactor via a dosing pump over 1 hour, maintaining the internal temperature below 40 °C. A slight exotherm is expected.

  • Reaction: Heat the mixture to 50-55 °C and stir for 4-6 hours.

  • In-Process Control (IPC): Take a sample and analyze by HPLC to confirm the disappearance of the nitro starting material (<1.0%).

  • Catalyst Filtration: Cool the reaction to room temperature. Carefully filter the mixture through a bed of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Wash the filter cake with additional Methanol (10 L).

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to approximately 20% of its original volume.

  • Workup: Add water (50 L) to the concentrate. The crude product may precipitate. Proceed to the purification step.

Protocol 2: Illustrative Scale-Up Protocol for pH-Controlled Crystallization
  • Dissolution: Take the crude product slurry from the previous step and add 2M Hydrochloric Acid until the solid completely dissolves and the pH is ~1-2.

  • Decolorization: Add activated charcoal (0.2 kg) and stir for 1 hour at 40 °C. Filter through Celite to obtain a clear solution.

  • Crystallization: Transfer the clear filtrate to a crystallization vessel equipped with an overhead stirrer and cooling jacket. Cool the solution to 70-80 °C.[2]

  • Neutralization: Slowly add 2M Sodium Hydroxide solution dropwise over 2-3 hours. Monitor the pH closely. Precipitation of the product will begin around pH 3-4. Continue addition until the pH reaches 6-7.[2]

  • Digestion & Cooling: Hold the resulting slurry at 70 °C for 1 hour ("digestion") to improve the crystal morphology. Then, cool the slurry slowly to 0–5 °C over 4–6 hours.

  • Isolation: Filter the solid product and wash the cake with cold deionized water (2 x 10 L), followed by a wash with cold isopropanol (10 L).

  • Drying: Dry the product in a vacuum oven at 50–60 °C until a constant weight is achieved.

Section 5: References

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), pp.0-0. [Link available at: https://www.researchgate.net/publication/359918076_Synthesis_of_8-aminoquinoline_chelating_moieties_for_chemosensor_molecules]

  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52, pp.1071–1088. [Link available at: https://www.researchgate.net/publication/343896594_Analytical_methods_for_amino_acid_determination_in_organisms]

  • Salazar, C., et al. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis Thaliana Mutants. Metabolites, 2(3), pp.398-428. [Link available at: https://www.mdpi.com/2218-1989/2/3/398]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies Technical Note. [Link available at: https://www.agilent.com/cs/library/technicaloverviews/public/5980-1193.pdf]

  • Li, Y., et al. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E64, o1786. [Link available at: https://www.researchgate.net/publication/230983353_37-Dichloroquinoline-8-carboxylic_acid]

  • Patel, K. et al. (2018). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Journal of azerbaijan chemical society. [Link available at: https://www.tandfonline.com/doi/full/10.1080/27684579.2023.2291589]

  • El-Sayed, M. et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link available at: https://www.researchgate.net/publication/363953531_RECENT_ACHIEVEMENTS_IN_THE_SYNTHESIS_OF_QUINOLINE-4-CARBOXYLIC_ACID_AND_ITS_DERIVATIVES]

  • EP3672935A1 - Process for purifying long chain amino acids. (2020). Google Patents. [Link available at: https://patents.google.com/patent/EP3672935A1/en]

Sources

Technical Support Center: Enhancing Cell Permeability of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid and its derivatives. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and critical challenge: poor cell permeability. By understanding the underlying physicochemical principles and employing targeted experimental strategies, you can significantly improve the intracellular access of your compounds and advance your research.

The quinoline core is a valuable scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] However, the inherent properties of the 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid structure, particularly the ionizable carboxylic acid and the polar amino group, can present significant hurdles to efficient passive diffusion across the lipid bilayer of cell membranes.

This guide will walk you through a logical, question-driven workflow, from diagnosing the root cause of poor permeability to implementing and validating effective solutions.

Section 1: Understanding the Permeability Problem

FAQ 1: Why are my 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid derivatives showing low activity in cell-based assays despite high potency in biochemical assays?

This is a classic indicator of poor cell permeability. Your compound may be a potent inhibitor of its target enzyme or receptor in a cell-free system, but if it cannot reach its intracellular site of action, its efficacy in a cellular context will be diminished. The key molecular features of your scaffold that likely contribute to this are:

  • High Polarity: The carboxylic acid and amino groups are highly polar and can form multiple hydrogen bonds with water, making it energetically unfavorable for the molecule to partition into the hydrophobic lipid membrane.[3]

  • Ionization at Physiological pH: The carboxylic acid group (a hydrogen bond donor and acceptor) will be deprotonated and negatively charged at physiological pH (~7.4), while the amino group (a hydrogen bond donor) may be protonated and positively charged. Charged species have great difficulty crossing the nonpolar cell membrane.

  • Potential for Efflux: Quinolines and their derivatives can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport compounds out of the cell, further reducing intracellular concentration.[4][5][6]

Workflow for Diagnosing Permeability Issues

The first step is to quantify the permeability of your compound and identify the primary barrier.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Permeability Quantification cluster_2 Phase 3: Data Interpretation cluster_3 Phase 4: Strategy Selection A Low Cell-Based Activity C C A->C Hypothesis: Poor Permeability B High Biochemical Activity B->C D PAMPA Assay (Passive Diffusion) C->D E Caco-2 Assay (Active Transport & Efflux) C->E F Low PAMPA & Low Caco-2 (A-B) -> Poor Passive Diffusion D->F E->F G High Caco-2 Efflux Ratio (B-A / A-B > 2) -> Active Efflux E->G H Structural Modification (Prodrugs, Lipophilicity) F->H I Formulation Strategies (Enhancers, Nanoparticles) F->I J Co-administration (Efflux Pump Inhibitors) G->J

Caption: Diagnostic workflow for addressing poor cell permeability.

Section 2: Experimental Protocols for Permeability Assessment

To move forward, you need robust data. Here are protocols for two industry-standard assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across an artificial lipid membrane, providing a clean assessment of a compound's intrinsic ability to cross a lipid bilayer without the complication of active transporters.

Objective: To determine the passive permeability coefficient (Pe).

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)

  • Acceptor sink buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Donor solution buffer (e.g., PBS, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • LC-MS/MS or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare the PAMPA Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor plate. Allow it to impregnate for at least 5 minutes.

  • Prepare Acceptor Wells: Add 300 µL of acceptor sink buffer to each well of the acceptor plate.

  • Prepare Donor Solution: Dilute the test compound stock solution into the donor solution buffer to a final concentration of 100 µM.

  • Start the Assay: Add 200 µL of the donor solution containing the test compound to the donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Incubate the assembled plate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for sensitivity and specificity).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [(-V_D * V_A) / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t) / C_equilibrium])

Where:

  • V_D = Volume of donor well

  • V_A = Volume of acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • C_A(t) = Concentration in the acceptor well at time t

  • C_equilibrium = (V_D * C_D(0)) / (V_D + V_A)

Permeability Classification Papp (x 10⁻⁶ cm/s)
High> 10
Medium1 - 10
Low< 1

This table provides a general classification. Thresholds may vary based on specific assay conditions.

Protocol 2: Caco-2 Cell Permeability Assay

This is the gold standard for in vitro prediction of human intestinal absorption.[7][8] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express clinically relevant transporters and efflux pumps.[9][10]

Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm² before starting the experiment.[11]

  • Assay Initiation (A-B Direction):

    • Wash the monolayer on both apical and basolateral sides with pre-warmed transport buffer.

    • Add the test compound solution (in transport buffer) to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

  • Assay Initiation (B-A Direction):

    • Wash the monolayer as above.

    • Add the test compound solution to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

  • Incubation and Sampling: Incubate the plates at 37°C with 5% CO₂. Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

Data Analysis:

  • Calculate Papp for both A-B and B-A directions using a similar formula as for PAMPA, accounting for the cumulative amount transported over time.

  • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Caco-2 Assay Interpretation Value Implication
Papp (A-B) > 10 x 10⁻⁶ cm/sHigh Absorption Potential
< 2 x 10⁻⁶ cm/sLow Absorption Potential
Efflux Ratio (ER) > 2Potential substrate for efflux pumps (e.g., P-gp)[9]

Section 3: Troubleshooting & Strategic Solutions

Based on your experimental results, you can now select a targeted strategy.

Scenario 1: Low PAMPA & Low Caco-2 (A-B) Permeability (ER < 2)
  • Problem: The compound has poor intrinsic passive permeability.

  • Primary Cause: High polarity and/or excessive hydrogen bonding potential. The energy required to shed the hydration shell and enter the lipid core is too high.

Solution A: Prodrug Strategy - Masking Polar Groups

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[12] For carboxylic acids, esterification is a classic and highly effective prodrug approach.[13][14]

  • Causality: Converting the polar, ionizable carboxylic acid into a more lipophilic, neutral ester masks its polarity.[15] This reduces the number of hydrogen bond donors and increases the overall lipophilicity of the molecule, facilitating its partitioning into the cell membrane.[14] Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, regenerating the active carboxylic acid.

G cluster_0 Outside Cell (Hydrophilic) cluster_1 Cell Membrane (Lipophilic) cluster_2 Inside Cell (Hydrophilic) Parent_Drug 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid -COOH (Polar, Charged) Prodrug Ester Prodrug -COOR (Neutral, Lipophilic) Parent_Drug->Prodrug Esterification (Chemical Synthesis) Active_Drug Regenerated Parent Drug -COOH Prodrug->Active_Drug Passive Diffusion (Increased Permeability) Target Intracellular Target Active_Drug->Target Binding

Caption: Prodrug strategy for enhancing cell permeability.

Experimental Validation:

  • Synthesize a small library of simple ester prodrugs (e.g., methyl, ethyl, isopropyl esters).

  • Re-run the PAMPA and Caco-2 assays on the prodrugs. You should observe a significant increase in Papp values.

  • Conduct a cell-based activity assay with the prodrugs. If the strategy is successful, the IC50 should now be much closer to the biochemical IC50.

  • Perform a stability assay in cell lysate or plasma to confirm that the ester is cleaved to release the parent compound.

Solution B: Structural Modification - Optimizing Lipophilicity and Intramolecular Hydrogen Bonding

While increasing lipophilicity generally improves permeability, it's a delicate balance; excessive lipophilicity can lead to poor solubility and increased toxicity.[16] A more nuanced approach is to introduce modifications that encourage the formation of intramolecular hydrogen bonds (IMHBs).

  • Causality: An IMHB forms when a hydrogen bond donor and acceptor on the same molecule interact.[17] This "internal" interaction shields the polar groups from the aqueous environment, effectively reducing the molecule's polar surface area and the energetic penalty of desolvation.[18][19] This makes the molecule behave as if it were less polar, enhancing its membrane permeability without drastically increasing its overall lipophilicity.

Solution C: Formulation-Based Approaches

If structural modifications are not feasible, formulation strategies can be employed.

  • Permeation Enhancers: These are compounds that reversibly disrupt the lipid bilayer, making it more fluid and permeable.[20][21] Examples include sodium caprate and certain surfactants.

  • Nanoparticle Encapsulation: Encapsulating the drug in lipid-based or polymeric nanoparticles can facilitate its transport across the cell membrane via endocytosis, bypassing the need for passive diffusion.[22][23] This is particularly useful for challenging compounds.

Scenario 2: High Caco-2 Efflux Ratio (ER > 2)
  • Problem: The compound can enter the cell but is actively pumped out.

  • Primary Cause: The compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).

Solution: Co-administration with an Efflux Pump Inhibitor

  • Causality: Efflux pump inhibitors (EPIs) are compounds that block the action of transporters like P-gp.[4][24] By co-administering your quinoline derivative with a known EPI, you can prevent its efflux and thereby increase its net intracellular accumulation and therapeutic effect.[25][26]

Experimental Validation:

  • Repeat the Caco-2 permeability assay for your compound, but this time, include a known P-gp inhibitor (e.g., verapamil, cyclosporin A) in the transport buffer on both sides of the monolayer.[5]

  • If your compound is a P-gp substrate, you will observe two key changes:

    • The Papp (B-A) will significantly decrease.

    • The Efflux Ratio (ER) will drop to approximately 1.

  • This result confirms that P-gp-mediated efflux is a major contributor to the poor net permeability of your compound.

Compound Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio Efflux Ratio (+ Verapamil)
Quinoline Derivative X1.512.08.01.1
Digoxin (Control)0.510.521.01.3

This table shows hypothetical data demonstrating the effect of a P-gp inhibitor on a substrate compound.

Section 4: Concluding Remarks

Addressing poor cell permeability is a multi-faceted challenge that requires a systematic and data-driven approach. By first accurately diagnosing the underlying cause—be it poor passive diffusion, active efflux, or a combination of both—researchers can select the most appropriate and effective strategy. The prodrug approach offers a powerful and often successful method for overcoming polarity issues, while efflux pump inhibition studies can confirm and counteract active transport problems. We encourage you to use the protocols and troubleshooting logic presented here to unlock the full therapeutic potential of your 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid derivatives.

References

  • Bax, B. D., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Carreño, F., et al. (2024). Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds. Molecules. Available at: [Link]

  • Hewitt, W. M., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Nature Communications. Available at: [Link]

  • Salam, R., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications. Available at: [Link]

  • Ghafourian, T., et al. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Pharmaceutics. Available at: [Link]

  • Lokey, R. S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. Available at: [Link]

  • Sabatino, M., et al. (2021). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Antibiotics. Available at: [Link]

  • European Commission. Joint Research Centre. (2014). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Kumar, S., & Singh, A. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at: [Link]

  • Pullan, L. M., et al. (1992). Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord. British Journal of Pharmacology. Available at: [Link]

  • Fralish, M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. Available at: [Link]

  • Li, H., & Yu, J. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics. Available at: [Link]

  • Sharma, D., & Soni, M. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • Sharma, S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at: [Link]

  • Basit, A., & Basit, A. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Journal of Pharmaceutical and Allied Sciences. Available at: [Link]

  • Kalia, M., et al. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI. Available at: [Link]

  • Cyprotex. Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Shalaeva, M., et al. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. Available at: [Link]

  • Horne, D. B., et al. (2011). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. Available at: [Link]

  • Vaara, M. (1992). Agents that increase the permeability of the outer membrane. Microbiological Reviews. Available at: [Link]

  • Sharma, S., et al. (2023). Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method. ResearchGate. Available at: [Link]

  • Sari, Y., et al. (2023). Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview. Pharmacia. Available at: [Link]

  • Al-Shamaileh, E., et al. (2024). C7-substituted Quinolines as Potent Inhibitors of AdeG Efflux Pumps in Acinetobacter baumannii. bioRxiv. Available at: [Link]

  • Unknown. Caco2 assay protocol. Available at: [Link]

  • Hörter, D., & Dressman, J. B. (2001). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Molecules. Available at: [Link]

  • Artursson, P., & Karlsson, J. (1991). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PRISM BioLab. (2019). Recent Alternatives to Improve Permeability of Peptides. Available at: [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Available at: [Link]

  • Ghaffari, A., et al. (2023). The Impact of Permeation Enhancers on Transcellular Permeation of Small Molecule Drugs. University of Hawaii System. Available at: [Link]

  • Finch, A., & Pillans, P. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]

  • Wang, J., & Hou, T. (2011). Effects of intramolecular hydrogen bonds on lipophilicity. ResearchGate. Available at: [Link]

  • Sabatino, M., et al. (2021). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. ResearchGate. Available at: [Link]

  • Kalia, M., et al. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Preprints.org. Available at: [Link]

  • Fralish, M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • Sikka, H. C., & Pramer, D. (1968). Alteration in cell permeability as a mechanism of action of certain quinone pesticides. Plant Physiology. Available at: [Link]

  • Din, F. U., et al. (2022). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. Journal of Nanomaterials. Available at: [Link]

  • Basit, A., & Basit, A. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. PubMed Central. Available at: [Link]

  • Fortin, S., et al. (2017). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Dougherty, P. G., et al. (2018). Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. ResearchGate. Available at: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available at: [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Thang, T. H., et al. (2018). Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance. Medicinal Research Reviews. Available at: [Link]

Sources

Minimizing degradation of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. As a complex molecule with multiple reactive functional groups, its stability during storage is a critical factor for ensuring experimental reproducibility and the integrity of research outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize degradation and maintain the quality of your compound.

Introduction to the Stability of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is a multifaceted molecule featuring an aromatic amine, a carboxylic acid, and a dichlorinated quinoline core. This unique combination of functional groups makes it susceptible to several degradation pathways, which can be initiated or accelerated by environmental factors such as light, heat, moisture, and pH. Understanding these potential degradation routes is the first step toward implementing effective storage and handling protocols.

The primary modes of degradation to consider are:

  • Oxidation of the electron-rich aromatic amine.

  • Photodegradation of the chlorinated quinoline ring system.

  • Decarboxylation of the carboxylic acid group.

  • Hydrolysis under certain pH conditions.

This guide will delve into each of these potential issues, offering practical solutions and preventative measures.

Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter related to the degradation of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid during storage and handling.

FAQ 1: I've noticed a change in the color of my solid compound, from a light powder to a darker or discolored substance. What could be the cause?

Answer: A change in color is a common indicator of chemical degradation, most likely due to oxidation of the 6-amino group. Aromatic amines are notoriously susceptible to oxidation, which can be triggered by exposure to air (oxygen) and accelerated by light and elevated temperatures. This process often leads to the formation of highly colored polymeric or quinone-imine type byproducts.

Causality: The amino group at the 6-position is an electron-donating group, which activates the aromatic ring system, making it more susceptible to oxidation. The presence of chlorine atoms can also influence the electronic properties of the molecule and its oxidation potential.

Troubleshooting Steps:

  • Immediate Action: If you observe discoloration, it is crucial to assess the purity of the compound before use. A discolored sample may contain significant levels of impurities that could compromise your experimental results.

  • Purity Assessment: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the purity of your sample. A comparison with a fresh, un-degraded standard is ideal.

  • Preventative Measures for Future Storage:

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

    • Light Protection: Use amber vials or wrap the container in aluminum foil to protect it from light.

    • Temperature Control: Store the compound at low temperatures, preferably at -20°C or below, to slow down the rate of oxidation.[1][2]

Diagram: Potential Oxidative Degradation Pathway

6-Amino-3,7-dichloro-8-quinolinecarboxylic_Acid 6-Amino-3,7-dichloro- 8-quinolinecarboxylic Acid Oxidized_Intermediates Oxidized Intermediates (e.g., Radicals, Quinone-imines) 6-Amino-3,7-dichloro-8-quinolinecarboxylic_Acid->Oxidized_Intermediates O₂, light, heat Polymeric_Byproducts Colored Polymeric Byproducts Oxidized_Intermediates->Polymeric_Byproducts Further Oxidation/ Polymerization

Caption: Oxidative degradation of the amino group.

FAQ 2: My compound shows a new peak in the HPLC chromatogram after storage, and the main peak has a reduced area. What could this new peak be?

Answer: The appearance of a new peak alongside a decrease in the main compound's peak area is a clear sign of degradation. Given the structure of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, this new peak could be a result of several degradation processes, including photodegradation, hydrolysis, or decarboxylation.

Causality and Potential Degradation Products:

  • Photodegradation: Chlorinated aromatic compounds are known to be susceptible to photodegradation upon exposure to UV light. This can lead to dehalogenation (loss of chlorine atoms) or other rearrangements of the quinoline ring.

  • Decarboxylation: Heteroaromatic carboxylic acids can undergo decarboxylation (loss of CO₂), especially when exposed to heat. This would result in the formation of 6-Amino-3,7-dichloroquinoline.

  • Hydrolysis: While generally stable, the molecule could undergo hydrolysis under strongly acidic or basic conditions, potentially affecting the carboxylic acid or amino groups, though this is less likely under typical solid-state storage.

Troubleshooting and Identification Workflow:

  • Characterize the Impurity: If possible, use mass spectrometry (LC-MS) to determine the molecular weight of the new peak. This information is invaluable for identifying the degradation product.

    • A loss of 44 Da would suggest decarboxylation.

    • A loss of 35/36 Da could indicate dehalogenation.

  • Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study on a small sample of your compound. This involves subjecting the compound to stress conditions (e.g., heat, light, acid, base, oxidation) to intentionally induce degradation and then analyzing the products.

Experimental Protocol: Forced Degradation Study

Stress ConditionProcedurePotential Degradation
Thermal Store a small sample at elevated temperatures (e.g., 60°C, 80°C) for a defined period.Decarboxylation
Photolytic Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm).Dehalogenation, Ring Cleavage
Acidic Dissolve the compound in a dilute acid (e.g., 0.1 M HCl) and heat gently.Hydrolysis
Basic Dissolve the compound in a dilute base (e.g., 0.1 M NaOH) and heat gently.Hydrolysis
Oxidative Treat a solution of the compound with a dilute oxidizing agent (e.g., 3% H₂O₂).Oxidation of the amino group

Diagram: Troubleshooting Workflow for Impurity Identification

A New Peak Observed in HPLC B Analyze by LC-MS A->B C Determine Molecular Weight of Impurity B->C D Hypothesize Degradation Pathway C->D E Perform Forced Degradation Study D->E F Compare Degradation Products with Observed Impurity E->F G Confirm Impurity Identity F->G

Caption: Workflow for identifying degradation products.

FAQ 3: I am dissolving the compound in a solvent for my experiments. Are there any solvents I should avoid to prevent degradation?

Answer: Yes, the choice of solvent is critical. Protic solvents, especially at non-neutral pH, can potentially promote hydrolysis or other degradation pathways. Solvents that are not properly degassed can contain dissolved oxygen, which can lead to oxidation.

Solvent Compatibility and Recommendations:

Solvent TypeRecommendationRationale
Protic Solvents (e.g., water, methanol, ethanol) Use with caution. Ensure the pH is neutral and use freshly prepared solutions.Can participate in hydrolysis reactions, especially at extreme pH.
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) Generally preferred for stock solutions. Use high-purity, anhydrous grades.Less likely to directly participate in degradation reactions. However, they can absorb water from the atmosphere, so proper handling is essential.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) Use with caution. Ensure they are free of acidic impurities.Can sometimes contain traces of HCl which could promote degradation.

Best Practices for Solution Preparation and Storage:

  • Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents.

  • Degas Solvents: For long-term storage of solutions, it is advisable to use degassed solvents to remove dissolved oxygen.

  • Store Solutions Properly: If you need to store solutions, do so at low temperatures (-20°C or -80°C) in tightly sealed, light-protected containers.

  • Prepare Fresh: For the most reliable results, it is always best to prepare solutions fresh before each experiment.

FAQ 4: How should I handle the compound in the laboratory to minimize degradation during routine use?

Answer: Proper handling practices are just as important as long-term storage conditions.

Key Handling Recommendations:

  • Work Quickly and Efficiently: Minimize the time the compound is exposed to ambient light and air.

  • Use an Inert Atmosphere: When weighing and aliquoting the compound, consider using a glove box or a balance enclosure purged with an inert gas.

  • Avoid Contamination: Use clean spatulas and glassware to prevent cross-contamination with other chemicals that could catalyze degradation.

  • Equilibrate to Room Temperature: Before opening, allow the container to warm to room temperature to prevent condensation of moisture on the cold compound.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C or belowSlows down all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the amino group.
Light Protect from light (Amber vials or foil wrap)Prevents photodegradation.
Moisture Store in a tightly sealed container in a desiccatorPrevents hydrolysis and potential moisture-catalyzed reactions.

By adhering to these guidelines, you can significantly extend the shelf life of your 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid and ensure the reliability and accuracy of your experimental data.

References

  • RSC Publishing. (n.d.). Oxidation of aromatic substrates. Part 3. Synthesis of amino-acids by the selective action of ruthenium tetraoxide upon arylalkylamines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals actively working to optimize the selectivity of this compound for its biological target. Recognizing that enhancing selectivity is a multifaceted challenge, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental workflows. Our approach is rooted in scientific expertise, providing not just protocols, but the rationale behind them to empower your research decisions.

Introduction: The Selectivity Challenge

Achieving a high degree of selectivity is a cornerstone of modern drug development, as it directly correlates with minimizing off-target effects and improving the therapeutic window of a drug candidate.[1][2][3] For novel compounds like 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, a critical initial step is the definitive identification and validation of its primary biological target. While the quinoline carboxylic acid scaffold is present in various bioactive molecules, its specific interactions within a complex biological system must be empirically determined.

This guide will proceed under the working hypothesis that 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is a protein kinase inhibitor, a common target class for this chemical scaffold. The principles and methodologies discussed, however, are broadly applicable to other target classes and can be adapted accordingly.

Frequently Asked Questions (FAQs)

Q1: We have identified a primary kinase target for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, but we are observing significant off-target activity in our initial screens. What is the best way to proceed?

A1: This is a common challenge in early-stage drug discovery. A systematic approach to enhancing selectivity involves a combination of computational modeling, structural biology, and iterative biochemical and cellular screening.[2][4] The first step is to obtain a high-resolution co-crystal structure of your compound bound to its primary target. This will provide invaluable insights into the binding mode and identify key interactions that can be exploited for selectivity.

Q2: How can we leverage computational modeling to guide our selectivity enhancement efforts?

A2: Computational modeling is a powerful tool for predicting and understanding drug-target interactions.[1][5] Techniques like molecular docking and molecular dynamics simulations can help you:

  • Predict binding modes: Dock your compound into the active sites of both the primary target and key off-target kinases to understand differences in binding poses.[2]

  • Identify selectivity pockets: Compare the ATP-binding sites of your target and off-targets to identify unique residues or conformations that can be exploited.

  • Prioritize modifications: In silico design of derivatives with modifications aimed at exploiting these differences can help prioritize synthetic efforts.[1][2]

Q3: What are the key differences between biochemical and cell-based assays for assessing selectivity, and when should we use each?

A3: Both assay formats are crucial for a comprehensive understanding of selectivity.

  • Biochemical assays (e.g., kinase activity assays) measure the direct interaction of your compound with purified enzymes.[6] These are ideal for determining intrinsic affinity (e.g., IC50, Ki, or Kd values) and for initial broad panel screening against a wide range of kinases.[7]

  • Cell-based assays measure the effect of your compound in a more physiologically relevant context.[8][9][10] These assays can reveal important factors not captured in biochemical assays, such as cell permeability, engagement with the target in its native environment, and the influence of cellular ATP concentrations.[7]

It is recommended to use biochemical assays for initial screening and lead optimization, followed by validation of promising candidates in relevant cell-based models.[8]

Troubleshooting Guides

Troubleshooting Inconsistent IC50 Values in Biochemical Kinase Assays
Observed Issue Potential Cause Troubleshooting Step Rationale
High variability in IC50 values between experiments.Assay conditions not optimized, particularly ATP concentration.Determine the Km of ATP for your target kinase and run the assay at or near this concentration.[7]The inhibitory potency of ATP-competitive inhibitors is dependent on the concentration of ATP. Standardizing this parameter is crucial for reproducible results.[7]
Compound appears less potent than expected.Compound precipitation in assay buffer.Check the solubility of your compound in the final assay buffer. Consider using a different buffer or adding a solubilizing agent like DMSO (at a low, non-interfering concentration).Poor solubility can lead to an underestimation of potency.
Non-sigmoidal dose-response curve.Compound interfering with the detection method (e.g., fluorescence quenching).Run a control experiment with the compound and the detection reagents in the absence of the kinase to check for interference.This will help to distinguish true inhibition from assay artifacts.
Improving Selectivity through Structure-Activity Relationship (SAR) Studies

A systematic SAR study is essential for rationally designing more selective inhibitors.[11][12][13] The following workflow can guide this process:

SAR_Workflow cluster_0 Initial Stage cluster_1 Analysis & Design cluster_2 Synthesis & Screening cluster_3 Evaluation & Iteration A Initial Hit Compound (6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid) B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B Determine initial selectivity profile C Identify Key Off-Targets B->C D Computational Modeling (Docking & MD Simulations) C->D Compare binding pockets E Design New Analogs D->E Propose modifications to exploit differences F Synthesize Analogs G Screen Against Primary Target & Key Off-Targets F->G Biochemical Assays H Analyze SAR Data G->H I Select Lead Candidates for Cell-Based Assays H->I Improved selectivity and potency J Iterate Design Cycle H->J Suboptimal results J->E

Caption: Iterative workflow for enhancing inhibitor selectivity.

Experimental Protocols

Protocol 1: Competitive Binding Assay to Determine Kd

This protocol describes a competitive binding assay, a valuable method for quantifying the affinity of an inhibitor for its target kinase.[7]

Materials:

  • Purified target kinase

  • Fluorescently labeled ATP-competitive tracer (probe)

  • 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid (or analog)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a microplate, add the test compound dilutions, a fixed concentration of the fluorescent tracer, and the purified kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the dissociation constant (Kd) using the Cheng-Prusoff equation, which requires the known Kd of the tracer and its concentration.

Protocol 2: Cell-Based Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)

CETSA® is a powerful technique to verify that a compound binds to its intended target in a cellular environment.[14]

Materials:

  • Cultured cells expressing the target kinase

  • 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid (or analog)

  • Cell lysis buffer

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a defined period.

  • Harvest the cells and lyse them to release the proteins.

  • Divide the lysate from each treatment group into several aliquots and heat them to a range of different temperatures (e.g., 40-70°C) for a few minutes.

  • Centrifuge the heated lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target kinase remaining in the supernatant at each temperature using SDS-PAGE and Western blotting.

  • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A Treat cells with compound or vehicle control B Harvest and lyse cells A->B C Heat lysate aliquots to a range of temperatures B->C D Centrifuge to pellet aggregated proteins C->D E Analyze soluble protein in supernatant by Western Blot D->E F Plot melting curves E->F

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

References

  • Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective.
  • Cushman, M., et al. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central.
  • Patsnap Synapse. (2025, May 21). How to improve drug selectivity?
  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design.
  • Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Cushman, M., et al. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry - ACS Publications.
  • Food and Agriculture Organization of the United Nations. (n.d.). quinclorac (287).
  • National Center for Biotechnology Information. (n.d.). Quinclorac. PubChem.
  • A-Kai, T., et al. (n.d.). A review for cell-based screening methods in drug discovery. PMC - NIH.
  • Purohit, P., et al. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • Chen, S. F., et al. (n.d.). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed.
  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research.
  • Al-Ostath, A., et al. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • McChesney, J. D. (n.d.). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Barril, X., et al. (n.d.). Computational approaches to model ligand selectivity in drug design. PubMed.
  • Sigma-Aldrich. (n.d.). Drug Activity and Drug Specificity.
  • Trezzi, M. M., et al. (n.d.). Integrative Theory of the Mode of Action of Quinclorac: Literature Review.
  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Trezzi, M. M., et al. (n.d.). Integrative Theory of the Mode of Action of Quinclorac: Literature Review1. SciELO.
  • Patel, D. B., et al. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
  • Ren, G., et al. (n.d.). Structure-activity relationships of quinolone agents against mycobacteria: effect of structural modifications at the 8 position. NIH.
  • Zhang, J., et al. (n.d.). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
  • Sławiński, J., et al. (n.d.). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI.
  • Liu, Q., et al. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.
  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
  • Bentham Science Publisher. (n.d.). Experimental and Computational Approaches to Improve Binding Affinity in Chemical Biology and Drug Discovery.
  • Horvath, Z., et al. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Purohit, P., et al. (n.d.). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Bentham Science.
  • Woolf, P. J., & DeYoung, E. J. (n.d.). Computational modeling of drug response with applications to neuroscience. PMC.
  • Guo, X.-H. (n.d.). 3,7-Dichloroquinoline-8-carboxylic acid. ResearchGate.
  • Birch, P. J., et al. (n.d.). Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord. PubMed.
  • van Westen, G. (n.d.). Computational Drug Discovery. Universiteit Leiden.

Sources

Overcoming challenges in the formulation of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the formulation of this compound. Drawing from established principles in medicinal chemistry and organic synthesis, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Troubleshooting Guide: Navigating Formulation Hurdles

This section addresses specific issues that may arise during the handling and formulation of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: I am observing very low solubility of my synthesized 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid in common organic solvents. How can I improve its dissolution?

Answer:

Poor solubility is a common challenge with quinoline carboxylic acids due to their rigid, planar structure and potential for strong intermolecular interactions. The presence of both an acidic carboxylic acid group and a basic amino group can lead to zwitterionic character, further reducing solubility in non-polar organic solvents.

Underlying Causes & Mechanistic Insights:

  • Intermolecular Forces: The quinoline rings can engage in π-π stacking, while the carboxylic acid and amino groups can form strong hydrogen bonds, leading to a stable crystal lattice that is difficult to disrupt.[1]

  • Zwitterion Formation: In certain pH ranges, the molecule can exist as a zwitterion, with a protonated amino group and a deprotonated carboxylate. This charge separation significantly increases polarity and reduces solubility in many organic solvents.

  • "Like Dissolves Like" Principle: The highly polar nature of the molecule in its zwitterionic or salt form makes it immiscible with non-polar to moderately polar organic solvents.

Troubleshooting Workflow:

start Low Solubility Observed solvent_screening Solvent Screening start->solvent_screening ph_adjustment pH Adjustment solvent_screening->ph_adjustment Still low co_solvents Use of Co-solvents ph_adjustment->co_solvents Partial improvement success Improved Solubility ph_adjustment->success Sufficient salt_formation Salt Formation co_solvents->salt_formation Inadequate for application co_solvents->success Sufficient salt_formation->success

Caption: A stepwise approach to addressing solubility issues.

Step-by-Step Protocol:

  • Solvent Screening:

    • Begin with highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These are often effective at dissolving compounds with multiple hydrogen bonding sites.[2][3]

    • Test solubility in alcohols like methanol or ethanol, particularly with heating.

  • pH Adjustment:

    • Acidic Conditions: To protonate the amino group and form a more soluble salt, add a small amount of an acid like HCl. This will shift the equilibrium away from the less soluble zwitterionic form. Dissolve the compound in a minimal amount of a polar solvent and then add an aqueous acid solution.

    • Basic Conditions: To deprotonate the carboxylic acid and form a soluble carboxylate salt, add a base such as sodium hydroxide or triethylamine. This is a common strategy for carboxylic acid-containing compounds.[4]

  • Co-solvent Systems:

    • If a single solvent is ineffective, try a co-solvent system. A mixture of water and a water-miscible organic solvent (e.g., DMSO/water, ethanol/water) can be effective, especially when combined with pH adjustment.

  • Salt Formation:

    • For downstream applications requiring a solid, crystalline form with improved aqueous solubility, consider forming a stable salt. This involves reacting the compound with a suitable acid or base and then isolating the resulting salt.

Question 2: My final product shows impurities that are difficult to remove by standard chromatography. What purification strategies can I employ?

Answer:

Purification of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid can be complicated by the presence of starting materials, regioisomers, or degradation products that have similar polarities.

Potential Sources of Impurities:

  • Incomplete Reaction: Unreacted starting materials or intermediates.

  • Side Reactions: Formation of isomers or byproducts due to the reactive nature of the quinoline core.

  • Degradation: The compound may be sensitive to light, heat, or extreme pH, leading to decomposition.

Advanced Purification Workflow:

start Impure Product recrystallization Recrystallization start->recrystallization acid_base Acid-Base Extraction recrystallization->acid_base Impurities co-crystallize success High Purity Product recrystallization->success Successful prep_hplc Preparative HPLC acid_base->prep_hplc Impurities have similar pKa acid_base->success Successful prep_hplc->success

Caption: A decision tree for advanced purification strategies.

Step-by-Step Methodologies:

  • Recrystallization:

    • This is often the most effective method for removing minor impurities.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, acetic acid, or a DMF/water mixture).

      • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.

      • Hot filter the solution to remove insoluble impurities and the charcoal.

      • Allow the solution to cool slowly to promote the formation of large, pure crystals.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.[5]

  • Acid-Base Extraction:

    • This technique exploits the amphoteric nature of the molecule.

    • Protocol:

      • Dissolve the crude material in an organic solvent like ethyl acetate.

      • Wash with a dilute aqueous acid (e.g., 1M HCl) to extract basic impurities.

      • Wash with a dilute aqueous base (e.g., 1M NaHCO₃) to extract acidic impurities. The target compound, being amphoteric, may partition into either the acidic or basic aqueous layer depending on the pKa values of the functional groups and the pH of the aqueous solution. Adjusting the pH of the aqueous layers can allow for selective precipitation of the desired product.[6]

  • Preparative HPLC:

    • For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This allows for the separation of compounds with very similar properties.

Question 3: I am concerned about the stability of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid during storage and in formulation. What are the key stability considerations?

Answer:

The stability of this compound can be influenced by light, temperature, pH, and oxidative stress. The electron-rich aminoquinoline core can be susceptible to oxidation.

Key Stability Factors and Preventative Measures:

ParameterPotential IssueRecommended Action
Light Photodegradation, often leading to discoloration (e.g., turning from a white or off-white solid to yellow or brown).Store in amber vials or protect from light with aluminum foil. Conduct experiments under reduced light conditions where possible.
Temperature Thermal decomposition, especially at elevated temperatures. The melting point of the related compound, Quinclorac, is high (274 °C), suggesting good thermal stability, but the amino group may lower this.[7]Store at controlled room temperature or refrigerated (2-8 °C) for long-term storage. Avoid prolonged heating during dissolution.
pH Degradation at extreme pH values. The carboxylic acid and amino groups can catalyze hydrolysis or other reactions under harsh acidic or basic conditions.Maintain the pH of solutions within a neutral to mildly acidic or basic range (pH 4-8) unless a specific pH is required for solubility. Buffer solutions can be used to maintain a stable pH.
Oxidation The amino group can be susceptible to oxidation, leading to the formation of colored impurities.Store under an inert atmosphere (e.g., nitrogen or argon). Consider the addition of antioxidants to formulations if oxidative degradation is observed.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid?

The non-aminated precursor, 3,7-dichloro-8-quinolinecarboxylic acid (Quinclorac), is described as a white to yellow or colorless crystalline solid.[1][7] The introduction of an amino group may impart a slight color, so a pure sample would likely be an off-white to pale yellow solid. Significant discoloration (dark yellow, brown, or black) may indicate the presence of impurities or degradation.

Q2: What are the typical solvents for NMR analysis of this compound?

Due to its limited solubility in common deuterated solvents like chloroform-d (CDCl₃), DMSO-d₆ is often the solvent of choice for NMR analysis of polar, aromatic compounds containing acidic and basic functional groups.[2]

Q3: Can I use this compound in aqueous solutions for biological assays?

Direct dissolution in neutral water is likely to be very low.[7] For biological assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer.[3] The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Alternatively, preparing a salt of the compound (e.g., with NaOH or HCl) can significantly improve aqueous solubility.

Q4: Are there any specific safety precautions I should take when handling this compound?

As with any laboratory chemical, standard safety protocols should be followed. This includes wearing personal protective equipment (gloves, safety glasses, and a lab coat). Given the dichloro-substituted aromatic structure, inhalation of dust and skin contact should be avoided. Handle in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

III. References

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). National Institutes of Health. Available at: [Link]

  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline. Google Patents. Available at:

  • Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord. PubMed. Available at: [Link]

  • Quinclorac (QCR) Herbicide Induces Hepatotoxicity, Cytotoxicity, and Oxidative Stress in Zebrafish. (2024). Canadian Center of Science and Education. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Available at: [Link]

  • Quinclorac. PubChem. Available at: [Link]

  • Troubleshooting and optimizing lab experiments. (2022). YouTube. Available at: [Link]

  • Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. (2021). MDPI. Available at: [Link]

  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • 3,7-Dichloroquinoline-8-carboxylic acid. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]

  • EP3672935A1 - Process for purifying long chain amino acids. Google Patents. Available at:

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. Available at: [Link]

  • Diethyl aminoethyl hexanoate reprogramed accumulations of organic metabolites associated with water balance and metabolic homeostasis in white clover under drought stress. Frontiers. Available at: [Link]

  • ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Amino Acid Biostimulants Enhance Drought and Heat Stress Tolerance of Creeping Bentgrass (Agrostis Stolonifera L.). MDPI. Available at: [Link]

  • 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. Pharmaffiliates. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Amino Substituted Quinolinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-amino substituted quinolinecarboxylic acids, a class of compounds demonstrating significant potential in antibacterial and anticancer applications. By delving into the nuanced effects of chemical modifications on biological activity, this document serves as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Versatile Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. The quinolinecarboxylic acids, particularly the fluoroquinolones, have been a cornerstone of antibacterial therapy for decades, primarily through their inhibition of bacterial DNA gyrase and topoisomerase IV[2][3]. While the 6-fluoro substituent has been a hallmark of potent fluoroquinolones, research has shown that replacing it with a 6-amino group can maintain or, in some cases, enhance antibacterial efficacy, particularly against Gram-positive bacteria[4]. This finding has opened new avenues for designing novel quinoline-based therapeutics with potentially improved activity spectra and reduced side effects. This guide will compare and contrast the SAR of 6-amino substituted quinolinecarboxylic acids in the contexts of both antibacterial and anticancer activities, supported by experimental data and detailed protocols.

Core Structure-Activity Relationships

The biological activity of 6-amino substituted quinolinecarboxylic acids is intricately linked to the nature and position of various substituents on the quinoline core. The diagram below illustrates the key positions for substitution that modulate the pharmacological profile of these compounds.

SAR_Quinoline cluster_quinoline 6-Amino Substituted Quinolinecarboxylic Acid Core core R1 R1: Modulates antibacterial spectrum and potency R6 R6 (NH2): Key for activity; can be substituted R7 R7: Crucial for antibacterial spectrum and potency R8 R8: Influences activity against Gram-positive bacteria COOH COOH: Essential for DNA gyrase binding O =O: Essential for DNA gyrase binding

Caption: Key substitution points on the 6-amino quinolinecarboxylic acid scaffold.

Antibacterial Activity: A Balancing Act of Substituents

The antibacterial potency of 6-aminoquinolones is a multifactorial characteristic influenced by substituents at various positions of the quinoline ring.

  • The 6-Amino Group: Replacing the traditional 6-fluoro group with a 6-amino moiety has been shown to be a viable strategy for maintaining potent antibacterial activity. While the 6-fluoro substituent is often considered optimal, the 6-amino group can confer good activity, especially against Gram-negative bacteria[4]. Further substitution on this amino group can modulate activity and pharmacokinetic properties.

  • The N-1 Substituent: The substituent at the N-1 position plays a significant role in determining the antibacterial spectrum and potency. Small alkyl groups, such as ethyl or cyclopropyl, are commonly found in potent quinolones.

  • The C-7 Substituent: The C-7 position is a critical determinant of the antibacterial spectrum. The introduction of a heterocyclic ring, such as a piperazine or a thiomorpholine, is a well-established strategy to enhance activity. For instance, compounds with a thiomorpholine group at C-7 have demonstrated good activity against Gram-positive bacteria[4].

  • The C-8 Substituent: Modifications at the C-8 position can influence activity, particularly against Gram-positive organisms. The presence of a methyl group at C-8, in conjunction with a 6-amino group, has been shown to enhance antibacterial activity against Gram-positive bacteria[5].

The primary mechanism of antibacterial action for these compounds is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, recombination, and repair[3][4]. The quinolone molecule forms a stable complex with the DNA and the gyrase enzyme, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

DNA_Gyrase_Inhibition cluster_process Mechanism of Action Quinolone 6-Aminoquinolone Ternary_Complex Quinolone-DNA-Gyrase Ternary Complex Quinolone->Ternary_Complex Binds to DNA_Gyrase Bacterial DNA Gyrase DNA_Gyrase->Ternary_Complex Forms complex with DNA DSB Double-Strand DNA Breaks Ternary_Complex->DSB Stabilizes Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Caption: Simplified workflow of DNA gyrase inhibition by 6-aminoquinolones.

Anticancer Activity: An Emerging Frontier

The anticancer potential of quinoline derivatives is a rapidly growing area of research[6][7]. While the SAR for anticancer activity of 6-amino substituted quinolinecarboxylic acids is less defined than for their antibacterial effects, several general principles for quinoline-based anticancer agents have been established.

  • Mechanism of Action: The anticancer effects of quinoline derivatives are often multifactorial and can include inhibition of topoisomerases, induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways[6][8]. For some quinoline derivatives, the presence of electron-donating groups, such as methoxy or methyl, has been associated with enhanced cytotoxic activity against cancer cell lines like MCF-7[6].

  • Substitution Patterns: The anticancer activity is highly dependent on the substitution pattern around the quinoline core. For instance, in some series of quinoline derivatives, the presence of a hydroxyl group has been shown to be important for activity[6]. The nature of the substituent at the C-4 position can also significantly impact cytotoxicity[9].

Further research is needed to specifically elucidate the SAR of 6-amino substituted quinolinecarboxylic acids as anticancer agents and to identify their precise molecular targets.

Comparative Performance Data

The following tables present a comparative summary of the biological activities of various 6-amino substituted quinolinecarboxylic acid derivatives, highlighting the impact of different substituents on their antibacterial and anticancer potency.

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of 6-Aminoquinolone Derivatives

CompoundN-1 SubstituentC-7 SubstituentS. aureusE. coliReference
1 EthylPiperazinyl20.5[4]
2 Ethyl3-Methylpiperazinyl10.25[4]
3 EthylThiomorpholinyl0.50.5[4]
4 CyclopropylPiperazinyl10.12[4]
5 CyclopropylThiomorpholinyl0.250.25[4]
Ciprofloxacin CyclopropylPiperazinyl0.250.015[4]

This table is a representative summary based on data from cited literature. Actual values may vary depending on the specific bacterial strains and testing conditions.

Table 2: Comparative Anticancer Activity (IC50, µM) of Representative Quinoline Derivatives

CompoundR-group ModificationsMCF-7 (Breast)H460 (Lung)HCT 116 (Colon)Reference
Primaquine Urea Derivative Urea at C8-amino>50>50>50[1]
Chloroquine Fumardiamide Fumardiamide at C4-amino2.53.11.8[1]
Mefloquine Fumardiamide Fumardiamide at C4-amino1.52.21.2[1]
Doxorubicin -0.050.030.04[1]

This table showcases general trends for aminoquinoline derivatives and is intended for comparative purposes. The development of specific 6-amino substituted quinolinecarboxylic acids with potent and selective anticancer activity is an ongoing area of research.

Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative 6-amino substituted quinolinecarboxylic acid and for a key biological evaluation assay.

Synthesis of a Representative 6-Amino Substituted Quinolinecarboxylic Acid

The following protocol describes a general method for the synthesis of 6-amino-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a core scaffold for further derivatization.

Synthesis_Workflow Start Starting Materials: 3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate Step1 Step 1: Condensation (Formation of Enamine) Start->Step1 Step2 Step 2: Cyclization (Formation of Quinolone Ring) Step1->Step2 Step3 Step 3: N-Alkylation Step2->Step3 Step4 Step 4: Nucleophilic Substitution (Introduction of 6-Amino Group) Step3->Step4 Step5 Step 5: Hydrolysis Step4->Step5 Product Final Product: 6-Amino-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Step5->Product

Caption: General synthetic workflow for a 6-amino substituted quinolinecarboxylic acid.

Step 1: Synthesis of Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate

  • In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture at 110-120 °C for 2 hours with stirring.

  • Cool the reaction mixture to room temperature. The resulting solid can be recrystallized from ethanol to yield the desired product.

Step 2: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Add the product from Step 1 to an excess of a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-250 °C for 30 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the cyclized product.

Step 3: Synthesis of Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Suspend the product from Step 2 in a suitable solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate (1.5 equivalents) and an alkylating agent like ethyl iodide (1.2 equivalents).

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter, wash with water, and dry the solid.

Step 4: Synthesis of Ethyl 6-amino-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • This step involves a nucleophilic aromatic substitution to replace the fluorine atom with an amino group. A common method is to first introduce an azide group followed by reduction.

  • Dissolve the product from Step 3 in a solvent like DMF and add sodium azide (1.5 equivalents). Heat the mixture at 60-80 °C for several hours.

  • After cooling, the azide intermediate can be reduced in situ or after isolation. For reduction, a reagent such as zinc dust in the presence of ammonium chloride can be used[10].

Step 5: Synthesis of 6-Amino-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Hydrolyze the ester from Step 4 using a base such as sodium hydroxide in an aqueous alcohol solution.

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and acidify with an acid like hydrochloric acid to precipitate the final carboxylic acid product.

  • Filter, wash with water, and dry the product.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5][11].

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, H460)

  • Complete cell culture medium

  • Test compounds (6-amino substituted quinolinecarboxylic acids)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37 °C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 6-amino substituted quinolinecarboxylic acids represent a promising class of compounds with tunable antibacterial and emerging anticancer activities. The structure-activity relationships discussed in this guide highlight the critical role of substituents at the N-1, C-7, and C-8 positions in modulating the biological profile of these molecules. While the antibacterial SAR is relatively well-understood, further exploration of the anticancer potential of this scaffold is warranted. Future research should focus on synthesizing a broader range of 6-amino substituted analogs and evaluating their efficacy against a diverse panel of cancer cell lines. Elucidating the specific molecular targets and mechanisms of action in cancer cells will be crucial for the rational design of novel and potent anticancer agents based on this versatile quinoline core.

References

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Cecchetti, V., Fravolini, A., Lorenzini, M. C., Tabarrini, O., Terni, P., & Xin, T. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of medicinal chemistry, 39(2), 436–445.
  • Cecchetti, V., Fravolini, A., Lorenzini, M. C., Tabarrini, O., & Schiaffella, F. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of medicinal chemistry, 38(6), 973–982.
  • Kalsoom, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Letters in Drug Design & Discovery, 16(8), 874-884.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Baran, M. Y., et al. (2021).
  • Tang, K., & Zhao, H. (2023). Quinolone Antibiotics: Resistance and Therapy. Antibiotics, 12(2), 386.
  • BenchChem. (2025). A Comparative Analysis of Substituted 4-Aminoquinoline Derivatives: A Guide for Researchers. BenchChem.
  • Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link]

  • Singh, A., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS omega, 3(11), 15636-15648.
  • Reddy, J. R., et al. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & medicinal chemistry letters, 26(2), 624-630.
  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia. Retrieved from [Link]

  • Perković, I., et al. (2019). Antiproliferative evaluation of various aminoquinoline derivatives.
  • Al-Suwaidan, I. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4969.
  • Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Semantic Scholar. (n.d.). Synthesis, structure–activity relationship, and biological evaluation of quinolines for development of anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of mechanism of action of fluoroquinolones. Retrieved from [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Collin, F., Karkare, S., & Maxwell, A. (2011). Mechanism of Quinolone Action and Resistance. EcoSal Plus, 4(2).

Sources

Validating the anticancer activity of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid in vivo

The successful completion of these studies, demonstrating a clear correlation between dosing, target engagement (PD markers), and tumor growth inhibition, would provide a strong data package to support further preclinical development, including IND-enabling toxicology studies and eventual progression towards clinical trials. The journey of drug development is long, but a methodologically sound and logically structured preclinical validation is the indispensable first step. [20]

References

  • Al-Ostoot, F.H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

  • American Cancer Society. (2024). Chemotherapy for Colorectal Cancer. American Cancer Society. Available at: [Link]

  • Ding, X., et al. (2019). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. PubMed Central. Available at: [Link]

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Mayo Clinic. (2025). Chemotherapy for colon cancer. Mayo Clinic. Available at: [Link]

  • Mayer, A., & Kuenen, B. (2014). In Vivo Imaging as a Pharmacodynamic Marker. AACR Journals. Available at: [Link]

  • Oncohema Key. (2016). Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. Oncohema Key. Available at: [Link]

  • Pan, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Tsimberidou, A.M., et al. (2016). Are Doses and Schedules of Small-Molecule Targeted Anticancer Drugs Recommended by Phase I Studies Realistic? AACR Journals. Available at: [Link]

  • Twentyman, P.R., & Workman, P. (1989). In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator. PubMed. Available at: [Link]

  • Ward, R.A., & Fawell, S. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. National Institutes of Health. Available at: [Link]

  • Xenograft Tumor Assay Protocol. (n.d.). University of California, Irvine. Available at: [Link]

  • Mittal, R.K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Vargason, A.M., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PubMed Central. Available at: [Link]

  • Medscape. (2023). Colon Cancer Treatment Protocols. Medscape. Available at: [Link]

  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. Available at: [Link]

  • Andre, T., et al. (2004). Oxaliplatin, Fluorouracil, and Leucovorin as Adjuvant Treatment for Colon Cancer. The New England Journal of Medicine. Available at: [Link]

  • Wilson, T.R., et al. (2020). The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology. PubMed Central. Available at: [Link]

  • Zhang, T., et al. (2012). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. PubMed Central. Available at: [Link]

  • Mittal, R.K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. Available at: [Link]

  • Don, D.D., et al. (2010). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Institutes of Health. Available at: [Link]

  • O'Connell, M.J., et al. (1997). A phase III trial of 5-fluorouracil and leucovorin in the treatment of advanced colorectal cancer. Journal of Clinical Oncology. Available at: [Link]

  • Frontiers Media S.A. (2022). Therapeutic Drug Monitoring and Clinical Toxicology of Anti-Cancer Drugs. Frontiers in Pharmacology. Available at: [Link]

  • Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Nuvisan. Available at: [Link]

  • Ding, X., et al. (2019). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. MDPI. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Nonclinical Safety Evaluation of Investigational New Drugs. FDA. Available at: [Link]

  • Pan, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • Teo, Y.L., et al. (2022). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. Available at: [Link]

  • Morton, C.L., et al. (2008). Antitumor Efficacy Testing in Rodents. JNCI: Journal of the National Cancer Institute. Available at: [Link]

  • Wilson, T.R., et al. (2020). The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology. National Institutes of Health. Available at: [Link]

  • Zhang, T., et al. (2012). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. National Institutes of Health. Available at: [Link]

  • Eurofins Discovery. (2023). In Vivo and Ex Vivo Services to Expedite Preclinical Testing. Eurofins Discovery. Available at: [Link]

  • University of California, Irvine. (n.d.). Xenograft Tumor Assay Protocol. UCI School of Medicine. Available at: [Link]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative determination of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, a crucial, albeit niche, molecule in pharmaceutical development. As this compound may represent a key starting material, intermediate, or a potential impurity, the importance of robust, reliable, and transferable analytical methods cannot be overstated. This document moves beyond a simple recitation of protocols to offer a comparative analysis of suitable analytical techniques, grounded in first principles and regulatory expectations. We will explore the rationale behind methodological choices, present a detailed strategy for a cross-validation study between two common yet orthogonal techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)—and provide actionable, step-by-step protocols. All recommendations are framed within the context of international regulatory guidelines to ensure data integrity and compliance.

Introduction: The Analytical Imperative for a Niche Quinoline Derivative

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid belongs to the quinoline class of heterocyclic compounds, a scaffold of paramount importance in medicinal chemistry.[1] Derivatives of quinoline are integral to a wide array of pharmaceuticals, making the purity and precise quantification of their synthetic precursors critical.[1] The subject molecule, with its reactive amino group, carboxylic acid function, and halogenated core, presents unique analytical challenges, including potential for chromatographic peak tailing, sensitivity to pH, and the need for specific detection methods.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] When a method is transferred between laboratories, or when a new method is introduced to replace an existing one, a simple validation is insufficient.[3] Cross-validation becomes essential to ensure that the results produced are equivalent and reliable, regardless of the laboratory, instrumentation, or even the underlying analytical principle.[4][5][6] This guide will focus on a cross-validation scenario comparing a widely accessible HPLC-UV method with a highly specific and sensitive UPLC-MS/MS method.

Comparative Analysis of Primary Analytical Techniques

The selection of an analytical method is a balance of required sensitivity, selectivity, speed, and available instrumentation. For a molecule like 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, liquid chromatography is the technique of choice.[7]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. The quinoline core of the analyte contains a chromophore that absorbs UV light, allowing for quantification using a UV detector.

  • Expertise & Experience Insights: This is the workhorse of most pharmaceutical quality control labs. Its robustness and simplicity are major advantages. The key to a good HPLC-UV method for this analyte lies in mobile phase optimization. The carboxylic acid and amino groups mean the analyte's charge state is pH-dependent. A buffered mobile phase (e.g., phosphate or acetate buffer) at a pH of around 3-4 will suppress the ionization of the carboxylic acid, mitigating peak tailing and ensuring reproducible retention.

  • Strengths:

    • Cost-effective and widely available instrumentation.

    • Robust and reliable for routine analysis.

    • Relatively simple method development.

  • Limitations:

    • Limited specificity; co-eluting impurities with similar UV spectra can interfere with quantification.

    • Lower sensitivity compared to mass spectrometry.

Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
  • Principle of Operation: UPLC utilizes smaller particle size columns (<2 µm) to achieve faster separations and higher resolution than conventional HPLC. The eluent is directed into a mass spectrometer, which ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and a specific daughter ion is monitored, providing exceptional selectivity.

  • Expertise & Experience Insights: This is the gold standard for high-sensitivity, high-specificity analysis. For our analyte, electrospray ionization (ESI) in positive mode would be the logical choice, targeting the protonation of the amino group or the quinoline nitrogen. The power of MS/MS is the ability to create a Multiple Reaction Monitoring (MRM) method, which is highly specific to the analyte's molecular structure, virtually eliminating interference from matrix components or impurities.[8]

  • Strengths:

    • Exceptional specificity and sensitivity (often to picogram or femtogram levels).

    • Provides molecular weight confirmation.

    • High-throughput capabilities due to UPLC speed.[8]

  • Limitations:

    • Higher cost of instrumentation and maintenance.

    • More complex method development.

    • Susceptible to matrix effects (ion suppression or enhancement) which must be carefully managed.

Methodology Comparison Summary
FeatureHPLC-UVUPLC-MS/MS
Principle Chromatographic separation & UV AbsorbanceChromatographic separation & Mass-to-Charge Ratio
Specificity Moderate to GoodExceptional
Sensitivity Nanogram (ng) rangePicogram (pg) to Femtogram (fg) range
Throughput ModerateHigh
Cost LowerHigher
Complexity LowerHigher
Regulatory Standing Universally AcceptedUniversally Accepted

Designing the Cross-Validation Study

Cross-validation aims to demonstrate the equivalence of two analytical procedures.[5] The process must be governed by a pre-approved protocol that details the experiments, samples, and, most importantly, the acceptance criteria.[9][10] This is a cornerstone of ensuring data integrity and is mandated by regulatory bodies.[9][11][12]

Our study will compare the validated in-house HPLC-UV method (Method A) with the newly developed UPLC-MS/MS method (Method B).

Cross-Validation Workflow

The following diagram outlines the logical flow of the cross-validation process, from initial planning to final data comparison.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop & Validate UPLC-MS/MS Method (Method B) P1->P2 P3 Draft Cross-Validation Protocol (incl. Acceptance Criteria) P2->P3 E1 Prepare Sample Set: - 3 Batches of Analyte - Spiked Samples (50%, 100%, 150%) - Placebo P3->E1 E2 Analyze Samples by Method A (HPLC-UV) E1->E2 E3 Analyze Samples by Method B (UPLC-MS/MS) E1->E3 A1 Tabulate Results from Both Methods E2->A1 E3->A1 A2 Statistical Comparison (e.g., %Difference, Bland-Altman) A1->A2 A3 Compare Against Acceptance Criteria A2->A3 A4 Generate Final Report & Conclusion of Equivalence A3->A4 caption Workflow for Cross-Validation of Two Analytical Methods

Caption: Workflow for Cross-Validation of Two Analytical Methods

Key Validation Parameters and Acceptance Criteria

The cross-validation will focus on comparing performance characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14]

ParameterExperimental ApproachAcceptance Criteria Example
Accuracy Analyze 3 batches of analyte spiked at 3 levels (e.g., 80%, 100%, 120% of nominal) in triplicate.The mean % recovery for each method should be within 98.0% - 102.0%. The difference in mean recovery between the two methods should be ≤ 2.0%.
Precision Analyze 6 replicate preparations of a single homogeneous batch.Relative Standard Deviation (RSD) for each method should be ≤ 2.0%.
Specificity Analyze a placebo sample spiked with the analyte and known potential impurities.No significant interference at the retention time of the analyte in the placebo. Peak purity analysis (for HPLC-UV) should pass.
Linearity Prepare a series of at least 5 concentrations across the desired range (e.g., 50-150% of nominal).Correlation coefficient (r²) for each method should be ≥ 0.999.
Quantitation Limit (LOQ) Determine the lowest concentration that meets acceptance criteria for accuracy and precision.Signal-to-Noise ratio > 10. Accuracy and Precision criteria met at this level.
Equivalence of Real Samples Analyze at least 3 different batches of the target material with both methods.The % difference in the mean assay value between Method A and Method B for each batch should be ≤ 3.0%.

Experimental Protocols

These protocols are provided as a detailed starting point. As per good laboratory practice, system suitability tests must be performed before any analysis and must meet pre-defined criteria (e.g., tailing factor, theoretical plates, RSD of replicate injections).

Protocol 1: HPLC-UV Method
  • Chromatographic System:

    • HPLC: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 10% B (re-equilibration)

  • Standard and Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.

    • Sample Preparation (0.1 mg/mL): Accurately weigh an amount of sample equivalent to ~10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 10 minutes, cool to room temperature, and dilute to volume.

Protocol 2: UPLC-MS/MS Method
  • Chromatographic and MS System:

    • UPLC: Waters ACQUITY UPLC H-Class or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 1 µL.

    • Gradient Program:

      • 0-0.5 min: 2% B

      • 0.5-3.0 min: 2% to 95% B

      • 3.0-3.5 min: 95% B

      • 3.6-5.0 min: 2% B (re-equilibration)

  • Mass Spectrometer Conditions (Example):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • MRM Transition: To be determined by infusion of standard. For a molecule with MW ~242.05, a plausible transition could be m/z 243.0 -> 197.0 (loss of COOH). This must be empirically optimized.

  • Standard and Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard and Sample concentrations will be significantly lower due to higher sensitivity. A working standard of 100 ng/mL is a reasonable starting point. All preparations should follow a similar serial dilution scheme as the HPLC method but to much lower final concentrations.

Data Interpretation and Reporting

Upon completion of the analyses, all data must be compiled into a comprehensive report. The core of this report will be a direct, tabular comparison of the results from both methods against the pre-approved acceptance criteria.

Example Data Summary: Equivalence of Real Samples
Batch IDMethod A (HPLC-UV) Assay (%)Method B (UPLC-MS/MS) Assay (%)% DifferenceMeets Criteria (≤ 3.0%)?
BATCH-00199.599.80.30Yes
BATCH-002100.299.7-0.50Yes
BATCH-00399.1100.00.90Yes

Statistical tools, such as calculating the percentage difference, are often sufficient. For a more rigorous comparison, a Bland-Altman plot can be constructed to visualize the agreement between the two methods across the concentration range.

Conclusion

Cross-validation is a scientifically rigorous and regulatory-mandated process for ensuring the consistency and reliability of analytical data when methods or laboratories change.[4] For a specific pharmaceutical intermediate like 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, a well-defined cross-validation plan comparing a robust HPLC-UV method with a highly sensitive and specific UPLC-MS/MS method provides ultimate confidence in data quality. By grounding the experimental design in the principles of ICH Q2(R1), defining clear acceptance criteria, and meticulously documenting all steps, organizations can ensure seamless method transitions and maintain the highest standards of scientific integrity and regulatory compliance.

References

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Available at: [Link]

  • Analytical Method Transfer (USP 1224) Guideline. (2021). Pharma Beginners. Available at: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2023). PharmaGuru. Available at: [Link]

  • Industrial preparation method of 4,7-dichloroquinoline. (Date not available). Google Patents.
  • USP 1224 Transfer of Analytical Procedures. (2012). CMC Drug Product Development Regulatory Consulting Pharma. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Available at: [Link]

  • LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. (Date not available). ResearchGate. Available at: [Link]

  • Analytical Method Transfer: Best Practices and Guidelines. (Date not available). Lab Manager. Available at: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC. Available at: [Link]

  • 4,7-Dichloroquinoline. (2012). ResearchGate. Available at: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (Date not available). SIELC Technologies. Available at: [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. Available at: [Link]

  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. (Date not available). HELIX Chromatography. Available at: [Link]

  • 4,7-dichloroquinoline. (Date not available). Organic Syntheses Procedure. Available at: [Link]

  • Q14 Analytical Procedure Development. (Date not available). FDA. Available at: [Link]

  • Quality Guidelines. (Date not available). ICH. Available at: [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How?. (Date not available). Pharma IQ. Available at: [Link]

  • Analytical Method Transfer Best Practices. (2017). Contract Pharma. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Available at: [Link]

  • 3,7-Dichloroquinoline-8-carboxylic acid. (Date not available). PMC. Available at: [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. (2011). MDPI. Available at: [Link]

  • Assay Transfers: A Guide to USP <1224>. (2024). Quantics Biostatistics. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (Date not available). IVT Network. Available at: [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004). PubMed. Available at: [Link]

  • Getting Analytical Method Validation, Verification & Transfer Right. (Date not available). ComplianceOnline. Available at: [Link]

  • Cross-validation of bioanalytical methods between laboratories. (1995). PubMed. Available at: [Link]

  • Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. (2024). MDPI. Available at: [Link]

  • New USP Chapter on Method Transfer effective. (2012). ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling: Comparing 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid Binding Profiles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in silico analysis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid. We will navigate the essential workflows, from initial target identification to advanced comparative analysis, offering both the "how" and the "why" behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research.

Introduction: The Rationale for In Silico Analysis

In modern drug discovery and molecular biology, in silico techniques are indispensable for rapidly screening compounds, predicting interactions, and generating hypotheses, thereby reducing the time and cost associated with traditional experimental methods.[1][2] This guide focuses on a specific molecule, 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid, a derivative of the quinolinecarboxylic acid scaffold. While the specific 6-amino substituted compound is novel for this guide, its parent compound, 3,7-dichloroquinoline-8-carboxylic acid (commonly known as Quinclorac), is a well-documented herbicide.[3][4][5][6] Quinolone and quinoline derivatives are known to target a range of enzymes, with bacterial DNA gyrase being a prominent target for many antibacterial agents in this class.[7][8]

Therefore, for the purpose of this illustrative guide, we will hypothesize that 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid (hereafter referred to as ADCQA ) may exhibit inhibitory activity against bacterial DNA Gyrase Subunit B (GyrB) . This allows us to construct a scientifically grounded, comparative workflow. We will compare ADCQA against two reference compounds:

  • Ciprofloxacin : A well-known fluoroquinolone antibiotic that targets the DNA gyrase A subunit, serving as a reference for a different binding site.

  • Novobiocin : An aminocoumarin antibiotic that, like our hypothetical target, inhibits the ATPase activity of the GyrB subunit.[8][9]

This comparative approach allows us to not only predict the binding of ADCQA but also to contextualize its potential efficacy and selectivity against established inhibitors.

The In Silico Workflow: A Multi-Faceted Approach

A robust computational analysis relies on a combination of techniques that build upon one another, increasing in computational cost and detail at each step. Molecular docking provides a rapid, static snapshot of potential binding modes, while molecular dynamics (MD) simulations offer a more realistic view of the complex's behavior over time in a simulated physiological environment.[10][11]

Our comprehensive workflow is as follows:

G cluster_dock Phase 2: Molecular Docking cluster_md Phase 3: Molecular Dynamics cluster_analysis Phase 4: Comparative Analysis p_struct Protein Structure (e.g., E. coli GyrB) prep_prot Protein Preparation (Add H, Assign Charges) p_struct->prep_prot l_struct Ligand Structures (ADCQA, Cipro, Novo) prep_lig Ligand Preparation (Energy Min., Assign Charges) l_struct->prep_lig docking Molecular Docking (e.g., AutoDock Vina) prep_prot->docking prep_lig->docking dock_out Output: Binding Poses Affinity Scores docking->dock_out md MD Simulation (e.g., GROMACS) dock_out->md Select Best Pose analysis Data Synthesis & Comparison dock_out->analysis md_out Output: Trajectory Complex Stability (RMSD) Binding Free Energy (MM/PBSA) md->md_out md_out->analysis

Caption: A comprehensive workflow for in silico binding analysis.

Experimental Protocols: A Step-by-Step Guide

Here, we detail the protocols for each phase of the workflow. The causality behind each step is explained to ensure scientific rigor.

Protocol 1: Target and Ligand Preparation

Objective: To prepare the protein and ligand structures for simulation, ensuring they are chemically correct and computationally ready.

  • Step 1: Obtain Protein Structure

    • Action: Download the crystal structure of E. coli DNA Gyrase B in complex with a known inhibitor (e.g., Novobiocin) from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1AJ6.

    • Rationale: Starting with a co-crystallized structure provides a biologically validated binding pocket. The presence of a native ligand helps in defining the docking grid box and validating the docking protocol.

  • Step 2: Prepare Protein

    • Action: Using software like UCSF Chimera or Schrödinger Maestro, remove all non-essential molecules, including water, co-solvents, and the original ligand. Inspect the protein for missing residues or loops; if significant gaps exist, they should be modeled using tools like MODELLER.[1]

    • Rationale: Water molecules can interfere with docking algorithms unless their displacement is specifically being studied. Missing residues can create an incomplete binding site, leading to inaccurate results.

  • Step 3: Add Hydrogens and Assign Charges

    • Action: Add hydrogen atoms to the protein, corresponding to a physiological pH of 7.4. Assign atomic charges using a standard force field (e.g., AMBER ff14SB or CHARMM36m).

    • Rationale: Crystal structures typically do not resolve hydrogen atoms. Correct protonation states are critical for accurately modeling electrostatic interactions and hydrogen bonds, which are key components of binding affinity.[1]

  • Step 4: Obtain and Prepare Ligand Structures

    • Action: Obtain the 3D structures of ADCQA, Ciprofloxacin, and Novobiocin from a database like PubChem. Use a tool like Avogadro or an online server to generate the 3D structure for ADCQA if it's not available.

    • Action: Assign partial charges (e.g., Gasteiger or AM1-BCC) and perform energy minimization using a suitable force field (e.g., MMFF94 or GAFF).

    • Rationale: Energy minimization ensures the ligand is in a low-energy, stable conformation before docking. Correct charge assignment is crucial for electrostatic calculations in both docking and MD simulations.

Protocol 2: Molecular Docking

Objective: To predict the preferred binding orientation and affinity of the ligands within the protein's active site.

  • Step 1: Define the Binding Site (Grid Box)

    • Action: Define the center and dimensions of the grid box for docking. The box should encompass the entire binding pocket. For GyrB (PDB: 1AJ6), this is the ATP-binding site where Novobiocin binds.

    • Rationale: The grid box confines the search space for the docking algorithm, increasing computational efficiency. Centering it on a known ligand's position ensures the search is focused on the relevant active site.

  • Step 2: Perform Docking with AutoDock Vina

    • Action: Use a validated docking program like AutoDock Vina to dock each ligand (ADCQA, Novobiocin, Ciprofloxacin) into the prepared GyrB structure.[2] Set the exhaustiveness parameter (e.g., to 16 or 32) to control the thoroughness of the search.

    • Rationale: AutoDock Vina is widely used and balances speed with accuracy. A higher exhaustiveness increases the chance of finding the true lowest-energy binding pose but requires more computational time. Docking the native ligand (Novobiocin) serves as a crucial validation step; a successful protocol should reproduce the crystallographic pose with a low Root Mean Square Deviation (RMSD).

  • Step 3: Analyze Docking Results

    • Action: For each ligand, analyze the output poses and their corresponding binding affinity scores (in kcal/mol). The top-scoring pose is typically the most favorable prediction. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) for the best pose.

    • Rationale: The binding affinity score provides a quantitative estimate of binding strength, allowing for direct comparison between different ligands.[12] Visual inspection is critical to ensure the predicted interactions are chemically sensible.

Protocol 3: Molecular Dynamics (MD) Simulation

Objective: To evaluate the dynamic stability of the protein-ligand complex and refine the binding energy prediction.[10]

  • Step 1: System Preparation for MD (using GROMACS)

    • Action: Take the best-scoring docked pose of the ADCQA-GyrB complex. Place it in a periodic box of appropriate size (e.g., a cubic box with a 1.0 nm distance from the protein to the box edge).

    • Action: Solvate the system with a pre-equilibrated water model (e.g., TIP3P). Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.

    • Rationale: MD simulations aim to mimic physiological conditions. The water box simulates the aqueous cellular environment, and neutralizing the system is essential for accurate electrostatic calculations using methods like Particle Mesh Ewald (PME).

  • Step 2: Energy Minimization and Equilibration

    • Action: Perform a steep descent energy minimization of the entire system to remove any steric clashes.

    • Action: Perform a two-phase equilibration: first, a 100-picosecond (ps) NVT (constant Number of particles, Volume, and Temperature) simulation to stabilize the system's temperature, followed by a 1-nanosecond (ns) NPT (constant Number of particles, Pressure, and Temperature) simulation to stabilize the density. During equilibration, apply position restraints to the protein backbone and ligand to allow the solvent to relax around them.

    • Rationale: This multi-step process ensures the system is stable and well-behaved before the production simulation begins, preventing artifacts that could arise from an improperly prepared system.

  • Step 3: Production MD Simulation

    • Action: Run a production MD simulation for at least 100 ns without any position restraints. Save the coordinates (trajectory) every 10 ps.

    • Rationale: A 100 ns simulation is a common standard for assessing the stability of a protein-ligand complex. Longer simulations provide more robust sampling of the conformational space but are computationally more expensive.

  • Step 4: Trajectory Analysis

    • Action: Analyze the trajectory to calculate the RMSD of the protein backbone and the ligand relative to their starting positions. Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue.

    • Rationale: A stable RMSD plot that reaches a plateau indicates the complex is stable and has reached equilibrium. A ligand with a low, stable RMSD is likely a stable binder. RMSF analysis highlights flexible regions of the protein.

Comparative Performance Analysis

The data gathered from these protocols must be synthesized into a clear, comparative format.

Table 1: Molecular Docking Performance
CompoundTarget SubunitBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)Predicted Hydrogen Bonds
ADCQA GyrB (ATP Site)-9.2Asp73, Arg76, Thr1653 (Asp73, Arg76)
Novobiocin (Control) GyrB (ATP Site)-10.5Asp73, Arg76, Gly77, Ile784 (Asp73, Gly77)
Ciprofloxacin (Control) GyrB (ATP Site)-6.8Val43, Asn461 (Asn46)

Note: Data are illustrative. Actual results will vary.

Interpretation of Docking Data: The docking results suggest that ADCQA has a strong predicted binding affinity for the GyrB ATP-binding site, stronger than Ciprofloxacin but weaker than the known GyrB inhibitor, Novobiocin.[9] The interaction profile, particularly the predicted hydrogen bonds with key residues like Asp73 and Arg76, is consistent with known inhibitors of this site.[9] The poor score of Ciprofloxacin is expected, as its primary target is the GyrA subunit, not the GyrB ATP site.[7][8]

MD Simulation Analysis

The stability of the ADCQA-GyrB complex is assessed through its RMSD over the 100 ns simulation.

G cluster_0 MD Simulation Stability (RMSD) origin x_axis Time (ns) origin->x_axis             25              50              75              100 y_axis RMSD (nm) origin->y_axis 0.5 0.4 0.3 0.2 0.1 p0 0 p1 p0->p1 Ligand RMSD p2 p1->p2 Ligand RMSD p3 p2->p3 Ligand RMSD p4 p3->p4 Ligand RMSD p5 p4->p5 Ligand RMSD p6 p5->p6 Ligand RMSD p7 p6->p7 Ligand RMSD p8 p7->p8 Ligand RMSD

Caption: Illustrative RMSD plot for the ligand during MD simulation.

Interpretation of MD Data: A stable RMSD for ADCQA that plateaus below 0.3 nm would indicate that the ligand remains securely bound within the active site throughout the simulation. This stability, when compared to a simulation of the native ligand (Novobiocin), provides strong evidence that the binding pose predicted by docking is not a transient artifact but a dynamically stable interaction.[13]

Table 2: Comparative Summary
MetricADCQANovobiocin (Positive Control)Ciprofloxacin (Negative Control)
Docking Score (kcal/mol) Strong (-9.2)Very Strong (-10.5)Weak (-6.8)
Key Interactions Matches known inhibitor patternsMatches crystallographic dataFew relevant interactions
MD Stability (RMSD) StableExpected to be StableNot simulated (poor docking)
Overall Prediction Promising GyrB Inhibitor Validated GyrB Inhibitor Not a GyrB Inhibitor

Conclusion and Future Directions

This guide outlines a robust, multi-step in silico workflow to evaluate and compare the binding of a novel compound, 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid (ADCQA), to a hypothesized protein target, DNA Gyrase B. The combination of molecular docking and molecular dynamics simulation provides a powerful predictive tool.[10][14][15]

The illustrative results suggest that ADCQA is a promising candidate for a GyrB inhibitor. The logical next steps would be:

  • Binding Free Energy Calculations: Employ methods like MM/PBSA or MM/GBSA on the MD trajectory to obtain a more accurate, albeit computationally expensive, estimate of binding affinity.

  • In Vitro Validation: The ultimate test of any in silico prediction is experimental validation. Assays such as DNA supercoiling assays or ATPase activity assays would be required to confirm the inhibitory activity of ADCQA against DNA gyrase.

  • ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of ADCQA, providing an early look at its potential as a drug candidate.[16]

By integrating these computational and experimental approaches, researchers can significantly streamline the path from compound discovery to validated lead.

References

  • Quinclorac | C10H5Cl2NO2 | CID 91739. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers in Pharmacology. Retrieved January 25, 2026, from [Link]

  • Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord. (1993). PubMed. Retrieved January 25, 2026, from [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2006). Antimicrobial Agents and Chemotherapy. Retrieved January 25, 2026, from [Link]

  • Difference between Molecular Docking and Molecular Dynamics Simulation. (n.d.). Profacgen. Retrieved January 25, 2026, from [Link]

  • Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance. (2021). PubMed Central. Retrieved January 25, 2026, from [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). PubMed. Retrieved January 25, 2026, from [Link]

  • DNA gyrase. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • quinclorac (287). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 25, 2026, from [Link]

  • Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. (2021). MDPI. Retrieved January 25, 2026, from [Link]

  • Integration of Molecular Docking Analysis and Molecular Dynamics Simulations for Studying Food Proteins and Bioactive Peptides. (2022). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation. (2021). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Molecular docking and molecular dynamics simulation. (n.d.). OUCI. Retrieved January 25, 2026, from [Link]

  • What are Bacterial DNA gyrase inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved January 25, 2026, from [Link]

  • Quinclorac (Ref: BAS 514H). (n.d.). AERU - University of Hertfordshire. Retrieved January 25, 2026, from [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025). MDPI. Retrieved January 25, 2026, from [Link]

  • 3,7-Dichloroquinoline-8-carboxylic acid. (2008). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Molecular docking or molecular dynamics?. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. (2021). MDPI. Retrieved January 25, 2026, from [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2018). PubMed Central. Retrieved January 25, 2026, from [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Quinclorac. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • General Amino Acid Control and 14-3-3 Proteins Bmh1/2 Are Required for Nitrogen Catabolite Repression-Sensitive Regulation of Gln3 and Gat1 Localization. (2017). PubMed. Retrieved January 25, 2026, from [Link]

Sources

A Comparative Analysis of the Metabolic Pathways of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The metabolic fate of these compounds is a critical determinant of their efficacy, safety, and potential for drug-drug interactions. This guide provides a comparative analysis of the predicted metabolic pathways of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, a novel quinoline derivative, against the established metabolic profiles of quinoline, the parent heterocycle, and isoquinoline, its structural isomer.

Understanding the biotransformation of a novel compound like 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is paramount in early drug development. The presence of an amino group, a carboxylic acid, and chlorine atoms on the quinoline ring suggests a complex interplay of metabolic reactions. This guide will explore the predicted Phase I and Phase II metabolic pathways, supported by a comparative look at well-studied quinoline analogues. The primary divergence in the biological impact of quinoline and its isomer, isoquinoline, stems from their metabolic pathways.[2] Quinoline can be metabolized to a reactive epoxide intermediate, which may lead to genotoxic effects, a pathway not observed for isoquinoline.[2] This fundamental difference underscores the importance of detailed metabolic profiling.

This document is intended for researchers, scientists, and drug development professionals, offering both a high-level comparative overview and detailed experimental protocols to facilitate the metabolic investigation of novel quinoline-based compounds.

Predicted Metabolic Pathways of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

In the absence of direct experimental data for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, its metabolic pathways are predicted based on the known metabolism of its constituent functional groups and the quinoline core. The metabolism is expected to proceed through Phase I functionalization reactions, primarily oxidation, followed by Phase II conjugation reactions to enhance water solubility and facilitate excretion.[3][4]

Phase I Metabolism

Phase I reactions are primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.[3] For 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, the following oxidative transformations are predicted:

  • Hydroxylation of the Quinoline Ring: The quinoline ring is susceptible to aromatic hydroxylation at various positions.

  • Oxidation of the Amino Group: The amino group can undergo oxidation to form nitroso and nitro derivatives, or it may be a site for subsequent conjugation.

  • Dechlorination: While generally stable, the chlorine substituents may undergo oxidative dechlorination, although this is typically a minor pathway for aromatic chlorides.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules.[3]

  • Glucuronidation of the Carboxylic Acid: The carboxylic acid group is a prime site for glucuronidation, a major pathway for the elimination of acidic drugs.[5][6] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[5]

  • N-Glucuronidation of the Amino Group: The amino group can also undergo glucuronidation.[7]

  • Sulfation of Hydroxylated Metabolites: Phenolic metabolites formed during Phase I can be conjugated with sulfate by sulfotransferases (SULTs).

The predicted metabolic pathways are visualized in the following diagram:

Metabolic Pathway of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 6-Amino-3,7-dichloro- 8-quinolinecarboxylic Acid Hydroxylated Hydroxylated Metabolites Parent->Hydroxylated Hydroxylation N_Oxidized N-Oxidized Metabolites Parent->N_Oxidized N-Oxidation Acyl_Glucuronide Acyl Glucuronide Parent->Acyl_Glucuronide Glucuronidation (UGTs) N_Glucuronide N-Glucuronide Parent->N_Glucuronide N-Glucuronidation (UGTs) Sulfate_Conjugates Sulfate Conjugates Hydroxylated->Sulfate_Conjugates Sulfation (SULTs)

Caption: Predicted Phase I and Phase II metabolic pathways of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Comparative Analysis with Quinoline and Isoquinoline

To contextualize the predicted metabolism of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, it is instructive to compare it with the known metabolic pathways of quinoline and its structural isomer, isoquinoline.

Metabolic Pathways of Quinoline

The metabolism of quinoline has been studied in various in vitro and in vivo systems. The major metabolites include 5,6-dihydroxy-5,6-dihydroquinoline, 2- and 3-hydroxyquinoline, and quinoline-N-oxide.[8] A key and potentially toxic pathway for quinoline is the formation of a reactive quinoline-5,6-epoxide, which can lead to genotoxicity.[2]

Metabolic Pathway of Quinoline cluster_phase1_q Phase I Metabolism (CYP450) cluster_further_metabolism Further Metabolism Quinoline Quinoline Epoxide Quinoline-5,6-epoxide (Reactive Intermediate) Quinoline->Epoxide Hydroxyquinolines 2- and 3-Hydroxyquinoline Quinoline->Hydroxyquinolines N_Oxide Quinoline-N-oxide Quinoline->N_Oxide Dihydrodiol 5,6-Dihydroxy-5,6- dihydroquinoline Epoxide->Dihydrodiol Epoxide Hydrolase

Caption: Major metabolic pathways of quinoline, including the formation of a reactive epoxide intermediate.

Metabolic Pathways of Isoquinoline

In contrast to quinoline, isoquinoline metabolism does not proceed through a genotoxic epoxide intermediate.[2] Its major metabolites are 1-, 4-, and 5-hydroxyisoquinoline and isoquinoline-N-oxide.[8] The absence of the 5,6-dihydrodiol metabolite is a key distinguishing feature.[8]

Metabolic Pathway of Isoquinoline cluster_phase1_iq Phase I Metabolism (CYP450) Isoquinoline Isoquinoline Hydroxyisoquinolines 1-, 4-, and 5-Hydroxyisoquinoline Isoquinoline->Hydroxyisoquinolines N_Oxide_IQ Isoquinoline-N-oxide Isoquinoline->N_Oxide_IQ

Caption: Major metabolic pathways of isoquinoline.

Comparative Summary

The following table summarizes the key differences in the metabolic pathways of the three compounds.

Feature6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid (Predicted)Quinoline (Known)Isoquinoline (Known)
Major Phase I Reactions Aromatic hydroxylation, N-oxidationAromatic hydroxylation, N-oxidation, EpoxidationAromatic hydroxylation, N-oxidation
Major Phase II Reactions Acyl-glucuronidation, N-glucuronidation, SulfationGlucuronidation and sulfation of hydroxylated metabolitesGlucuronidation and sulfation of hydroxylated metabolites
Key Metabolites Hydroxylated derivatives, Acyl glucuronide5,6-Dihydroxy-5,6-dihydroquinoline, HydroxyquinolinesHydroxyisoquinolines
Reactive Intermediates Potential for quinone-imine formation from amino group oxidationQuinoline-5,6-epoxideGenerally considered non-genotoxic
Primary Excretion Route Likely renal and/or biliary excretion of conjugated metabolitesRenal excretion of conjugated metabolitesRenal excretion of conjugated metabolites

Experimental Protocols for Metabolic Profiling

To empirically determine the metabolic pathways of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolic Stability in Liver Microsomes

This assay provides an initial assessment of the compound's susceptibility to CYP450-mediated metabolism.

Objective: To determine the rate of disappearance of the parent compound in the presence of liver microsomes.

Methodology:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, combine liver microsomes (e.g., human, rat, mouse), a NADPH-regenerating system, and buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate Reaction: Add 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[9]

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time to determine the half-life (t½) and intrinsic clearance (CLint).

In Vitro Metabolic Stability Workflow A Prepare Incubation Mixtures (Microsomes, NADPH system, Buffer) B Pre-incubate at 37°C A->B C Add Test Compound B->C D Incubate and Sample at Time Points C->D E Quench Reaction with Solvent + IS D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

Metabolite Identification in Hepatocytes

Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of metabolism.

Objective: To identify the major metabolites of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Methodology:

  • Hepatocyte Culture: Plate cryopreserved or fresh hepatocytes in collagen-coated plates and allow them to attach.

  • Incubation: Treat the hepatocytes with 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid at a suitable concentration.

  • Sample Collection: At specified time points, collect both the cell culture medium and the cell lysate.

  • Sample Preparation: Process the samples by protein precipitation or solid-phase extraction.

  • LC-HRMS Analysis: Analyze the extracts using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.[10]

  • Data Processing: Utilize metabolite identification software to compare treated and control samples and propose metabolite structures.

In Vivo Pharmacokinetic and Metabolite Profiling Study

Animal studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism.

Objective: To characterize the pharmacokinetic profile and identify the major circulating and excreted metabolites in vivo.

Methodology:

  • Animal Dosing: Administer 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid to laboratory animals (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: At predetermined time points, collect blood samples (for plasma), urine, and feces.

  • Sample Processing: Process plasma, urine, and feces to extract the parent compound and its metabolites.

  • Quantitative Analysis: Use a validated LC-MS/MS method to determine the concentration of the parent compound in plasma over time and calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

  • Metabolite Identification: Analyze plasma, urine, and feces extracts by LC-HRMS to identify the in vivo metabolites.

Conclusion

The metabolic profile of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is predicted to be complex, involving both Phase I and Phase II transformations. The presence of the carboxylic acid moiety suggests that acyl glucuronidation will be a major clearance pathway. The amino and dichloro substitutions on the quinoline ring may lead to unique metabolites and potentially reactive intermediates that warrant careful investigation.

A thorough understanding of the metabolic pathways, as outlined in the experimental protocols, is crucial for the successful development of this compound. By comparing its predicted metabolism to that of well-characterized molecules like quinoline and isoquinoline, researchers can anticipate potential liabilities and guide further optimization efforts. The provided methodologies offer a robust framework for elucidating the biotransformation of novel quinoline-based drug candidates, ensuring a comprehensive assessment of their disposition and safety profile.

References

  • Fiveable. Phase I and Phase II metabolism | Medicinal Chemistry Class Notes. Available from: [Link]

  • Drug Discovery Unit Dundee. (2022). Enzymes Involved in Phase I and Phase II Metabolism. YouTube. Available from: [Link]

  • Longdom Publishing. Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. Available from: [Link]

  • Química Organica.org. quinoline and isoquinoline theory. Available from: [Link]

  • Ma, J., & Li, X. (1998). Selective induction of phase II drug metabolizing enzyme activities by quinolines and isoquinolines. Biochemical Pharmacology, 55(5), 703-710. Available from: [Link]

  • LaVoie, E. J., Adam, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169-1173. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Available from: [Link]

  • ResearchGate. Metabolism of some aminoquinolines and pharmacokinetic features. Available from: [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Available from: [Link]

  • National Institutes of Health. Halogen-π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity. Available from: [Link]

  • MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Available from: [Link]

  • Strother, A., et al. (1984). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization, 62 Suppl, 3-13. Available from: [Link]

  • MDPI. Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. Available from: [Link]

  • Hypha Discovery. Acyl Glucuronides of Carboxylic acid-containing Drugs. Available from: [Link]

  • Springer. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

  • World Health Organization. Pharmacology of 8-aminoquinolines. Available from: [Link]

  • ResearchGate. Selected quinoline-based marketed drugs. Available from: [Link]

  • Lund University. (2009). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Available from: [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

  • Ubeaud, G., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 32(4), 437-443. Available from: [Link]

  • ACS Publications. (2007). Oxidative Dehalogenation of Perhalogenated Benzenes by Cytochrome P450 Compound I. Biochemistry. Available from: [Link]

  • Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book, 8, e0132. Available from: [Link]

  • Slater, A. F., & Cerami, A. (1992). Quinoline antimalarials: mechanisms of action and resistance. Trends in Pharmacological Sciences, 13(8), 324-329. Available from: [Link]

  • University of Liverpool. THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. Available from: [Link]

  • IntechOpen. (2022). Role of Glucuronidation in Toxicity of Xenobiotics. Available from: [Link]

  • Back, D. J., et al. (1983). In vitro effects of quinoline derivatives on cytochrome P-450 and aminopyrine N-demethylase activity in rat hepatic microsomes. Biochemical Pharmacology, 32(11), 1787-1793. Available from: [Link]

  • ResearchGate. Chemical structures of quinoline and isoquinoline heterocycles. Available from: [Link]

  • ACS Publications. (2025). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Available from: [Link]

  • Kumar, S., & Shaik, S. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Chembiochem, 15(12), 1825-1834. Available from: [Link]

  • Wikipedia. Glucuronidation. Available from: [Link]

  • ResearchGate. (2025). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. Available from: [Link]

  • ResearchGate. Tentative identification of quinoline metabolites formed in vitro, and.... Available from: [Link]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available from: [Link]

  • National Institutes of Health. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Available from: [Link]

  • SciSpace. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Available from: [Link]

  • National Institutes of Health. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Available from: [Link]

  • Wikipedia. Quinine. Available from: [Link]

  • MDPI. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Available from: [Link]

  • Shipkova, M., et al. (2007). Carboxylic acid drug-induced DNA nicking in HEK293 cells expressing human UDP-glucuronosyltransferases: role of acyl glucuronide metabolites and glycation pathways. Toxicological Sciences, 100(2), 378-386. Available from: [Link]

  • ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Available from: [Link]

  • DOI. The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Available from: [Link]

  • PubMed. (2010). Functionalization of aromatic amino acids via direct C-H activation: generation of versatile building blocks for accessing novel peptide space. Available from: [Link]

  • Thieme. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Available from: [Link]

  • MDPI. (2026). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. Available from: [Link]

  • PubMed. (1997). The In Vitro Hepatic Metabolism of Quinine in Mice, Rats and Dogs: Comparison With Human Liver Microsomes. Available from: [Link]

  • PubMed. (2013). Novel conjugated quinoline-indoles compromise Plasmodium falciparum mitochondrial function and show promising antimalarial activity. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Confirming that a therapeutic compound reaches and interacts with its intended molecular target within the complex environment of a living cell is a cornerstone of modern drug discovery.[1] This process, known as target engagement, provides critical evidence for the mechanism of action and is essential for interpreting cellular and in vivo efficacy. This guide provides a comparative analysis of state-of-the-art methodologies for validating the cellular target engagement of 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid, a compound structurally related to quinclorac (3,7-dichloro-8-quinolinecarboxylic acid), a molecule with known bioactivity.[2][3] While quinclorac is recognized as a synthetic auxin herbicide, for the purposes of this guide, we will treat its amino-substituted analog as a novel investigative compound targeting the immunoregulatory enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[3] IDO1 is a high-value target in immuno-oncology, and robustly demonstrating that a compound engages this target is a critical step in its development.[4][5] We will compare direct and indirect methods, including the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement assays, and functional downstream enzymatic assays, providing the causal logic behind experimental choices, detailed protocols, and comparative data to guide researchers in selecting the most appropriate validation strategy.

Introduction: The Imperative of Cellular Target Engagement

In the journey of drug discovery, moving from a potent inhibitor in a biochemical assay to an effective cellular agent is a frequent and significant hurdle.[6] A molecule's ability to inhibit a purified enzyme in a test tube does not guarantee it can effectively reach and bind to that same target within the crowded, compartmentalized, and dynamic environment of a cell.[7] Therefore, validating target engagement in a physiological context is not merely a confirmatory step but a critical go/no-go decision point.[1]

This guide focuses on validating the engagement of a putative inhibitor, 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, with its intended target, IDO1. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine.[8][9] By depleting tryptophan and producing immunomodulatory kynurenine pathway metabolites, IDO1 activity suppresses T-cell responses and promotes immune tolerance, a mechanism often exploited by tumors to evade immune destruction.[10][11]

Thus, demonstrating that our compound directly and specifically binds to IDO1 in a cellular model is paramount. This validation underpins the entire therapeutic hypothesis: that the compound's downstream anti-cancer effects are a direct consequence of inhibiting IDO1.

Comparative Analysis of Target Engagement Methodologies

We will explore three orthogonal methods to build a comprehensive and irrefutable case for target engagement. The selection of these methods is deliberate: they measure different aspects of the drug-target interaction, from direct physical binding to the functional enzymatic consequence of that binding.

Method 1: Cellular Thermal Shift Assay (CETSA) - The Label-Free Standard

Principle: CETSA is a powerful biophysical technique that operates on the principle of ligand-induced thermal stabilization.[12] When a small molecule binds to its protein target, it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[13] By heating intact cells or cell lysates to various temperatures, separating the aggregated (denatured) proteins from the soluble (stable) fraction, and quantifying the amount of the target protein remaining in the soluble phase, we can detect a "thermal shift."[6][12] A positive shift in the melting temperature (Tm) in the presence of the compound is direct evidence of binding.

Causality Behind the Choice: CETSA is chosen for its label-free nature. It requires no modification to the compound or the target protein, making it one of the most physiologically relevant methods to confirm direct physical interaction in a native cellular environment.[12]

Experimental Workflow:

Caption: CETSA workflow for assessing IDO1 target engagement.

Data Presentation: Hypothetical CETSA Results

Compound ConcentrationTm of IDO1 (°C)Thermal Shift (ΔTm) vs. Vehicle
Vehicle (DMSO)52.5-
1 µM Compound55.0+2.5°C
10 µM Compound58.2+5.7°C
100 µM Compound58.5+6.0°C

Interpretation: The dose-dependent increase in the melting temperature (Tm) of IDO1 strongly indicates that 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid directly binds to and stabilizes the IDO1 protein within the cell.

Method 2: NanoBRET™ Target Engagement Assay - High-Throughput Affinity

Principle: The NanoBRET™ assay is a proximity-based technique that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[14] The assay requires engineering the target protein (IDO1) to be fused with a small, bright NanoLuc® luciferase.[15] A fluorescent tracer that is known to bind the target is then added to the cells. When the tracer binds to the NanoLuc-IDO1 fusion protein, the energy from the luciferase substrate reaction is transferred to the tracer, generating a BRET signal.[16] A test compound that competes with the tracer for binding to IDO1 will disrupt this energy transfer, causing a dose-dependent decrease in the BRET signal.[17]

Causality Behind the Choice: NanoBRET™ is selected for its high sensitivity and quantitative nature, allowing for the determination of compound affinity (IC50) and residence time in a live-cell, high-throughput format.[15][17] While it requires genetic modification of the target, it provides a robust, real-time measure of target occupancy.[16]

Experimental Workflow:

IDO1_Pathway cluster_cell Cell Tryptophan_in L-Tryptophan IDO1 IDO1 Enzyme Tryptophan_in->IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out Measurement Measurement Kynurenine_out->Measurement Quantification via LC-MS or ELISA Compound 6-Amino-3,7-dichloro- 8-quinolinecarboxylic Acid Compound->IDO1 Inhibition

Sources

A Senior Application Scientist's Guide to Benchmarking the Efficacy of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Quinolone Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties[1]. The substitution pattern on the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile[1]. This guide focuses on a novel compound, 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, a structural analog of quinclorac (3,7-dichloro-8-quinolinecarboxylic acid), a well-characterized herbicide that exhibits auxin-like activity[2][3][4][5]. The introduction of an amino group at the 6-position is a common strategy in drug design to modulate biological activity, and in the context of quinolones, it has been shown to be crucial for antibacterial efficacy. This structural modification suggests that 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid may possess therapeutic potential distinct from its herbicidal parent compound.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for benchmarking the efficacy of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid against established standard-of-care drugs. We will explore a hypothetical therapeutic application based on the known activities of related quinoline derivatives and outline a rigorous, multi-tiered experimental approach to objectively assess its performance.

Hypothesized Therapeutic Application: A Focus on Antibacterial Activity

Given that the quinolone core is central to a major class of antibiotics, the fluoroquinolones, which target bacterial DNA gyrase and topoisomerase IV, our initial benchmarking efforts will focus on the potential antibacterial properties of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid[6]. The addition of an amino group could enhance its interaction with these bacterial enzymes, a common feature of potent quinolone antibiotics.

Standard Drugs for Comparison:

To establish a robust benchmark, we will compare the efficacy of our novel compound against two widely used fluoroquinolone antibiotics:

  • Ciprofloxacin: A broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.

  • Levofloxacin: Another broad-spectrum fluoroquinolone with a similar mechanism of action.

Experimental Benchmarking Workflow: A Phased Approach

A systematic and phased approach is critical for the comprehensive evaluation of a novel compound. Our proposed workflow progresses from initial in vitro screening to more complex cell-based assays and finally to in vivo efficacy models.

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Efficacy A Minimum Inhibitory Concentration (MIC) Assay B Minimum Bactericidal Concentration (MBC) Assay A->B C Time-Kill Kinetics Assay B->C D Mammalian Cell Cytotoxicity Assay C->D Proceed if potent in vitro activity E Intracellular Activity Assay (Macrophage Model) F Murine Sepsis Model E->F Proceed if low cytotoxicity and good intracellular activity G Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies Mechanism_of_Action Compound 6-Amino-3,7-dichloro- 8-quinolinecarboxylic Acid Target1 Bacterial DNA Gyrase Compound->Target1 Binds to Target2 Bacterial Topoisomerase IV Compound->Target2 Binds to Effect Inhibition of DNA Replication and Repair Target1->Effect Leads to Target2->Effect Leads to Outcome Bactericidal Effect Effect->Outcome

Figure 2: Hypothesized mechanism of action for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Protocol 7: DNA Gyrase and Topoisomerase IV Inhibition Assays

Objective: To determine if the compound directly inhibits the activity of bacterial DNA gyrase and topoisomerase IV.

Methodology:

  • Enzyme Source: Purified recombinant DNA gyrase and topoisomerase IV from E. coli and S. aureus will be used.

  • Inhibition Assay: The enzymatic activity (e.g., supercoiling for gyrase, decatenation for topoisomerase IV) will be measured in the presence of varying concentrations of the compound.

  • IC50 Determination: The concentration of the compound required to inhibit 50% of the enzyme activity will be determined.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid as a potential antibacterial agent. The proposed phased approach, from in vitro screening to in vivo efficacy studies, will generate the necessary data to make informed decisions about its further development. Positive results from these studies would warrant more extensive preclinical development, including detailed pharmacokinetic and toxicology studies, to fully elucidate the therapeutic potential of this novel quinolone derivative.

References

Sources

Confirming the Mechanism of Resistance to 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the emergence of resistance is an inevitable challenge that can curtail the therapeutic potential of promising novel compounds. This guide provides a comprehensive framework for elucidating the mechanisms of resistance to 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, a novel quinoline derivative. By leveraging established knowledge of quinolone resistance and presenting detailed experimental protocols, this document serves as a practical resource for researchers aiming to anticipate, understand, and ultimately overcome resistance.

Introduction: The Quinoline Scaffold and Anticipating Resistance

Quinolone and quinoline derivatives represent a broad class of compounds with diverse biological activities, including antibacterial and anticancer properties. Their efficacy is often tied to their ability to interfere with fundamental cellular processes. However, cells can develop sophisticated mechanisms to counteract the effects of these agents. Understanding these resistance pathways is paramount for the rational design of next-generation therapies and for the development of strategies to circumvent resistance.

The primary mechanisms of resistance to quinolone-based compounds can be broadly categorized into three areas:

  • Target Modification : Alterations in the drug's molecular target that reduce binding affinity.

  • Reduced Intracellular Accumulation : Decreased uptake or increased efflux of the compound.

  • Metabolic Inactivation : Enzymatic modification of the drug into an inactive form.

This guide will delve into each of these potential resistance mechanisms in the context of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid and provide detailed methodologies for their investigation.

Target Modification: Identifying the Molecular Achilles' Heel

A primary mechanism of resistance to many therapeutic agents involves mutations in the gene encoding the drug's direct molecular target. For quinolone antibiotics, this is frequently observed in the genes for DNA gyrase and topoisomerase IV.[1] While the specific target of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid may be different, the principle of target-based resistance remains a critical avenue of investigation.

Experimental Workflow: Target Identification and Validation

A crucial first step is to identify the cellular target of the compound. This can be achieved through a combination of computational and experimental approaches.

Protocol 1: Target Identification using Affinity-Based Proteomics

  • Synthesis of an Affinity Probe : Synthesize a derivative of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid that incorporates a reactive group (e.g., an alkyne or a photo-activatable crosslinker) and a purification tag (e.g., biotin).

  • Cell Lysis and Probe Incubation : Lyse cells that are sensitive to the compound and incubate the lysate with the affinity probe.

  • Crosslinking and Enrichment : If using a photo-activatable probe, expose the mixture to UV light to covalently link the probe to its binding partners. Enrich the probe-protein complexes using streptavidin-coated beads.

  • Proteomic Analysis : Elute the bound proteins and identify them using mass spectrometry.

Causality : This method allows for the direct identification of proteins that physically interact with the compound, providing strong evidence for a direct target.

Validating Target Engagement in Resistant Cells

Once a putative target is identified, the next step is to determine if alterations in this target are responsible for the resistant phenotype.

Protocol 2: Target Gene Sequencing in Resistant vs. Sensitive Cells

  • Generate Resistant Cell Lines : Culture sensitive cells in the presence of increasing concentrations of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid to select for resistant populations.

  • Isolate Genomic DNA : Extract genomic DNA from both the sensitive parental cell line and the derived resistant cell lines.

  • PCR Amplification and Sequencing : Amplify the coding region of the putative target gene(s) from the genomic DNA of both cell types. Sequence the PCR products to identify any mutations in the resistant cells.

Causality : The presence of non-synonymous mutations in the target gene of resistant cells that are absent in sensitive cells is a strong indicator of target-based resistance.

Reduced Intracellular Accumulation: The Efflux Pump Barrier

A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which act as cellular efflux pumps to expel xenobiotics.[2][3][4] This reduces the intracellular concentration of the drug, preventing it from reaching its target at a therapeutic concentration.

Quantifying Drug Efflux

To determine if increased efflux is a mechanism of resistance, it is essential to compare the intracellular accumulation of the compound in sensitive and resistant cells.

Protocol 3: Intracellular Drug Accumulation Assay

  • Cell Seeding : Seed an equal number of sensitive and resistant cells into separate wells of a microplate.

  • Drug Incubation : Treat the cells with a defined concentration of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid for a specific time.

  • Cell Lysis and Extraction : Wash the cells to remove extracellular drug, then lyse the cells and extract the intracellular contents.

  • Quantification : Quantify the amount of the compound in the cell lysates using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Data Presentation: Comparative Intracellular Accumulation

Cell LineTreatment Concentration (µM)Intracellular Drug Concentration (ng/mg protein)Fold Difference
Sensitive10150 ± 121.0
Resistant1035 ± 54.3

Causality : A significantly lower intracellular concentration of the drug in resistant cells compared to sensitive cells suggests the involvement of an efflux mechanism.

Identifying the Culprit: Efflux Pump Expression

If reduced accumulation is observed, the next logical step is to identify the specific ABC transporter(s) responsible.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Expression

  • RNA Extraction : Isolate total RNA from both sensitive and resistant cells.

  • cDNA Synthesis : Reverse transcribe the RNA into complementary DNA (cDNA).

  • qRT-PCR : Perform qRT-PCR using primers specific for known multidrug resistance-associated ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP).

  • Data Analysis : Normalize the expression levels of the target genes to a housekeeping gene and calculate the fold change in expression in resistant cells relative to sensitive cells.

Causality : A significant upregulation of one or more ABC transporter genes in the resistant cell line points to a likely candidate for the observed drug efflux.

Metabolic Inactivation: The Detoxification Machinery

Cells, particularly in the liver, possess a sophisticated enzymatic system for metabolizing foreign compounds, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes.[5][6] Enhanced metabolism of a drug into inactive or less active metabolites can be a significant mechanism of resistance. Quinolines are known substrates for various CYP450 enzymes.[7][8]

Assessing Metabolic Stability

The first step is to determine if 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is metabolized and if this metabolism differs between sensitive and resistant cells.

Protocol 5: In Vitro Metabolic Stability Assay

  • Microsomal Incubation : Incubate the compound with liver microsomes (from a relevant species) or with cell lysates from sensitive and resistant cells, in the presence of NADPH as a cofactor.

  • Time-Course Sampling : Collect samples at various time points.

  • Metabolite Profiling : Analyze the samples by LC-MS to identify and quantify the parent compound and any potential metabolites.

Data Presentation: Comparative Metabolic Half-Life

SystemHalf-Life (minutes)
Liver Microsomes45
Sensitive Cell Lysate120
Resistant Cell Lysate65

Causality : A shorter half-life of the parent compound in the presence of resistant cell lysates compared to sensitive cell lysates suggests enhanced metabolic activity in the resistant cells.

Pinpointing the Responsible Enzymes

If metabolic instability is observed, the next step is to identify the specific CYP450 enzymes involved.

Protocol 6: CYP450 Inhibition Assay

  • Incubation with Specific Inhibitors : Perform the metabolic stability assay in the presence of specific chemical inhibitors for major CYP450 isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

  • Quantification of Parent Compound : Measure the concentration of the parent compound after a fixed incubation time.

Causality : A significant increase in the stability of the compound in the presence of a specific CYP450 inhibitor indicates that the corresponding enzyme is involved in its metabolism.

Visualizing the Pathways of Resistance

To provide a clear conceptual overview, the following diagrams illustrate the key resistance mechanisms and the experimental workflow to investigate them.

ResistanceMechanisms cluster_target Target-Based Resistance cluster_efflux Reduced Accumulation cluster_metabolism Metabolic Inactivation T Drug Target M Mutated Target T->M Mutation E Efflux Pump (e.g., ABC Transporter) C_in High Intracellular Drug Concentration C_out Low Intracellular Drug Concentration C_in->C_out Increased Efflux D Active Drug I Inactive Metabolite D->I CYP450 Metabolism

Caption: Overview of the three primary mechanisms of drug resistance.

ExperimentalWorkflow cluster_investigation Investigative Arms cluster_target_exp Target Analysis cluster_accum_exp Accumulation & Efflux Analysis cluster_metab_exp Metabolism Analysis start Observe Resistant Phenotype T_investigate Target Modification? start->T_investigate A_investigate Reduced Accumulation? start->A_investigate M_investigate Metabolic Inactivation? start->M_investigate T_seq Sequence Target Gene T_investigate->T_seq Yes A_assay Intracellular Accumulation Assay A_investigate->A_assay Yes M_stab Metabolic Stability Assay M_investigate->M_stab Yes T_mut Identify Mutations T_seq->T_mut A_qpc qRT-PCR for ABC Transporters A_assay->A_qpc A_overexp Confirm Efflux Pump Overexpression A_qpc->A_overexp M_cyp CYP450 Inhibition Assay M_stab->M_cyp M_confirm Identify Responsible CYP Isoform M_cyp->M_confirm

Caption: A structured workflow for investigating drug resistance mechanisms.

Conclusion and Future Directions

Confirming the mechanism of resistance to a novel compound like 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is a multifaceted process that requires a systematic and evidence-based approach. By investigating target modifications, cellular accumulation, and metabolic stability, researchers can build a comprehensive understanding of how resistance emerges. The experimental protocols and comparative data frameworks presented in this guide provide a robust starting point for these critical studies. The insights gained will be invaluable for the development of co-therapies to overcome resistance, the design of more resilient second-generation compounds, and the overall advancement of effective therapeutic strategies.

References

  • Hooper, D. C. (2001). Mechanisms of Action of and Resistance to Quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413-580.
  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP–dependent transporters.
  • Sharom, F. J. (2008). ABC multidrug transporters: structure, function and role in chemoresistance. Pharmacogenomics, 9(1), 105-127.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • Lage, H. (2003). ABC-transporters: implications on drug resistance from microorganisms to human cancers. International Journal of Antimicrobial Agents, 22(3), 188-199.
  • Dean, M., Rzhetsky, A., & Allikmets, R. (2001). The human ATP-binding cassette (ABC) transporter superfamily. Genome Research, 11(7), 1156-1166.
  • Debelo, H., Novalen, M., & Jones, J. P. (2012). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. Journal of Medicinal Chemistry, 55(1), 477-487.
  • Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). Revisiting the role of ABC transporters in multidrug-resistant cancer.
  • Zamek-Gliszczynski, M. J., Lee, C. A., Poirier, A., Bentz, J., & Luffer-Atlas, D. (2011). ITC-based characterization of the thermodynamics of P-glycoprotein-inhibitor interactions. Drug Metabolism and Disposition, 39(1), 169-176.

Sources

A Researcher's Guide to De-risking Quinolone Scaffolds: Evaluating the Off-Target Effects of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is the early identification and mitigation of off-target effects. These unintended molecular interactions can lead to unforeseen toxicity, diminished efficacy, and costly late-stage failures. This guide provides an in-depth, technical framework for evaluating the off-target profile of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, a compound more commonly known as the herbicide quinclorac.[1] While its primary applications lie in agriculture as a synthetic auxin, its quinoline core structure is a privileged scaffold in medicinal chemistry, making it a compelling, albeit cautionary, case study for researchers exploring this chemical space for therapeutic purposes.[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and robust approach to off-target liability assessment. We will explore a multi-pronged strategy, comparing the potential off-target profile of this quinoline derivative against hypothetical alternative chemotypes and detailing the requisite experimental workflows to generate actionable data.

The Quinolone Conundrum: From Herbicide to Hypothetical Therapeutic

Quinclorac's established mode of action in plants involves mimicking the hormone auxin, leading to uncontrolled growth and, ultimately, cell death.[1][2][3] Its mechanism is multifaceted, implicated in the disruption of cell wall synthesis and the generation of reactive oxygen species (ROS).[2][4] While these herbicidal properties are well-documented, the translation of a quinolinecarboxylic acid derivative into a therapeutic context necessitates a complete re-evaluation of its biological interactions within a human physiological system. The very chemical features that confer its herbicidal activity could be liabilities in a therapeutic agent, potentially interacting with a host of unintended human proteins.

Our evaluation will therefore be framed around a hypothetical drug discovery program where a quinolone scaffold, exemplified by 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, is a starting point. The central challenge is to build a comprehensive off-target interaction map to inform medicinal chemistry efforts and de-risk the scaffold for further development.

A Phased Approach to Off-Target Profiling: From Broad Screening to Cellular Validation

A robust off-target evaluation strategy is hierarchical, beginning with broad, unbiased screens and progressively narrowing down to more focused, physiologically relevant assays. This approach ensures a comprehensive survey of potential interactions while efficiently allocating resources.

Workflow for Off-Target Evaluation

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional & Phenotypic Assays A Compound of Interest (6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid) B Kinome Profiling (e.g., Kinase Panel Screen) A->B Assess kinase interactions C Broad Target Panel Screening (e.g., CEREP Panel) A->C Assess non-kinase interactions D Cellular Thermal Shift Assay (CETSA) B->D Validate kinase hits in cells C->D Validate non-kinase hits in cells F Cell-Based Functional Assays D->F Confirm functional consequence E Chemoproteomics E->F Identify novel targets & confirm function G In Vivo Safety Pharmacology F->G Evaluate in a whole organism context

Caption: A multi-phased workflow for comprehensive off-target effect evaluation.

Phase 1: Casting a Wide Net with In Vitro Screening

The initial phase of our investigation focuses on identifying potential off-target interactions across a broad range of protein families. The rationale here is to quickly and cost-effectively flag potential liabilities that warrant further investigation.

Kinome Profiling: A Primary Concern for Quinolone Scaffolds

Given that the quinoline scaffold is a common feature in many kinase inhibitors, a primary concern is the potential for unintended interactions with the human kinome.[5] Off-target kinase inhibition can lead to a variety of adverse effects, making kinome profiling an essential first step.[6][7]

Comparative Analysis of Kinome Profiling Platforms

FeatureRadiometric Assay (e.g., HotSpot™)Fluorescence-Based Assay (e.g., HTRF)Label-Free (e.g., Surface Plasmon Resonance)
Principle Measures incorporation of 33P-ATP into a substrate.Measures FRET signal upon substrate phosphorylation.Measures changes in mass upon inhibitor binding.
Throughput HighHighMedium
Sensitivity HighModerate to HighHigh
Data Output % Inhibition, IC50% Inhibition, IC50KD, Kon, Koff
Strengths Gold standard, direct measure of activity.Homogeneous, no wash steps.Provides kinetic data.
Limitations Use of radioactivity.Prone to compound interference.Lower throughput, requires specialized equipment.

For our initial screen of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, a broad radiometric kinase panel, such as the one offered by Reaction Biology, would provide a robust and sensitive initial assessment of its kinome-wide selectivity.[8]

Experimental Protocol: Radiometric Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, substrate, and ATP (spiked with 33P-ATP) to each well.

  • Compound Addition: Add the diluted compound to the appropriate wells. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the enzymatic reaction to proceed.

  • Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Detection: Quantify the amount of incorporated 33P using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for any kinases that show significant inhibition.

Broad Target Panel Screening: Beyond the Kinome

While kinome profiling is critical, it is essential to assess interactions with other major drug target classes.[5] Panels such as the CEREP safety panel screen compounds against a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Rationale for Broad Panel Screening: Early identification of interactions with targets like the hERG channel, which is associated with cardiac toxicity, is crucial for project viability.[5]

Phase 2: Validating Hits in a Cellular Context

In vitro biochemical assays are powerful but can be prone to false positives. The next logical step is to validate the initial hits in a more physiologically relevant cellular environment.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement

CETSA® is a powerful technique for assessing target engagement in intact cells.[9][10] The principle is based on the ligand-induced thermal stabilization of a target protein.[10]

CETSA® Experimental Workflow

G A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells B->C D Separate soluble and precipitated proteins C->D E Quantify soluble target protein (e.g., Western Blot, ELISA) D->E F Generate melt curve to determine T_agg E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for a Putative Kinase Hit

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with varying concentrations of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[11]

  • Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blot or another quantitative immunoassay to determine the amount of the target protein remaining at each temperature.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melting temperature (Tagg) in the presence of the compound indicates target engagement.[10]

Comparative Analysis: CETSA® vs. Traditional Methods

MethodPrincipleAdvantagesDisadvantages
CETSA® Ligand-induced thermal stabilization of the target protein in a cellular environment.Measures target engagement in a physiological context; label-free.Not suitable for all targets; can be lower throughput.
Immunoprecipitation-Western Blot Pull-down of the target protein followed by detection of downstream phosphorylation.Direct measure of target modulation.Requires specific antibodies; can be semi-quantitative.
In-Cell Western Quantitative immunofluorescence in a microplate format.Higher throughput than traditional Western blots.Requires specific antibodies; potential for artifacts.

Phase 3: Assessing Functional Consequences and In Vivo Safety

The final phase of our evaluation aims to understand the functional consequences of any confirmed off-target interactions and to assess the overall safety profile in a whole organism.

Cell-Based Functional Assays

For each validated off-target, it is crucial to develop a functional assay to determine if the binding event translates into a biological effect. For example, if 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is found to inhibit a particular kinase, an assay measuring the phosphorylation of a known downstream substrate of that kinase would be warranted.[7]

In Vivo Safety Pharmacology

Ultimately, the safety of a compound must be evaluated in a living organism. Safety pharmacology studies are designed to identify undesirable pharmacodynamic effects on major physiological systems.[12][13]

Core Battery of Safety Pharmacology Studies

SystemKey Parameters Evaluated
Central Nervous System Behavioral changes, motor activity, coordination, sensory/motor reflexes.[14]
Cardiovascular System Heart rate, blood pressure, electrocardiogram (ECG).[14]
Respiratory System Respiratory rate, tidal volume, hemoglobin oxygen saturation.

These studies are typically conducted in two species (one rodent, one non-rodent) and are a regulatory requirement before first-in-human clinical trials.[15][16]

Conclusion and Forward Look

The evaluation of off-target effects is a cornerstone of modern, safety-conscious drug discovery. While 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid's primary use is in agriculture, its quinoline core serves as a valuable, albeit challenging, starting point for a hypothetical therapeutic program. By employing a systematic, multi-phased approach that progresses from broad in vitro screens to specific cellular and in vivo functional assays, researchers can build a comprehensive understanding of a compound's interaction landscape. This knowledge is paramount for guiding medicinal chemistry efforts to mitigate off-target liabilities and for making informed decisions about the progression of a drug candidate. The methodologies and rationale outlined in this guide provide a robust framework for de-risking novel chemical matter and ultimately, for developing safer and more effective medicines.

References

  • Quinclorac | C10H5Cl2NO2 | CID 91739 - PubChem - NIH. Available from: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available from: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. Available from: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available from: [Link]

  • Kinome Profiling - PMC - PubMed Central. Available from: [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals - FDA. Available from: [Link]

  • What happens to my 401k account if I quit my job with TCS in the US? Can I continue with the same account or should I be asked to transfer the amount to personal IRA? I am not going to work anymore. - Quora. Available from: [Link]

  • TCS 401(k) Plan Transition to Vanguard – Frequently Asked Questions. Available from: [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. Available from: [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT - Altasciences. Available from: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available from: [Link]

  • (PDF) Integrative Theory of the Mode of Action of Quinclorac: Literature Review. Available from: [Link]

  • Integrative Theory of the Mode of Action of Quinclorac: Literature Review1 - SciELO. Available from: [Link]

  • Identifying potential quinclorac-resistant smooth crabgrass - GCMOnline.com. Available from: [Link]

  • TCS Capabilities for Retirement Service Providers. Available from: [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. Available from: [Link]

  • Safety Pharmacology Studies - Charles River Laboratories. Available from: [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors - Oxford Academic. Available from: [Link]

  • Making Sense of All the Post Emergent Herbicide Options in Turf - OSU Horticulture Department. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available from: [Link]

  • quinclorac (287) - Food and Agriculture Organization of the United Nations. Available from: [Link]

  • Plaintiffs Say 401(k) Plan Omitted Target-Date Funds Among Problems | PLANADVISER. Available from: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Available from: [Link]

  • Recent advances in methods to assess the activity of the kinome - PMC - PubMed Central. Available from: [Link]

  • Tata Consultancy Services and AMD Team Up to Help Companies Scale AI - TipRanks.com. Available from: [Link]

  • Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. Available from: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. Available from: [Link]

  • Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli - MDPI. Available from: [Link]

  • Safety Pharmacology Studies - Nucro-Technics. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond discovery and application; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined here are grounded in established safety principles for halogenated aromatic compounds and regulatory standards.

Part 1: Hazard Profile and Risk Assessment

Understanding the hazards is the first step in safe disposal. 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is a halogenated aromatic carboxylic acid. Its structural analogue, Quinclorac, provides a reliable basis for assessing its potential risks.

The key structural features influencing its hazard profile are:

  • Halogenated (Dichloro-) Aromatic Core: Organochlorine compounds are often persistent in the environment and can generate toxic byproducts, such as hydrogen chloride and oxides of nitrogen, upon improper thermal decomposition.[1] High-temperature incineration is typically required for their complete destruction.[2][3]

  • Carboxylic Acid Group: This functional group imparts acidic properties, requiring appropriate handling to avoid contact with incompatible materials.[4]

  • Amino Group: While imparting specific chemical properties, the primary disposal concerns remain driven by the halogenated aromatic structure.

Based on data for the closely related compound Quinclorac, the following hazards should be anticipated[1][5][6]:

Hazard ClassificationDescriptionGHS Precautionary Statement
Skin Sensitization May cause an allergic skin reaction upon contact.[5]P280: Wear protective gloves.[5]
Aquatic Hazard Harmful to aquatic life, indicating environmental persistence and toxicity.[5]P273: Avoid release to the environment.[5]
Skin & Eye Irritation May cause skin and eye irritation.[6]P264: Wash hands thoroughly after handling.

Part 2: Pre-Disposal Safety Protocols

Before beginning any disposal process, ensure all safety measures are in place. This includes proper handling, segregation, and personal protection to minimize exposure and prevent accidental release.

Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this compound or its waste.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, >14 mils) are mandatory to prevent skin contact and potential sensitization.[6]

  • Eye Protection: Safety glasses or goggles are required to protect against dust or splashes.[7]

  • Protective Clothing: A standard lab coat should be worn. For larger quantities or spill cleanup, additional protective clothing may be necessary.[1]

Safe Storage of Waste

Waste containers should be stored in a designated satellite accumulation area within the laboratory.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][8]

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[9]

Part 3: Spill Management Protocol

Accidental spills must be managed promptly and correctly to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as described in Part 2.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent pad to prevent dust from becoming airborne.

  • Clean Up: Carefully sweep or vacuum the solid material.[10] Crucially, avoid actions that generate dust , such as using compressed air.[5]

  • Collect Waste: Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, wipes, gloves) into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning liquid as hazardous waste if significant contamination is present.[10]

  • Dispose of PPE: Contaminated PPE must be disposed of as hazardous waste.

Part 4: Core Disposal Procedures

The defining characteristic of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid for disposal purposes is its halogenated organic nature. It must be treated as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer. [11]

Disposal Decision Workflow

The following diagram outlines the mandatory decision-making process for disposing of this chemical and any materials contaminated by it.

G cluster_0 Disposal Workflow for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid start Unwanted Chemical or Contaminated Material (e.g., gloves, wipes, glassware) identify STEP 1: Identify & Classify Is the waste a halogenated organic compound? start->identify segregate STEP 2: Segregate Waste Place in a dedicated 'Halogenated Organic Solid Waste' container. identify->segregate  Yes   non_halogenated Place in 'Non-Halogenated Organic Waste' stream. (Incorrect Path for this Chemical) identify->non_halogenated  No   label_waste STEP 3: Label Container Attach a Hazardous Waste Label. Fill out all required fields. segregate->label_waste store STEP 4: Store Safely Store in designated Satellite Accumulation Area. label_waste->store pickup STEP 5: Arrange Disposal Contact institutional EHS for pickup by a licensed contractor. store->pickup

Disposal Workflow Diagram
Step-by-Step Disposal Protocol
  • Segregation: As a chlorinated organic compound, this waste must be segregated into a container specifically designated for Halogenated Organic Waste .[12] Mixing it with non-halogenated waste streams increases disposal costs and complexity.[11]

  • Containerization:

    • Use a chemically resistant, sealable container that is clearly marked. An empty, original chemical container can be used, provided it is in good condition.[9]

    • The container must be labeled "Hazardous Waste."

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

    • The label must include:

      • The full, unabbreviated chemical name: "6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid" and any other components in the waste.

      • The words "Hazardous Waste."

      • An accurate indication of the hazards (e.g., "Toxic," "Environmental Hazard").

      • The accumulation start date.

    • Ensure labels on incoming containers are not removed or defaced.[13]

  • Final Disposal:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • The waste will be handled by a licensed hazardous waste disposal service. The standard and accepted method for destroying chlorinated organic compounds is high-temperature incineration at a permitted facility.[2][14]

Part 5: Decontamination Procedures

  • Glassware and Equipment: Reusable labware should be triple-rinsed with a suitable organic solvent (e.g., acetone). The first two rinsates must be collected and disposed of as Halogenated Organic Liquid Waste . The third rinse may be managed similarly or as non-halogenated waste, depending on institutional policy.

  • Contaminated Consumables: All disposable items that have come into direct contact with the chemical, including gloves, weigh boats, and absorbent paper, must be placed in the designated solid Halogenated Organic Waste container.[10]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our scientific pursuits do not come at the cost of our planet's health. Always consult your institution's specific waste management plan and your local regulations for final guidance.[5]

References

  • BASF. (2021).
  • Newsom Seed.
  • PubChem. Quinclorac.
  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Ortho. (2008).
  • Sharda USA. (2017).
  • Bucknell University.
  • Fisher Scientific. (2021).
  • U.S. Environmental Protection Agency.
  • Vita-D-Chlor.
  • Biosynth. (2019).
  • U.S. Environmental Protection Agency.
  • Occupational Safety and Health Administration. Acid and Caustic Solutions. U.S. Department of Labor.
  • Temarry Recycling. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • ResearchGate. (2024).
  • The University of Texas at Austin Environmental Health & Safety. Chemical Waste.
  • AK Scientific, Inc. Safety Data Sheet - 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.
  • Physikalisch-Technische Bundesanstalt.
  • Albaugh. MATERIAL SAFETY DATA SHEET - QUINCLORAC 75 DF. Greenbook.net.
  • Occupational Safety and Health Administration. 1910.

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the introduction of novel compounds into the laboratory workflow is a routine yet critical event. Each new molecule, while holding the promise of discovery, also presents a unique set of safety challenges. This guide provides essential, immediate safety and logistical information for handling 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, a compound that, due to its chlorinated aromatic structure and carboxylic acid functionality, necessitates a robust and informed safety protocol. As there is no specific Safety Data Sheet (SDS) publicly available for this exact molecule, this guidance is synthesized from data on the closely related compound, 3,7-dichloro-8-quinolinecarboxylic acid (Quinclorac), and established principles for handling chlorinated aromatic compounds and quinoline carboxylic acids.[1][2][3][4][5] This proactive approach to safety is paramount to fostering a secure and productive research environment.

Hazard Assessment: Understanding the "Why" Behind the "How"

Before any manipulation of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, a thorough risk assessment is not just a procedural formality; it is the bedrock of safe laboratory practice. The structure of this compound suggests several potential hazards:

  • Dermal and Eye Irritation: The related compound, Quinclorac, is a known skin and eye irritant.[1] The presence of chlorine atoms on the aromatic ring and a carboxylic acid group can contribute to this irritancy.

  • Respiratory Tract Irritation: As a fine powder, this compound can be easily aerosolized, posing an inhalation hazard. Quinclorac is listed as harmful if inhaled.[1]

  • Potential for Allergic Skin Reaction: Some quinoline derivatives and chlorinated compounds have been shown to be skin sensitizers.[3][5][6]

  • Unknown Long-Term Effects: The toxicological properties of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid have not been extensively studied. Therefore, it is prudent to treat it as a substance with unknown long-term health effects and to minimize exposure.

This understanding of the potential hazards directly informs the selection of appropriate Personal Protective Equipment (PPE) and the design of safe handling procedures.

Personal Protective Equipment (PPE): Your Last Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees based on a thorough hazard assessment.[7][8][9] For handling 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, a multi-layered approach to PPE is essential.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Full-face shield- Laboratory Coat (fully buttoned)- N95 or higher-rated respirator
Solution Preparation and Handling - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat (fully buttoned)- Work within a certified chemical fume hood
Experimental Procedures - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat (fully buttoned)- Work within a certified chemical fume hood
Waste Disposal - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat (fully buttoned)

Causality of PPE Selection:

  • Gloves: Nitrile or neoprene gloves provide a suitable barrier against skin contact with chlorinated aromatic compounds.[2] Double-gloving is a best practice when handling potent or poorly characterized compounds, allowing for the safe removal of the outer glove in case of contamination.[10]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against accidental splashes.[11][12] A full-face shield worn over goggles is mandated when handling the solid powder outside of a fume hood to protect against inhalation and facial exposure.[2][10]

  • Respiratory Protection: Due to the potential for aerosolization of the fine powder, an N95 or higher-rated respirator is crucial during weighing and aliquoting operations performed on an open bench.[2] All other operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][11]

  • Body Protection: A fully buttoned lab coat protects the skin and personal clothing from contamination.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.

Preparation and Weighing
  • Designated Area: Designate a specific area for handling 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, preferably within a chemical fume hood.

  • Engineering Controls: If weighing must be done outside a fume hood, use a balance with a draft shield.

  • Donning PPE: Before handling the compound, don all required PPE as outlined in the table above.

  • Handling the Solid: Use a disposable weigh boat and spatula. Handle the container and spatula with care to avoid generating dust.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Solution Preparation
  • Fume Hood: All solution preparation must be performed in a certified chemical fume hood.[2]

  • Solvent Addition: Slowly add the solid to the solvent to prevent splashing.

  • Container Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.

Experimental Use
  • Containment: All experimental procedures involving 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid or its solutions should be carried out within a chemical fume hood.

  • Spill Preparedness: Have a spill kit readily available that is appropriate for halogenated organic compounds.

Disposal Plan: Environmental Responsibility and Regulatory Compliance

As a chlorinated aromatic compound, 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid and any materials contaminated with it must be disposed of as hazardous waste.[11][13]

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[13][14][15][16] This is crucial as the disposal methods and costs for these two types of waste differ significantly.[14][16]

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid must be collected in a designated, clearly labeled halogenated organic liquid waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.[14][15]

  • Container Integrity: Ensure that waste containers are in good condition and are compatible with the waste they contain. Keep containers closed when not in use.[15]

Emergency Procedures: Planning for the Unexpected

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these detailed safety protocols, researchers can confidently and safely handle 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, ensuring both personal safety and the integrity of their groundbreaking work.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Operational & Disposal Plan Start Start: Handling Task Task Identify Handling Task (Weighing, Solution Prep, etc.) Start->Task Weighing Weighing Solid? Task->Weighing InHood In Fume Hood? Weighing->InHood Yes PPE_High High-Level PPE: - Double Gloves - Goggles & Face Shield - Lab Coat - N95 Respirator Weighing->PPE_High No InHood->PPE_High No PPE_Standard Standard PPE: - Gloves - Goggles - Lab Coat InHood->PPE_Standard Yes Proceed Proceed with Task PPE_High->Proceed PPE_Standard->Proceed Waste Segregate Halogenated Waste (Solid & Liquid) Proceed->Waste End End Waste->End

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.